Product packaging for FPH1(Cat. No.:CAS No. 708219-39-0)

FPH1

Cat. No.: B147183
CAS No.: 708219-39-0
M. Wt: 388.8 g/mol
InChI Key: WAOBCCBUTHNTFO-UHFFFAOYSA-N
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Description

Novel inducer of renewable sources of functional human hepatocytes>BRD6125, also known as functional proliferation hits 1 (FPH1), is a small molecule that increases the number and activity of hepatocytes in vitro. It dramatically increases expansion of primary human hepatocytes and induces maturation of hepatocyte-like cells (iHeps). It also induces maturation in two pluripotent cell lines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15ClF2N2O3S B147183 FPH1 CAS No. 708219-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O3S/c1-10-6-7-11(17)8-14(10)21(25(2,23)24)9-15(22)20-16-12(18)4-3-5-13(16)19/h3-8H,9H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOBCCBUTHNTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708219-39-0
Record name 708219-39-0
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Foundational & Exploratory

The Enigmatic Engine of Hepatocyte Proliferation: A Technical Guide to the Mechanism of Action of FPH1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPH1, a novel small molecule, has emerged as a significant modulator of hepatocyte biology, demonstrating the profound ability to induce the proliferation of primary human hepatocytes in vitro. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting available data on its effects on cellular processes and outlining the experimental methodologies employed in its initial characterization. While the precise molecular target and the complete signaling cascade remain subjects of ongoing investigation, this document provides a comprehensive overview of the established knowledge surrounding this compound, offering a valuable resource for researchers in liver regeneration, drug discovery, and cell-based therapies.

Introduction to this compound

This compound (Functional Proliferation of Hepatocytes 1), also identified as BRD-6125, is a small molecule discovered through a high-throughput phenotypic screen of a diverse chemical library. This screen was designed to identify compounds capable of inducing the proliferation of primary human hepatocytes, a cell type notoriously difficult to expand in vitro[1]. The discovery of this compound represents a significant advancement in the field of liver regenerative medicine, offering a potential tool to generate sufficient quantities of functional hepatocytes for transplantation, drug toxicity screening, and disease modeling.

Core Effect: Induction of Hepatocyte Proliferation

The primary and most well-documented effect of this compound is the stimulation of hepatocyte proliferation. Treatment of primary human hepatocytes with this compound leads to a dose-dependent increase in cell number. This pro-proliferative effect has been consistently observed across hepatocytes isolated from various genetically diverse donors, highlighting the robust and donor-independent nature of this compound's activity[2][3].

Experimental Evidence:

The proliferative effect of this compound was primarily quantified through two key experimental approaches:

  • High-Content Imaging: Automated microscopy and image analysis were used to count the number of hepatocyte nuclei in culture, demonstrating a significant increase in the this compound-treated group compared to controls.

  • Ki67 Immunofluorescence Staining: Ki67 is a well-established marker of cellular proliferation, expressed in all active phases of the cell cycle (G1, S, G2, and mitosis) but absent in quiescent (G0) cells. Immunostaining revealed a marked increase in the percentage of Ki67-positive hepatocytes upon this compound treatment, confirming that the observed increase in cell number is due to active cell division[3].

Maintenance of Hepatocyte-Specific Functions

A critical aspect of this compound's utility is its ability to promote hepatocyte expansion without compromising their specialized functions. This is a crucial feature, as a common challenge in hepatocyte culture is the rapid loss of their mature phenotype.

Key Functional Readouts:

  • Albumin Secretion: Albumin is the most abundant protein synthesized by the liver and a key marker of hepatocyte function. Enzyme-linked immunosorbent assays (ELISAs) have demonstrated that this compound-expanded hepatocytes continue to secrete albumin, indicating the retention of this vital metabolic function[2].

  • Cytochrome P450 (CYP) Activity: The cytochrome P450 enzyme system is central to drug metabolism and detoxification in the liver. Assays measuring the activity of specific CYP isoforms, such as CYP3A4, have shown that this compound-treated hepatocytes maintain their metabolic competence[2].

Quantitative Data Summary

Table 1: Summary of this compound's Effects on Primary Human Hepatocytes

ParameterEffect of this compound TreatmentMethod of Assessment
Cell Number Dose-dependent increaseHigh-Content Imaging (Nuclei Count)
Cell Proliferation IncreasedKi67 Immunofluorescence Staining
Albumin Secretion MaintainedEnzyme-Linked Immunosorbent Assay (ELISA)
CYP3A4 Activity MaintainedCytochrome P450 Activity Assay

Proposed Mechanism of Action: An Unfolding Story

The precise molecular mechanism by which this compound induces hepatocyte proliferation is not yet fully elucidated. Initial hypotheses have pointed towards the involvement of key signaling pathways that regulate cell cycle entry and progression.

The Src Kinase Hypothesis (Speculative)

One of the initial, yet unconfirmed, hypotheses suggested that this compound might act through the Src family of tyrosine kinases . Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, and survival. In the context of liver regeneration, Src signaling can be activated by growth factors and cytokines, leading to the activation of downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) and PI3K/Akt pathways, both of which are critical for cell cycle progression.

The diagram below illustrates a hypothetical signaling pathway based on this premise. It is crucial to note that this pathway is speculative and requires experimental validation.

FPH1_Hypothetical_Pathway This compound This compound Src Src Kinase (Hypothesized Target) This compound->Src Activates? Downstream_Signal Downstream Signaling (e.g., Ras-Raf-MEK-ERK, PI3K/Akt) Src->Downstream_Signal Phosphorylation Cascade Cell_Cycle_Machinery Cell Cycle Machinery (Cyclins, CDKs) Downstream_Signal->Cell_Cycle_Machinery Activation Proliferation Hepatocyte Proliferation Cell_Cycle_Machinery->Proliferation Drives Cell Division

Caption: Hypothetical signaling pathway for this compound-induced hepatocyte proliferation via Src kinase.

Future Directions for Mechanistic Studies

To definitively elucidate the mechanism of action of this compound, several experimental approaches are warranted:

  • Target Deconvolution Studies: Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and kinome profiling could identify the direct binding partner(s) of this compound.

  • Pathway Analysis: Phosphoproteomics and transcriptomics (RNA-seq) of this compound-treated hepatocytes would reveal the downstream signaling pathways that are modulated by the compound.

  • Validation Studies: Once potential targets and pathways are identified, validation using techniques like siRNA/shRNA knockdown, CRISPR-Cas9 gene editing, or the use of specific inhibitors will be essential.

Detailed Experimental Protocols (Generalized)

The following are generalized protocols for the key experiments used to characterize this compound, based on standard laboratory practices.

Primary Human Hepatocyte Culture
  • Plate Coating: Coat tissue culture plates with an appropriate extracellular matrix component, such as collagen type I, to promote hepatocyte attachment and viability.

  • Cell Thawing and Seeding: Rapidly thaw cryopreserved primary human hepatocytes in a 37°C water bath. Dilute the cell suspension in pre-warmed hepatocyte culture medium and centrifuge to remove cryoprotectant. Resuspend the cell pellet and seed the hepatocytes onto the collagen-coated plates at a desired density.

  • Culture Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the culture medium every 24-48 hours.

  • This compound Treatment: Add this compound to the culture medium at the desired concentrations (e.g., a dose-response range from 1 µM to 50 µM, with a key concentration of 20 µM).

Ki67 Immunofluorescence Staining for Proliferation

Ki67_Staining_Workflow Start Hepatocytes Cultured with/without this compound Fixation Fixation (e.g., 4% Paraformaldehyde) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., Bovine Serum Albumin) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (Anti-Ki67) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Counterstain Nuclear Counterstain (e.g., DAPI) Secondary_Ab->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging Analysis Image Analysis (Quantify Ki67+ Nuclei) Imaging->Analysis

Caption: Experimental workflow for Ki67 immunofluorescence staining.

Albumin Secretion Assay (ELISA)
  • Sample Collection: Collect the culture supernatant from this compound-treated and control hepatocyte cultures at specified time points.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for human albumin.

    • Block non-specific binding sites.

    • Add diluted culture supernatants and a standard curve of known albumin concentrations to the wells.

    • Incubate with a detection antibody (e.g., biotinylated anti-human albumin).

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Quantify the albumin concentration in the samples by comparing their absorbance to the standard curve.

Cytochrome P450 (CYP3A4) Activity Assay
  • Cell Treatment: Treat cultured hepatocytes with this compound or vehicle control.

  • Substrate Incubation: Add a specific, fluorogenic or luminogenic substrate for CYP3A4 (e.g., a luciferin-based probe) to the culture medium.

  • Signal Detection: After an appropriate incubation period, measure the fluorescence or luminescence generated from the metabolism of the substrate. The signal intensity is proportional to the CYP3A4 activity.

  • Data Normalization: Normalize the enzyme activity to the total protein concentration or cell number in each well.

Conclusion and Future Perspectives

This compound is a pioneering small molecule that has demonstrated the remarkable ability to induce the proliferation of primary human hepatocytes while maintaining their crucial functions. This breakthrough holds immense promise for advancing liver research and developing novel therapeutic strategies. However, the complete elucidation of its mechanism of action remains a critical next step. Future research focused on identifying the direct molecular target(s) of this compound and mapping its downstream signaling pathways will not only provide a deeper understanding of hepatocyte biology but also pave the way for the rational design of even more potent and specific molecules for liver regeneration. The continued investigation of this compound and similar compounds will undoubtedly be a key driver of innovation in the fields of regenerative medicine and drug development.

References

An In-Depth Technical Guide to the Synthesis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the synthesis pathway for 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide, a key intermediate in the manufacture of the targeted anticancer drug, Vemurafenib. The synthesis is a multi-step process involving the formation of a sulfonamide precursor followed by an N-alkylation reaction. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of the target molecule can be conceptually divided into two primary stages:

  • Formation of the Sulfonamide Intermediate: The synthesis begins with the preparation of N-(5-chloro-2-methylphenyl)methanesulfonamide from 5-chloro-2-methylaniline.

  • N-Alkylation: The sulfonamide intermediate is then alkylated with 2-chloro-N-(2,6-difluorophenyl)acetamide to yield the final product.

The overall synthetic scheme is depicted below.

Caption: Overall synthesis pathway for 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide.

Experimental Protocols

Stage 1: Synthesis of N-(5-chloro-2-methylphenyl)methanesulfonamide

Reaction:

Procedure:

A solution of 5-chloro-2-methylaniline (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or pyridine, is cooled to 0-5 °C in an ice bath. To this stirred solution, methanesulfonyl chloride (approximately 1.1 equivalents) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 4 hours, or until reaction completion is confirmed by a suitable analytical method like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upon completion, the reaction mixture is quenched by the addition of water. The organic layer is separated, washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-(5-chloro-2-methylphenyl)methanesulfonamide. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate.

Stage 2: Synthesis of 2-chloro-N-(2,6-difluorophenyl)acetamide

Reaction:

N-(5-chloro-2-methylphenyl)methanesulfonamide + 2-chloro-N-(2,6-difluorophenyl)acetamide → 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide

Caption: Logical workflow of the synthesis process.

Conclusion

The synthesis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide is a robust and well-defined process. By following the detailed protocols outlined in this guide, researchers and drug development professionals can reliably produce this key intermediate for the synthesis of Vemurafenib and related compounds. The provided quantitative data and workflow diagrams offer a clear and comprehensive understanding of the entire synthetic pathway.

BRD-6125: A Technical Whitepaper on its Pro-Proliferative Activity in Human Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD-6125, also known as FPH1, is a small molecule compound that has been identified as a potent inducer of functional proliferation in primary human hepatocytes. This discovery holds significant promise for addressing the critical shortage of high-quality human hepatocytes for basic research, drug discovery, and cell-based therapies. This document provides a comprehensive overview of the biological activity of BRD-6125, summarizing the available quantitative data and outlining the experimental approaches used for its characterization. While the precise molecular mechanism of action is still under investigation, this whitepaper consolidates the current knowledge to support further research and development efforts.

Introduction

Primary human hepatocytes are the gold standard for in vitro studies of liver function, drug metabolism, and toxicity. However, their use is severely limited by their rapid de-differentiation and limited proliferative capacity in culture. The identification of small molecules that can induce and sustain the proliferation of functional hepatocytes is a key objective in liver research. BRD-6125 emerged from a high-throughput screening campaign as a lead compound with the ability to promote the expansion of mature human hepatocytes while maintaining their key metabolic functions.

Biological Activity of BRD-6125

The primary biological activity of BRD-6125 is the stimulation of proliferation in primary human hepatocytes.[1][2] In vitro studies have demonstrated that treatment with BRD-6125 leads to a significant increase in the number of hepatocyte nuclei and the proportion of cells undergoing mitosis in a concentration-dependent manner.[1] Notably, this pro-proliferative effect is not donor-dependent, as the compound has shown activity across hepatocytes from genetically diverse individuals.[1]

Beyond its effect on cell number, BRD-6125 has also been shown to positively influence the functional state of the cultured hepatocytes. Treatment with the compound has been associated with:

  • Enhanced Albumin Secretion: An indicator of maintained protein synthesis and secretion, a key hepatic function.[1]

  • Increased CYP3A4 Levels: Suggesting the preservation of important drug-metabolizing enzyme activity.[1]

  • Decreased AFP Secretion: A marker associated with a more mature hepatocyte phenotype.[1]

These findings underscore the potential of BRD-6125 to not only expand hepatocyte populations but also to maintain their functional relevance for various applications.

Quantitative Data

ParameterValueCell TypeCommentsReference
Screening Concentration 20 µMPrimary Human HepatocytesThis concentration was used in the primary high-throughput screen to identify the pro-proliferative effects of the compound.[1]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the original research, the general methodology for assessing the biological activity of BRD-6125 can be outlined as follows.

High-Throughput Screening for Hepatocyte Proliferation

The identification of BRD-6125 was the result of a high-throughput screen designed to identify small molecules that promote the proliferation of primary human hepatocytes. A general workflow for such a screen is as follows:

G cluster_0 Screening Workflow A Primary Human Hepatocyte Plating (Co-culture with fibroblasts) B Small Molecule Library Addition (Including BRD-6125) A->B C Incubation B->C D High-Content Imaging (Nuclear and cell staining) C->D E Image Analysis (Quantification of hepatocyte nuclei) D->E F Hit Identification (Compounds inducing proliferation) E->F

Caption: High-throughput screening workflow for identifying hepatocyte pro-proliferative compounds.

Methodology:

  • Cell Plating: Primary human hepatocytes are seeded in multi-well plates, often in a co-culture system with stromal cells like fibroblasts to maintain their viability and function.

  • Compound Addition: A library of small molecules, including BRD-6125, is added to the wells at a fixed concentration.

  • Incubation: The cells are incubated for a defined period to allow for any effects on cell proliferation.

  • Staining and Imaging: Following incubation, cells are fixed and stained with fluorescent dyes to visualize cell nuclei (e.g., DAPI) and potentially other cellular markers. Automated high-content imaging systems are used to capture images from each well.

  • Image Analysis: Sophisticated image analysis software is employed to identify and count the number of hepatocyte nuclei in each well, providing a quantitative measure of cell proliferation.

  • Hit Identification: Compounds that significantly increase the number of hepatocyte nuclei compared to control wells are identified as "hits."

Functional Assays

To assess the functional state of hepatocytes treated with BRD-6125, a variety of standard biochemical assays are employed:

  • ELISA for Albumin: Supernatants from cultured hepatocytes are collected, and the concentration of secreted albumin is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • CYP450 Activity Assays: The activity of specific cytochrome P450 enzymes (e.g., CYP3A4) is measured using commercially available luminescent or fluorescent probe-based assays.

  • AFP Quantification: The levels of alpha-fetoprotein (AFP) secreted into the culture medium are measured, typically by ELISA.

Mechanism of Action (Hypothesized)

The precise molecular target and signaling pathway through which BRD-6125 exerts its pro-proliferative effects have not yet been fully elucidated. However, based on its observed biological activities, a logical model of its effects can be proposed.

G cluster_1 Observed Effects of BRD-6125 on Hepatocytes BRD6125 BRD-6125 Proliferation Increased Proliferation BRD6125->Proliferation Function Maintained Function BRD6125->Function Nuclei Increased Nuclei Count Proliferation->Nuclei Mitosis Increased Mitosis Proliferation->Mitosis Albumin Increased Albumin Secretion Function->Albumin CYP3A4 Increased CYP3A4 Levels Function->CYP3A4 AFP Decreased AFP Secretion Function->AFP

Caption: Logical relationship of the observed biological effects of BRD-6125.

Further research, including target identification studies (e.g., affinity chromatography, chemical proteomics) and pathway analysis (e.g., RNA sequencing, phosphoproteomics), is required to unravel the detailed mechanism of action of BRD-6125.

Conclusion and Future Directions

BRD-6125 is a valuable chemical tool for the in vitro expansion of primary human hepatocytes. Its ability to promote proliferation while maintaining key metabolic functions addresses a significant bottleneck in liver research and its applications. Future research should focus on:

  • Elucidation of the Mechanism of Action: Identifying the direct molecular target(s) and the downstream signaling pathways activated by BRD-6125.

  • Optimization of Treatment Protocols: Determining the optimal concentration and treatment duration for maximizing hepatocyte expansion and function.

  • In Vivo Studies: Evaluating the efficacy and safety of BRD-6125 in animal models of liver regeneration and disease.

The continued investigation of BRD-6125 and similar molecules will be instrumental in advancing the fields of drug metabolism, toxicology, and regenerative medicine.

References

FPH1: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPH1, also known as BRD-6125, is a small molecule that has been identified as a potent promoter of functional proliferation in primary human hepatocytes. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of this compound, with a focus on the experimental data and methodologies relevant to researchers in the fields of liver biology, regenerative medicine, and drug discovery. The ability of this compound to expand populations of mature human primary hepatocytes in vitro makes it a valuable tool for a variety of research and development applications, including drug metabolism and toxicity screening, disease modeling, and the development of cell-based therapies.

Chemical and Physical Properties

This compound is a synthetic, small molecule compound with the IUPAC name 2-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]-N-(2,6-difluorophenyl)-acetamide.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₅ClF₂N₂O₃S
Molecular Weight 388.82 g/mol [1]
CAS Number 708219-39-0
Appearance White to beige solid/powder[1]
Purity ≥98% (HPLC)[1]
Solubility Soluble in DMSO (>10 mM); Insoluble in water and ethanol[1][2]
Storage Store powder at -20°C. Stock solutions can be stored at -80°C for up to a year. Avoid repeated freeze-thaw cycles.

Chemical Structure

The chemical structure of this compound is characterized by a central N-phenyl-2-(N-phenylmethylsulfonamido) acetamide core. Structure-activity relationship studies have indicated that the 5-chloro-2-methyl substitution on the sulfonamido phenyl ring and the presence of a small functional group at the para position of the phenylamide ring are key for its biological activity.

Structural Identifiers:

  • SMILES: Cc1ccc(cc1N(CC(=O)Nc2c(cccc2F)F)S(=O)(=O)C)Cl

  • InChI: 1S/C16H15ClF2N2O3S/c1-10-6-7-11(17)8-14(10)21(25(2,23)24)9-15(22)20-16-12(18)4-3-5-13(16)19/h3-8H,9H2,1-2H3,(H,20,22)[1]

Biological Activity and Mechanism of Action

This compound promotes the functional proliferation of primary human hepatocytes in vitro. This activity has been observed across hepatocytes from genetically diverse individuals, indicating a robust mechanism of action. This compound treatment leads to an increase in hepatocyte nuclei count and the number of nuclei undergoing mitosis in a concentration-dependent manner. In addition to promoting proliferation, this compound has been shown to enhance hepatocyte function, including increased albumin secretion and CYP3A4 levels, while decreasing the secretion of alpha-fetoprotein (AFP), a marker of a less mature hepatic phenotype.

The precise signaling pathway through which this compound exerts its effects has not been fully elucidated in the available literature. However, its ability to promote the expansion of mature hepatocytes suggests an interaction with pathways that regulate cell cycle progression and maintain the differentiated state of hepatocytes.

FPH1_Biological_Activity This compound This compound Hepatocyte Primary Human Hepatocyte This compound->Hepatocyte  Acts on Proliferation Increased Proliferation (Increased Ki67 staining) Hepatocyte->Proliferation Function Enhanced Function Hepatocyte->Function Albumin Increased Albumin Secretion Function->Albumin CYP3A4 Increased CYP3A4 Levels Function->CYP3A4 AFP Decreased AFP Secretion Function->AFP

Figure 1. Biological effects of this compound on primary human hepatocytes.

Experimental Protocols

The following are generalized experimental protocols based on the available information. Researchers should consult the primary literature for more detailed and specific methodologies.

In Vitro Hepatocyte Proliferation Assay

This protocol outlines a general workflow for assessing the effect of this compound on hepatocyte proliferation.

Hepatocyte_Proliferation_Assay cluster_workflow Experimental Workflow A 1. Isolate and plate primary human hepatocytes B 2. Culture hepatocytes in appropriate medium A->B C 3. Treat with this compound (e.g., 20 µM) or vehicle control B->C D 4. Incubate for a defined period (e.g., 5-7 days) C->D E 5. Fix and stain for markers of proliferation (e.g., Ki67) and hepatocyte identity (e.g., albumin) D->E F 6. Image and quantify the number of proliferating hepatocytes E->F

Figure 2. Workflow for in vitro hepatocyte proliferation assay.

Key Steps:

  • Hepatocyte Culture: Primary human hepatocytes are seeded on collagen-coated plates in a suitable culture medium.

  • This compound Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted to the final working concentration in the culture medium. A vehicle control (DMSO) should be run in parallel. A concentration of 20 µM for this compound has been used in studies.

  • Incubation: Cells are incubated with this compound for a period of several days, with media changes as required.

  • Analysis: Proliferation can be assessed by various methods, including:

    • Immunofluorescence: Staining for proliferation markers like Ki67 and hepatocyte markers like albumin.

    • Cell Counting: Direct counting of hepatocyte nuclei.

    • DNA Synthesis Assays: Measurement of BrdU or EdU incorporation.

Preparation of this compound Stock and Dosing Solutions

The following provides guidance on preparing this compound for in vitro and in vivo studies.

Solution TypeSolventConcentrationStorage
In Vitro Stock Solution DMSO≥10 mM-80°C for up to 1 year
In Vivo Formulation (Oral) CMC-Na≥5 mg/mL (as a suspension)Use immediately
In Vivo Formulation (Injection) 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O~3.95 mg/mL (clear solution)Use immediately
In Vivo Formulation (Injection) 5% DMSO, 95% Corn oil-Use immediately

Note: For in vivo formulations, it is crucial to ensure the final solution is homogenous and suitable for the chosen route of administration. The provided formulations are examples, and optimization may be necessary.

Applications in Research and Drug Development

The ability of this compound to promote the proliferation of functional primary human hepatocytes opens up several key applications:

  • Renewable Source of Hepatocytes: this compound can be used to expand limited populations of primary human hepatocytes for use in a wide range of in vitro assays.

  • Drug Discovery and Development: An expanded and functional population of hepatocytes is invaluable for studies of drug metabolism, drug-drug interactions, and hepatotoxicity.

  • Disease Modeling: this compound can facilitate the generation of sufficient numbers of hepatocytes for the development of in vitro models of liver diseases.

  • Regenerative Medicine: this compound, in combination with other factors, may play a role in the differentiation and expansion of iPS cell-derived hepatocytes for therapeutic applications.[1]

Conclusion

This compound is a valuable chemical tool for researchers working with primary human hepatocytes. Its well-defined chemical properties and demonstrated biological activity in promoting hepatocyte proliferation and function make it a significant compound in the fields of liver biology and drug development. Further research into the precise molecular mechanisms of this compound action will likely uncover new insights into the regulation of hepatocyte proliferation and differentiation.

References

In-Depth Technical Guide: Discovery and History of CAS 708219-39-0 (FPH1/BRD6125)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological activity of the small molecule identified by CAS number 708219-39-0. Also known by the synonyms FPH1 and BRD6125, this compound, chemically named 2-(N-(5-Chloro-2-methylphenyl)methylsulfonamido)-N-(2,6-difluorophenyl)acetamide, has emerged as a significant research tool for its ability to promote the proliferation of primary human hepatocytes and enhance the maturation of induced pluripotent stem cell (iPSC)-derived hepatocytes. This document details the initial discovery through high-throughput screening, summarizes its known biological effects, and provides a generalized experimental workflow. While the precise mechanism of action is still under investigation, potential signaling pathways involved in its activity are discussed.

Introduction and Discovery

The challenge of sourcing and expanding functional primary human hepatocytes in vitro has been a significant bottleneck in liver research, drug discovery, and the development of cell-based therapies. To address this, a high-throughput screening campaign was undertaken to identify small molecules capable of inducing hepatocyte proliferation. This effort led to the identification of CAS 708219-39-0, designated this compound (Functional Proliferation Hit 1).

The discovery was first reported by Shan, Schwartz, and colleagues in a 2013 Nature Chemical Biology publication. The researchers screened a diverse library of small molecules for their effects on primary human hepatocytes co-cultured with stromal fibroblasts. This compound was identified as a lead compound that robustly induced hepatocyte cell division while maintaining their differentiated functions.

Compound Details:

IdentifierValue
CAS Number 708219-39-0
Synonyms This compound, BRD6125
IUPAC Name 2-(N-(5-Chloro-2-methylphenyl)methylsulfonamido)-N-(2,6-difluorophenyl)acetamide
Molecular Formula C₁₆H₁₅ClF₂N₂O₃S
Molecular Weight 388.82 g/mol

Biological Activity and In Vitro Effects

The primary biological activity of this compound is the induction of proliferation in quiescent primary human hepatocytes. This effect has been observed to be dose-dependent. Studies have shown that treatment with this compound leads to a significant increase in hepatocyte numbers and a higher proportion of cells undergoing mitosis, as evidenced by increased staining for the proliferation marker Ki67.

A crucial aspect of this compound's activity is that the expanded hepatocytes retain key liver-specific functions. This includes the continued secretion of albumin, a critical marker of hepatocyte health and function. This functional proliferation is a key advantage, as many other methods for inducing cell division can lead to dedifferentiation.

Furthermore, this compound has been demonstrated to enhance the maturation of hepatocyte-like cells derived from induced pluripotent stem cells (iHeps). Treatment with this compound promotes a more mature phenotype in these cells, which is essential for their use in disease modeling and drug toxicity screening. The effects of this compound have been shown to be reproducible across hepatocytes obtained from various donors, suggesting a robust mechanism of action.

Experimental Protocols and Methodologies

While the specific, detailed protocols from the initial discovery are proprietary to the research institution, a generalized workflow for the high-throughput screening that identified this compound can be outlined.

Generalized High-Throughput Screening Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_screening Small Molecule Screening cluster_analysis Data Acquisition and Analysis fibroblasts Seed Stromal Fibroblasts hepatocytes Seed Primary Human Hepatocytes fibroblasts->hepatocytes add_compounds Dispense Small Molecule Library (including this compound) hepatocytes->add_compounds incubation Incubate add_compounds->incubation imaging High-Content Imaging (Ki67, Nuclei Count) incubation->imaging elisa ELISA for Albumin Secretion incubation->elisa data_analysis Data Analysis to Identify Hits imaging->data_analysis elisa->data_analysis

Figure 1. Generalized workflow for the high-throughput screen that identified this compound.

Potential Signaling Pathways

The precise molecular mechanism of action and the direct cellular target(s) of this compound have not yet been fully elucidated in publicly available literature. However, based on the known signaling pathways that regulate hepatocyte proliferation during liver regeneration, a hypothetical model can be proposed. Key pathways involved in liver regeneration include those activated by growth factors such as Hepatocyte Growth Factor (HGF) and Epidermal Growth Factor (EGF), as well as signaling cascades involving Wnt/β-catenin and Notch. It is plausible that this compound may directly or indirectly modulate one or more of these pathways to overcome the cell cycle arrest in quiescent hepatocytes.

Signaling_Pathway cluster_cell Hepatocyte cluster_pathways Potential Downstream Signaling Cascades This compound This compound (CAS 708219-39-0) receptor Unknown Receptor(s) or Cellular Target(s) This compound->receptor Binds/Activates mapk MAPK/ERK Pathway receptor->mapk Modulation pi3k PI3K/Akt Pathway receptor->pi3k Modulation wnt Wnt/β-catenin Pathway receptor->wnt Modulation cyclins Upregulation of Cell Cycle Proteins (e.g., Cyclins) mapk->cyclins pi3k->cyclins wnt->cyclins proliferation Hepatocyte Proliferation cyclins->proliferation

Figure 2. Hypothetical signaling pathway for this compound-induced hepatocyte proliferation.

Chemical Synthesis

Summary and Future Directions

CAS 708219-39-0, also known as this compound or BRD6125, represents a significant advancement in the field of liver cell biology. Its discovery has provided a valuable chemical tool to overcome the long-standing challenge of expanding primary human hepatocytes in vitro. The ability of this molecule to induce functional proliferation has opened new avenues for research in drug metabolism, toxicology, and the development of cell-based therapies for liver diseases.

Future research will undoubtedly focus on elucidating the precise molecular target and the downstream signaling pathways modulated by this compound. A deeper understanding of its mechanism of action could lead to the development of even more potent and specific molecules for liver regeneration. Furthermore, the application of this compound in generating large, functional batches of patient-specific hepatocytes from iPSCs holds great promise for personalized medicine.

Disclaimer: This document is intended for research and informational purposes only. The information provided is based on publicly available scientific literature and does not constitute medical or professional advice.

Target identification for 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target identification and mechanism of action for the compound 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide, commonly known as CHMFL-ABL-053. This potent and selective kinase inhibitor has demonstrated significant potential in the context of chronic myeloid leukemia (CML). This document details its primary biological targets, the signaling pathways it modulates, and the experimental methodologies employed for its characterization. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized through diagrams to facilitate understanding.

Introduction

CHMFL-ABL-053 is a novel, orally bioavailable small molecule inhibitor developed as a therapeutic candidate for chronic myeloid leukemia.[1][2][3] CML is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. The resulting oncoprotein, BCR-ABL, is a constitutively active tyrosine kinase that drives the pathogenesis of CML. CHMFL-ABL-053 was designed to target this key driver of the disease.

Primary Biological Targets

The primary biological targets of CHMFL-ABL-053 have been identified through a combination of in vitro kinase assays and broad-spectrum kinase profiling. The compound is a potent inhibitor of the following kinases:

  • BCR-ABL1: The primary target of CHMFL-ABL-053 is the breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL1) kinase. It exhibits potent inhibitory activity against the ABL1 kinase domain with an IC50 value of 70 nM.[1][2][4]

  • SRC Family Kinases: CHMFL-ABL-053 also demonstrates significant inhibitory activity against SRC family kinases, with an IC50 of 90 nM against SRC itself.[1]

  • p38 MAP Kinase: The compound also inhibits p38 mitogen-activated protein kinase with an IC50 of 62 nM.[1]

A kinome-wide selectivity profile of CHMFL-ABL-053 was determined using the DiscoveRx KinomeScan technology, which demonstrated a high degree of selectivity for BCR-ABL.[2]

Table 1: In Vitro Kinase Inhibitory Activity of CHMFL-ABL-053
Target KinaseIC50 (nM)
ABL170
SRC90
p3862

Cellular Activity and Mechanism of Action

CHMFL-ABL-053 effectively suppresses the proliferation of CML cell lines that are dependent on BCR-ABL kinase activity.

Table 2: Anti-proliferative Activity of CHMFL-ABL-053 in CML Cell Lines
Cell LineGI50 (nM)
K56214
KU81225
MEG-0116

The mechanism of action of CHMFL-ABL-053 involves the direct inhibition of BCR-ABL kinase activity. This leads to the suppression of its autophosphorylation, a critical step for its oncogenic function, with an EC50 of approximately 100 nM.[2][3][4] Inhibition of BCR-ABL autophosphorylation subsequently blocks downstream signaling pathways that are crucial for the survival and proliferation of CML cells. Specifically, CHMFL-ABL-053 has been shown to inhibit the phosphorylation of key downstream mediators including:

  • STAT5 (Signal Transducer and Activator of Transcription 5)

  • Crkl (Crk-like protein)

  • ERK (Extracellular signal-regulated kinase)

This disruption of downstream signaling ultimately leads to cell cycle arrest and apoptosis in BCR-ABL positive cells.

Signaling Pathway Diagram

BCR_ABL_Signaling cluster_downstream Downstream Signaling BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Crkl Crkl BCR_ABL->Crkl ERK ERK BCR_ABL->ERK CHMFL_ABL_053 CHMFL-ABL-053 CHMFL_ABL_053->BCR_ABL Proliferation Cell Proliferation & Survival STAT5->Proliferation Crkl->Proliferation ERK->Proliferation Target_Identification_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Validation start Start: Potent Compound (CHMFL-ABL-053) kinase_assay In Vitro Kinase Assay (IC50 Determination) start->kinase_assay kinome_scan KinomeScan™ (Selectivity Profiling) start->kinome_scan proliferation_assay Cell Proliferation Assay (GI50 in CML cells) kinase_assay->proliferation_assay kinome_scan->proliferation_assay western_blot Western Blot Analysis (Phosphorylation Status) proliferation_assay->western_blot xenograft Xenograft Mouse Model (Tumor Growth Inhibition) western_blot->xenograft end Target Identification & Mechanism of Action xenograft->end

References

BRD-6125: A Technical Guide to its Solubility, Stability, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility, stability, and known biological activities of BRD-6125, a small molecule identified as a potent inducer of hepatocyte proliferation. The information is compiled to assist researchers in designing and executing experiments, as well as to provide a foundational understanding for its potential applications in drug development and regenerative medicine.

Quantitative Solubility and Stability Data

The solubility and stability of BRD-6125 are critical parameters for its effective use in in vitro and in vivo studies. The following tables summarize the available quantitative data.

Solubility Data
Solvent SystemConcentrationSource
Dimethyl Sulfoxide (DMSO)>10 mMAPExBIO[1]
Dimethyl Sulfoxide (DMSO)30 mg/mLCayman Chemical
Dimethylformamide (DMF)30 mg/mLCayman Chemical
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mLCayman Chemical
Ethanol1 mg/mLCayman Chemical
WaterInsolubleAPExBIO[1]
Stability Data
ConditionDurationSource
Solid≥ 4 yearsCayman Chemical
Stock Solution in DMSO (-20°C)Several monthsAPExBIO[1]
Stock Solution (-80°C)6 monthsMedchemExpress[2]
Stock Solution (-20°C)1 monthMedchemExpress[2]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following protocols are based on the foundational study that identified BRD-6125 (also referred to as FPH1) and standard laboratory practices.

Solubility Assessment Protocol

While the primary research by Shan et al. does not provide a detailed protocol for the initial solubility assessment, a general method for determining the solubility of small molecules in various solvents is as follows:

  • Preparation of Stock Solution: A known mass of BRD-6125 is measured and dissolved in a minimal amount of a solvent in which it is highly soluble (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: The stock solution is serially diluted with the solvent of interest (e.g., DMSO, DMF, Ethanol, PBS).

  • Visual Inspection: The solutions are vortexed and visually inspected for any precipitation. The highest concentration that remains a clear solution is considered the solubility limit.

  • Spectrophotometric Analysis (Optional): For a more quantitative assessment, the absorbance of the saturated solution can be measured at its λmax (261 nm) and compared to a standard curve of known concentrations.

A protocol for preparing a 2.5 mg/mL working solution for in vivo use involves dissolving a 25.0 mg/mL DMSO stock solution in a vehicle of PEG300, Tween-80, and saline.[2]

Stability Assessment Protocol

The long-term stability of BRD-6125 in its solid form and in solution is typically assessed by the following methods:

  • Solid-State Stability: A sample of solid BRD-6125 is stored under controlled conditions (e.g., room temperature, protected from light). At specified time points, a small amount is taken, dissolved in a suitable solvent, and its purity is analyzed by High-Performance Liquid Chromatography (HPLC). The appearance of degradation peaks or a decrease in the main peak area indicates instability.

  • Solution Stability: A stock solution of BRD-6125 in a specific solvent (e.g., DMSO) is prepared and aliquoted. The aliquots are stored at different temperatures (e.g., -20°C, -80°C). At various time intervals, an aliquot is thawed and analyzed by HPLC to determine the percentage of the compound remaining. Repeated freeze-thaw cycles should be avoided to prevent degradation.[2]

Biological Activity and Signaling

BRD-6125 was identified in a high-throughput screen for its ability to induce the proliferation of primary human hepatocytes.[1] While the precise molecular target and downstream signaling pathway have not been fully elucidated in the available literature, its functional effect is the promotion of hepatocyte division, a critical process for liver regeneration and in vitro expansion of liver cells.

Experimental Workflow for High-Throughput Screening

The identification of BRD-6125 involved a sophisticated high-throughput screening platform. The general workflow is outlined below.

G cluster_setup Assay Setup cluster_screening Screening cluster_analysis Analysis cluster_validation Hit Validation Hepatocytes Primary Human Hepatocytes Plate 384-well Plates Hepatocytes->Plate Fibroblasts J2-3T3 Fibroblasts Fibroblasts->Plate Treatment Compound Treatment Plate->Treatment Library Small Molecule Library (including BRD-6125) Library->Treatment Imaging High-Content Imaging Treatment->Imaging Nuclei_Count Hepatocyte Nuclei Count Imaging->Nuclei_Count Mitosis_Detection Detection of Mitotic Nuclei Imaging->Mitosis_Detection Hit_Selection Hit Compound Selection (BRD-6125) Nuclei_Count->Hit_Selection Mitosis_Detection->Hit_Selection Dose_Response Dose-Response Analysis Hit_Selection->Dose_Response

High-throughput screening workflow for identifying hepatocyte proliferation inducers.
Postulated Logical Relationship in Hepatocyte Proliferation

Based on the observed phenotype of increased hepatocyte nuclei count and mitosis, a simplified logical relationship for the action of BRD-6125 can be proposed. This diagram illustrates the postulated steps from compound administration to the biological outcome.

G BRD6125 BRD-6125 Target Unknown Molecular Target(s) BRD6125->Target Binds to Signaling Initiation of Pro-proliferative Signaling Cascade Target->Signaling Activates CellCycle Cell Cycle Entry (G1/S Transition) Signaling->CellCycle Promotes Mitosis Mitosis CellCycle->Mitosis Leads to Proliferation Increased Hepatocyte Number Mitosis->Proliferation Results in

Postulated logical pathway of BRD-6125-induced hepatocyte proliferation.

References

Unraveling the Role of PHOSPHATE TRANSPORTER TRAFFIC FACILITATOR 1 (FPH1): A Comprehensive Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

PHOSPHATE TRANSPORTER TRAFFIC FACILITATOR 1 (FPH1), a plant-specific SEC12-related protein, is a critical component in the intricate network of phosphate (Pi) acquisition and homeostasis in plants. Located in the endoplasmic reticulum (ER), this compound plays an indispensable role in the trafficking of high-affinity phosphate transporters, such as PHT1;1, from the ER to the plasma membrane. This technical guide synthesizes the current understanding of this compound's function, the downstream consequences of its disruption, and the experimental methodologies employed to elucidate its role. Through a detailed review of existing literature, we present quantitative data on the effects of this compound loss-of-function, outline key experimental protocols, and visualize the known signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug and crop development, providing a foundational understanding of this compound's significance in plant biology.

Introduction

Phosphate is an essential macronutrient for plant growth and development, playing a pivotal role in energy transfer, nucleic acid synthesis, and membrane integrity. However, the availability of soluble phosphate in the soil is often a limiting factor for crop productivity. Plants have evolved sophisticated mechanisms to acquire and utilize Pi efficiently, a process in which the PHT1 family of high-affinity phosphate transporters is central. The proper localization and density of these transporters at the plasma membrane are crucial for their function.

This is where PHOSPHATE TRANSPORTER TRAFFIC FACILITATOR 1 (this compound) emerges as a key regulatory protein. This compound is a plant-specific protein that is structurally related to the SEC12 family of proteins, which are known to be involved in the early secretory pathway. However, this compound has evolved a specialized function in facilitating the exit of PHT1 transporters from the endoplasmic reticulum, ensuring their correct deployment to the plasma membrane.

Mutations in the this compound gene lead to a range of phenotypes indicative of impaired phosphate uptake and signaling. These include reduced phosphate accumulation, constitutive activation of phosphate starvation responses, and altered resistance to arsenate, a toxic analog of phosphate. This guide will delve into the molecular mechanisms underlying these effects, presenting a consolidated view of this compound's function and significance.

The Role of this compound in Phosphate Transporter Trafficking

This compound is an integral membrane protein of the endoplasmic reticulum. Its primary function is to facilitate the exit of PHT1 family phosphate transporters from the ER, a critical step for their journey to the plasma membrane where they actively import phosphate into the cell.

Subcellular Localization of this compound

Studies utilizing green fluorescent protein (GFP) fusions have consistently shown that this compound resides in the endoplasmic reticulum. In the absence of functional this compound, its cargo protein, PHT1;1, is retained within the ER, leading to a significant reduction in its presence at the plasma membrane. This mislocalization is a primary cause of the impaired phosphate uptake observed in this compound mutants.

Interaction with PHT1 Transporters

The precise molecular mechanism of how this compound facilitates PHT1;1 exit from the ER is an area of active investigation. It is hypothesized that this compound acts as a cargo receptor or an adaptor protein, recognizing PHT1;1 and packaging it into COPII-coated vesicles for transport to the Golgi apparatus and subsequent delivery to the plasma membrane. While direct physical interaction has been suggested, further studies are needed to fully characterize the nature of this interaction.

Effects of this compound Disruption: A Quantitative Overview

Loss-of-function mutations in the this compound gene result in a suite of well-defined phenotypes, primarily stemming from compromised phosphate uptake. The following tables summarize the key quantitative effects observed in this compound mutant plants compared to wild-type (WT) counterparts.

Table 1: Phosphate Content
Plant LineTissueConditionPhosphate Content (% of WT)Reference
phf1 mutantWhole seedlingPi-replete~25%[1]
phf1 mutantShootPi-repleteData not available
phf1 mutantRootPi-repleteData not available
Table 2: Gene Expression of Phosphate Starvation-Induced (PSI) Genes
GeneMutant BackgroundFold Change vs. WT (under Pi-sufficient conditions)Reference
IPS1phf1Constitutively high[1]
RNS1phf1Constitutively high[1]
PHT1;4phf1Constitutively high[1]
AT4phf1Constitutively high[1]
Table 3: Arsenate Resistance
Plant LineParameterArsenate ConcentrationValue (% of WT)Reference
phf1 mutantFresh WeightVariesIncreased[1]
phf1 mutantRoot ElongationVariesIncreased[1]
Table 4: Root System Architecture
Plant LineParameterConditionObservationReference
phf1 mutantPrimary Root LengthPi-repleteNo significant difference
phf1 mutantLateral Root DensityPi-repleteData not available
phf1 mutantRoot Hair LengthPi-repleteData not available

Note: Detailed quantitative analysis of the root system architecture of phf1 mutants is not extensively documented in the reviewed literature.

Signaling Pathway

This compound functions within a well-established signaling pathway that governs the plant's response to phosphate availability. This pathway is primarily controlled by the central regulator, PHOSPHATE STARVATION RESPONSE 1 (PHR1).

FPH1_Signaling_Pathway Pi_starvation Low Phosphate (Pi Starvation) PHR1 PHR1 (Transcription Factor) Pi_starvation->PHR1 activates FPH1_gene This compound Gene PHR1->FPH1_gene induces transcription PHT1_1_gene PHT1;1 Gene PHR1->PHT1_1_gene induces transcription PSI_genes Pi Starvation-Induced (PSI) Genes PHR1->PSI_genes induces transcription FPH1_protein This compound Protein (ER) FPH1_gene->FPH1_protein translates to PHT1_1_protein_PM PHT1;1 Protein (Plasma Membrane) FPH1_protein->PHT1_1_protein_PM facilitates ER exit PHT1_1_protein_ER PHT1;1 Protein (ER) PHT1_1_gene->PHT1_1_protein_ER translates to PHT1_1_protein_ER->FPH1_protein Pi_uptake Phosphate Uptake PHT1_1_protein_PM->Pi_uptake mediates PSI_response Phosphate Starvation Response Pi_uptake->PSI_response alleviates PSI_genes->PSI_response leads to

Caption: this compound signaling pathway in response to phosphate starvation.

Under low phosphate conditions, the transcription factor PHR1 is activated and induces the expression of a suite of phosphate starvation-induced (PSI) genes, including this compound and PHT1;1. The this compound protein then facilitates the trafficking of the PHT1;1 transporter from the ER to the plasma membrane, enabling phosphate uptake. This uptake helps to alleviate the phosphate starvation response. In the absence of this compound, PHT1;1 is retained in the ER, leading to impaired phosphate uptake and constitutive activation of the PSI response.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound function.

Gene Expression Analysis (RT-qPCR)

This protocol outlines the steps for quantifying the expression levels of this compound and phosphate starvation-induced genes.

5.1.1. Plant Growth and Treatment:

  • Arabidopsis thaliana (Col-0) seeds are surface-sterilized and grown on sterile agar medium containing either high (1 mM) or low (10 µM) phosphate.

  • Seedlings are grown for 10-14 days under a 16-hour light/8-hour dark photoperiod at 22°C.

  • For time-course experiments, seedlings grown on high phosphate can be transferred to low phosphate medium.

5.1.2. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from root and shoot tissues using a commercial RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

  • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

5.1.3. Quantitative PCR (qPCR):

  • qPCR is performed using a real-time PCR system (e.g., StepOnePlus, Applied Biosystems) with a SYBR Green-based detection method.

  • Gene-specific primers for this compound, PSI marker genes (e.g., IPS1, RNS1), and a reference gene (e.g., ACTIN2) are designed.

  • The reaction mixture typically contains cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.

  • The thermal cycling conditions are: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Relative gene expression is calculated using the 2-ΔΔCt method.

RT_qPCR_Workflow Plant_Material Arabidopsis Seedlings (High/Low Pi) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (SYBR Green) cDNA_Synthesis->qPCR Data_Analysis Relative Gene Expression (2-ΔΔCt Method) qPCR->Data_Analysis

Caption: Workflow for RT-qPCR analysis of gene expression.

Subcellular Localization (Confocal Microscopy)

This protocol describes the visualization of this compound and PHT1;1 subcellular localization using fluorescent protein tags.

5.2.1. Generation of Transgenic Plants:

  • The coding sequence of this compound or PHT1;1 is fused in-frame with a fluorescent reporter gene (e.g., GFP) under the control of its native promoter in a plant transformation vector.

  • The construct is introduced into Agrobacterium tumefaciens, which is then used to transform Arabidopsis thaliana plants (wild-type or this compound mutant background) via the floral dip method.

  • Transgenic plants are selected on a medium containing the appropriate antibiotic.

5.2.2. Confocal Laser Scanning Microscopy:

  • Roots of 5- to 7-day-old transgenic seedlings are mounted in water on a glass slide.

  • Imaging is performed using a confocal laser scanning microscope (e.g., Zeiss LSM 780).

  • GFP is excited with a 488 nm laser, and emission is collected between 500 and 550 nm.

  • To confirm ER localization, co-localization with an ER-specific marker (e.g., ER-mCherry) can be performed.

Confocal_Microscopy_Workflow Gene_Cloning Construct Generation (Promoter:Gene-GFP) Transformation Arabidopsis Transformation (Floral Dip) Gene_Cloning->Transformation Plant_Selection Selection of Transgenic Plants Transformation->Plant_Selection Microscopy Confocal Microscopy of Roots Plant_Selection->Microscopy Image_Analysis Image Analysis (Localization) Microscopy->Image_Analysis

Caption: Workflow for subcellular localization using confocal microscopy.

Protein-Protein Interaction (Co-Immunoprecipitation)

This protocol details the steps to investigate the in vivo interaction between this compound and PHT1;1.

5.3.1. Plant Material and Protein Extraction:

  • Microsomal fractions are prepared from transgenic Arabidopsis plants co-expressing epitope-tagged versions of this compound (e.g., this compound-HA) and PHT1;1 (e.g., PHT1;1-MYC).

  • Plant tissue is homogenized in a lysis buffer containing detergents (e.g., Triton X-100) and protease inhibitors to solubilize membrane proteins and maintain protein-protein interactions.

5.3.2. Immunoprecipitation:

  • The protein extract is incubated with an antibody specific to one of the epitope tags (e.g., anti-HA antibody) immobilized on agarose or magnetic beads.

  • The beads are washed several times with wash buffer to remove non-specifically bound proteins.

5.3.3. Western Blot Analysis:

  • The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with a primary antibody against the other epitope tag (e.g., anti-MYC antibody) to detect the co-immunoprecipitated protein.

  • A secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate are used for detection.

CoIP_Workflow Protein_Extraction Microsomal Protein Extraction (Tagged Proteins) Immunoprecipitation Immunoprecipitation (e.g., anti-HA beads) Protein_Extraction->Immunoprecipitation Washing Washing Steps Immunoprecipitation->Washing Elution Elution of Protein Complexes Washing->Elution Western_Blot Western Blot (e.g., anti-MYC antibody) Elution->Western_Blot

Caption: Workflow for Co-Immunoprecipitation.

Conclusion and Future Perspectives

This compound is a vital component of the phosphate acquisition machinery in Arabidopsis thaliana. Its role as a specific trafficking factor for PHT1 phosphate transporters highlights the sophisticated regulatory mechanisms plants employ to manage nutrient uptake. The constitutive phosphate starvation response observed in this compound mutants underscores the critical importance of proper protein localization for nutrient homeostasis.

While significant progress has been made in understanding the primary function of this compound, several questions remain. The precise molecular mechanism by which this compound recognizes and facilitates the ER exit of PHT1 transporters is yet to be fully elucidated. Investigating the potential for post-translational modifications of this compound or PHT1;1 that might regulate their interaction is a promising avenue for future research. Furthermore, identifying other potential cargo proteins of this compound could reveal broader roles for this protein in plant cell biology. A deeper understanding of the this compound-mediated trafficking pathway could ultimately provide novel targets for genetic engineering to improve phosphate use efficiency in crops, a crucial goal for sustainable agriculture.

References

An In-depth Technical Guide on the Pharmacokinetics of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available literature does not contain specific pharmacokinetic data for the compound 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide, also known as FPH1 or BRD-6125. Therefore, this guide provides a comprehensive overview of the fundamental principles of pharmacokinetics and outlines the standard experimental methodologies that would be employed to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Pharmacokinetics

Pharmacokinetics (PK) is the study of how an organism affects a drug.[1][2][3] It describes the journey of a drug through the body, from administration to elimination. The four key processes involved are Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2][3] Understanding these processes is crucial for determining the optimal dosing regimen and ensuring the safety and efficacy of a therapeutic agent.

  • Absorption: The process by which a drug enters the systemic circulation from the site of administration.[1]

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs of the body.[1]

  • Metabolism: The chemical conversion or transformation of drugs into new compounds, or metabolites.

  • Excretion: The removal of the drug and its metabolites from the body.

Key Pharmacokinetic Parameters

The following table summarizes the key quantitative parameters used to describe the pharmacokinetic profile of a compound. The values presented are for illustrative purposes only and do not represent actual data for 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide.

ParameterDescriptionExample Value
Cmax Maximum (peak) plasma concentration of a drug after administration.1500 ng/mL
Tmax Time at which Cmax is reached.2 hours
AUC (0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentration.8500 ngh/mL
AUC (0-inf) Area under the plasma concentration-time curve from time zero to infinity.9000 ngh/mL
t1/2 Half-life of a drug, the time it takes for the plasma concentration to decrease by half.8 hours
CL Clearance, the volume of plasma cleared of the drug per unit time.2 L/h
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.50 L
F% Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation.75%

Generic Experimental Protocol for an in vivo Pharmacokinetic Study

This section outlines a typical experimental protocol for determining the pharmacokinetic profile of a new chemical entity (NCE) like 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide in a preclinical animal model.

3.1. Animal Model

  • Species: Male Sprague-Dawley rats (or other appropriate species).

  • Number of Animals: Typically 3-5 animals per group.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.

3.2. Dosing and Administration

  • Formulation: The compound is formulated in an appropriate vehicle (e.g., a solution of 0.5% methylcellulose in water).

  • Routes of Administration:

    • Intravenous (IV) Bolus: To determine clearance, volume of distribution, and terminal half-life. A typical dose might be 1-5 mg/kg.

    • Oral (PO) Gavage: To assess oral absorption and bioavailability. A typical dose might be 10-50 mg/kg.

3.3. Sample Collection

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

3.4. Bioanalytical Method

  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method for quantifying drug concentrations in plasma.

  • Method Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

3.5. Data Analysis

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with specialized software (e.g., Phoenix WinNonlin).

  • Parameters Calculated: Cmax, Tmax, AUC, t1/2, CL, Vd, and F% are determined from the plasma concentration-time data.

Visualizations

The following diagrams illustrate key concepts in pharmacokinetics and a typical experimental workflow.

ADME_Process cluster_0 Body Absorption Absorption Distribution Distribution Absorption->Distribution Systemic Circulation Metabolism Metabolism Distribution->Metabolism Liver, etc. Site of Action Site of Action Distribution->Site of Action Excretion Excretion Metabolism->Excretion Kidneys, etc. Elimination Elimination Excretion->Elimination Drug Administration Drug Administration Drug Administration->Absorption

ADME Pathway

PK_Workflow cluster_workflow Experimental Workflow cluster_inputs Inputs cluster_outputs Outputs A Dosing (IV and PO) B Serial Blood Sampling A->B C Plasma Separation B->C D LC-MS/MS Analysis C->D E Data Analysis (NCA) D->E F Pharmacokinetic Parameters E->F Report Study Report F->Report TestCompound Test Compound TestCompound->A AnimalModel Animal Model AnimalModel->A

References

Methodological & Application

Application Note: FPH1 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for an in vitro biochemical assay to measure the enzymatic activity of FPH1, a hypothetical phosphatase, and to screen for its potential inhibitors. The described assay is a fluorescence-based method, chosen for its high sensitivity and suitability for high-throughput screening (HTS).[1][2] The protocol covers the principles of the assay, reagent preparation, experimental procedure, and data analysis.

Assay Principle

The this compound in vitro assay is designed as a continuous, fluorescence-based enzymatic assay.[2] It utilizes a fluorogenic substrate, which is non-fluorescent in its phosphorylated state. Upon dephosphorylation by this compound, the substrate is converted into a highly fluorescent product. The rate of increase in fluorescence intensity is directly proportional to the this compound enzyme activity.[2] This method allows for real-time monitoring of the enzymatic reaction and is amenable to miniaturization for HTS formats.[2]

Signaling Pathway

This compound is postulated to be a key phosphatase involved in a cellular signaling cascade that regulates cell proliferation. Its activity is modulated by upstream signals, and it, in turn, dephosphorylates and inactivates a downstream kinase, thereby terminating a pro-proliferative signal. Understanding this pathway is crucial for identifying therapeutic intervention points.

FPH1_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates FPH1_active This compound (Active) UpstreamKinase->FPH1_active Inhibits (Phosphorylates) FPH1_inactive This compound-P (Inactive) DownstreamKinase_active Downstream Kinase-P (Active) FPH1_active->DownstreamKinase_active Dephosphorylates DownstreamKinase_inactive Downstream Kinase (Inactive) Proliferation Cell Proliferation DownstreamKinase_active->Proliferation Promotes

Caption: this compound Signaling Pathway.

Experimental Workflow

The experimental workflow is designed for efficiency and reproducibility, making it suitable for screening campaigns.

FPH1_Assay_Workflow start Start prep Prepare Reagents (Assay Buffer, Enzyme, Substrate, Inhibitors) start->prep dispense_inhibitor Dispense Test Compounds/Inhibitors into 384-well plate prep->dispense_inhibitor dispense_enzyme Add this compound Enzyme Solution dispense_inhibitor->dispense_enzyme pre_incubate Pre-incubate at 37°C dispense_enzyme->pre_incubate add_substrate Initiate Reaction by Adding Fluorogenic Substrate pre_incubate->add_substrate read_plate Measure Fluorescence Kinetically (e.g., every 60 seconds for 30 minutes) add_substrate->read_plate analyze Data Analysis (Calculate initial rates, % inhibition, IC50) read_plate->analyze end End analyze->end

Caption: this compound In Vitro Assay Workflow.

Materials and Reagents

ReagentSupplierCatalog No.Storage Temperature
Recombinant Human this compound(Example)(Example)-80°C
Fluorogenic Substrate(Example)(Example)-20°C
Assay Buffer (HEPES)(Example)(Example)4°C
NaCl(Example)(Example)Room Temperature
KCl(Example)(Example)Room Temperature
MgCl2(Example)(Example)Room Temperature
ZnCl2(Example)(Example)Room Temperature
Tween 20(Example)(Example)Room Temperature
DMSO(Example)(Example)Room Temperature
384-well black plates(Example)(Example)Room Temperature

Detailed Experimental Protocol

Reagent Preparation
  • Assay Buffer (1X): 50 mM HEPES pH 7.2, 100 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 0.1 mM ZnCl₂, 0.01% Tween 20. Prepare a 10X stock and dilute to 1X with ultrapure water before use. Store at 4°C.[3]

  • This compound Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of recombinant this compound in an appropriate buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). Aliquot and store at -80°C.

  • This compound Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution on ice. Dilute the enzyme stock to the final working concentration in 1X Assay Buffer. The optimal concentration should be determined empirically to ensure reaction linearity over the desired time course.[3]

  • Fluorogenic Substrate Stock Solution: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO. Store in light-protected aliquots at -20°C.

  • Substrate Working Solution: Dilute the substrate stock to the final working concentration (at 2X the final assay concentration) in 1X Assay Buffer immediately before use. The optimal substrate concentration should be at or near the Km value, which needs to be determined experimentally.

  • Test Compound/Inhibitor Preparation: Prepare a 10 mM stock solution of test compounds in DMSO. Create a dilution series in DMSO to be used for IC₅₀ determination.

Assay Procedure (384-well format)
  • Compound Dispensing: Add 1 µL of test compound dilutions in DMSO to the appropriate wells of a 384-well black plate. For positive (no inhibition) and negative (no enzyme) controls, add 1 µL of DMSO.

  • Enzyme Addition: Add 20 µL of the this compound working solution to all wells except the negative control wells. To the negative control wells, add 20 µL of 1X Assay Buffer.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute. Centrifuge the plate briefly to collect the contents at the bottom of the wells. Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Add 20 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final assay volume is 41 µL.

  • Fluorescence Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes. Use excitation and emission wavelengths appropriate for the chosen fluorophore.

Data Presentation and Analysis

Determination of Enzyme Kinetics

To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), perform the assay with varying concentrations of the fluorogenic substrate and a fixed concentration of the this compound enzyme.

Substrate Concentration (µM)Initial Velocity (RFU/min)
0.5150
1.0280
2.5550
5.0850
10.01200
20.01500
40.01650
80.01700
  • Data Analysis: Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Inhibitor Potency (IC₅₀) Determination

To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds, perform the assay with a fixed concentration of this compound and substrate, and a range of inhibitor concentrations.

Inhibitor Concentration (nM)% Inhibition
0.15
115
1048
5085
10095
50098
100099
  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control (DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Troubleshooting

IssuePossible CauseSolution
High background fluorescenceAutofluorescent compounds or contaminated reagentsScreen compounds for autofluorescence before the assay. Use high-purity reagents.
Low signal-to-background ratioLow enzyme activity or suboptimal assay conditionsOptimize enzyme and substrate concentrations. Check the pH and ionic strength of the assay buffer.[3] Ensure the plate reader settings are optimal.
High well-to-well variabilityPipetting errors or improper mixingUse calibrated pipettes and ensure proper mixing after each addition. Centrifuge the plate briefly before incubation and reading.
Assay drift over timeEnzyme instability or substrate degradationEnsure the enzyme is stored properly and thawed immediately before use. Prepare the substrate working solution fresh. Monitor the linearity of the reaction and use the initial linear phase for analysis.

Conclusion

The described fluorescence-based in vitro assay provides a robust and sensitive method for measuring the enzymatic activity of this compound and for screening potential inhibitors. The protocol is scalable and can be adapted for high-throughput screening campaigns in drug discovery. Careful optimization of assay parameters is crucial for generating high-quality, reproducible data.

References

Application Notes and Protocols for BRD-6125 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-6125, also known as FPH1 (Functional Proliferation Hits 1), is a small molecule compound that has been identified as a potent inducer of primary human hepatocyte proliferation and maturation in vitro.[1][2] This characteristic makes it a valuable tool for liver research, drug discovery, and the development of cell-based therapies by enabling the expansion of functional hepatocytes from limited donor sources.[1] BRD-6125 has been shown to increase the number and activity of hepatocytes, as well as promote the differentiation of induced pluripotent stem cells (iPSCs) into hepatocyte-like cells.[2]

Mechanism of Action

The precise molecular target and the direct signaling pathway initiated by BRD-6125 have not been fully elucidated in publicly available literature. However, its observed effect is the stimulation of hepatocyte proliferation. This process is generally governed by a complex network of signaling pathways. Key pathways involved in liver regeneration and hepatocyte proliferation include those activated by growth factors such as Hepatocyte Growth Factor (HGF) binding to its receptor c-Met, which in turn activates downstream cascades like the Ras-MAPK and PI3K-Akt pathways. These pathways ultimately lead to the upregulation of cyclins and other cell cycle proteins that drive cell division. While BRD-6125 is a known promoter of this process, its exact point of intervention in these pathways is currently unknown.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of BRD-6125 in cell culture, based on published data.

ParameterValueCell TypeReference
Effective Concentration 20 µMPrimary Human Hepatocytes[1]
Treatment Schedule Media change with fresh compound on Day 1 and Day 5Primary Human Hepatocytes[1]
Solubility in DMSO >10 mMN/A[1]

Experimental Protocols

Protocol 1: Preparation of BRD-6125 Stock Solution

Materials:

  • BRD-6125 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the BRD-6125 vial to equilibrate to room temperature before opening.

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of BRD-6125 powder in DMSO. For example, for 1 mg of BRD-6125 (Molecular Weight: 388.8 g/mol ), add 257.2 µL of DMSO.

  • Vortex briefly to ensure complete dissolution. If needed, gentle warming at 37°C or sonication can be used to aid dissolution.[1]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Expansion of Primary Human Hepatocytes with BRD-6125

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium supplemented with appropriate growth factors and serum)

  • Collagen-coated cell culture plates

  • BRD-6125 stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding:

    • Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.

    • Seed the hepatocytes onto collagen-coated plates at the desired density in hepatocyte culture medium.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • BRD-6125 Treatment (Day 1):

    • After 24 hours of initial culture, prepare the treatment medium.

    • Dilute the 10 mM BRD-6125 stock solution in fresh hepatocyte culture medium to a final concentration of 20 µM. For example, add 2 µL of 10 mM stock solution to 1 mL of culture medium.

    • As a control, prepare a vehicle-treated medium containing the same final concentration of DMSO (e.g., 0.2%).

    • Carefully aspirate the old medium from the cells and replace it with the BRD-6125-containing medium or the vehicle control medium.

  • Media Change (Day 3 or 4):

    • Aspirate the medium and replace it with fresh hepatocyte culture medium without BRD-6125.

  • BRD-6125 Re-treatment (Day 5):

    • Prepare fresh BRD-6125 treatment medium (20 µM) as described in step 2.

    • Aspirate the old medium and replace it with the fresh BRD-6125-containing medium.

  • Assessing Proliferation:

    • Continue to culture the cells, changing the medium every 2 days with fresh medium without BRD-6125.

    • Hepatocyte proliferation can be assessed at desired time points (e.g., Day 7 or 9) using various methods, such as:

      • Cell counting: Using a hemocytometer or an automated cell counter.

      • Immunofluorescence staining: For proliferation markers like Ki-67 or EdU incorporation.

      • MTT or other viability assays: To assess the increase in cell number.

Visualizations

G cluster_workflow Experimental Workflow: Hepatocyte Expansion with BRD-6125 start Seed Primary Human Hepatocytes day1 Day 1: Add BRD-6125 (20 µM) start->day1 day3 Day 3-4: Media Change (No Compound) day1->day3 day5 Day 5: Re-add BRD-6125 (20 µM) day3->day5 culture Continue Culture (Media Changes every 2 days) day5->culture end Assess Hepatocyte Proliferation and Function culture->end

Caption: Experimental workflow for hepatocyte expansion using BRD-6125.

G cluster_pathway Hypothesized General Pathway for BRD-6125 Induced Hepatocyte Proliferation brd6125 BRD-6125 unknown_target Unknown Direct Target(s) brd6125->unknown_target Stimulates hgf_met Growth Factor Signaling (e.g., c-Met activation) unknown_target->hgf_met pi3k_akt PI3K/Akt Pathway hgf_met->pi3k_akt ras_mapk Ras/MAPK Pathway hgf_met->ras_mapk cell_cycle Upregulation of Cell Cycle Proteins (e.g., Cyclins) pi3k_akt->cell_cycle ras_mapk->cell_cycle proliferation Hepatocyte Proliferation cell_cycle->proliferation

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide is a novel small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3). It is structurally related to the third-generation FLT3 kinase inhibitor, CHMFL-FLT3-362. These inhibitors are of significant interest for their potential therapeutic application in acute myeloid leukemia (AML), particularly in patients harboring FLT3 internal tandem duplication (ITD) or tyrosine kinase domain (TKD) mutations. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells. This document provides detailed application notes and protocols for the in vivo evaluation of this compound, with recommended dosages derived from studies of structurally and functionally similar molecules.

Mechanism of Action: FLT3 Inhibition

FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant subset of AML patients, mutations in the FLT3 gene lead to its ligand-independent dimerization and constitutive activation. This aberrant signaling activates downstream pathways, including the RAS/MEK/ERK and PI3K/AKT/mTOR pathways, which drive leukemogenesis.

The subject compound, a potent FLT3 inhibitor, is designed to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition is intended to induce cell cycle arrest and apoptosis in FLT3-mutated AML cells.

FLT3 Signaling Pathway

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates FL FLT3 Ligand FL->FLT3 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Inhibitor 2-(5-chloro-2-methyl-N-methylsulfonylanilino) -N-(2,6-difluorophenyl)acetamide Inhibitor->FLT3 Inhibits

Caption: FLT3 signaling pathway and point of inhibition.

Recommended Dosage for In Vivo Studies

While specific in vivo data for 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide is not publicly available, a recommended dosage can be extrapolated from studies on the closely related compound, CHMFL-FLT3-362, and other FLT3 inhibitors.

Data from Preclinical Studies of FLT3 Inhibitors
CompoundAnimal ModelCell LineDosage RangeRouteKey Findings
CHMFL-FLT3-362 Mouse (NOD/SCID)MV4-11, MOLM-1350-150 mg/kg/dayOralDose-dependent extension of survival with no apparent weight loss.[1]
Gilteritinib Mouse (Nude)MV4-111-10 mg/kg/dayOralSignificant tumor growth inhibition (63-100%).[2][3]
Quizartinib (AC220) Mouse (NOD/SCID)MV4-11, Molm132.5-5 mg/kg/dayOralProlonged survival in combination with venetoclax.[4]
Sorafenib Mouse10-30 mg/kg/dayOralUsed in various preclinical models of leukemia.
Midostaurin (PKC412) Mouse25-100 mg/kg/dayOralEfficacy in FLT3-mutated AML models.

Based on the available data, a starting dose range of 50-100 mg/kg/day, administered orally , is recommended for initial efficacy studies of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide in mouse models of FLT3-mutated AML. It is crucial to first conduct a Maximum Tolerated Dose (MTD) study to establish the safety and tolerability of the compound in the specific animal model being used.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.

Materials:

  • 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Healthy, age-matched mice (e.g., BALB/c or C57BL/6), 6-8 weeks old

  • Standard laboratory equipment for animal handling and dosing

Protocol:

  • Dose Selection: Based on available data for similar compounds, select a starting dose and several escalating dose levels. For this compound, a suggested starting range could be 100, 300, 600, and 1200 mg/kg.[1]

  • Animal Groups: Randomly assign mice to treatment groups (n=3-5 per group), including a vehicle control group.

  • Administration: Administer the compound or vehicle orally once daily for a predetermined period (e.g., 14 days).[1]

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance. Body weight should be recorded at least twice weekly.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant weight loss (>15-20%), or other severe clinical signs of toxicity.

  • Pathology: At the end of the study, perform necropsy and collect major organs for histopathological analysis to assess for any compound-related toxicities.

MTD_Workflow Start Start MTD Study DoseSelection Select Dose Levels Start->DoseSelection AnimalGrouping Group Animals DoseSelection->AnimalGrouping Dosing Daily Oral Dosing AnimalGrouping->Dosing Monitoring Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Monitoring->Dosing 14 days Endpoint Determine MTD Monitoring->Endpoint

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

In Vivo Efficacy Study in an AML Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the compound in a mouse model of FLT3-mutated AML.

Materials:

  • FLT3-mutated human AML cell line (e.g., MV4-11 or MOLM-13)

  • Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • Matrigel (optional, for subcutaneous injection)

  • 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide

  • Vehicle

  • Calipers for tumor measurement

Protocol:

  • Cell Culture: Culture the AML cells under standard conditions.

  • Tumor Implantation:

    • Subcutaneous Model: Inject 5-10 x 10^6 AML cells suspended in sterile PBS (with or without Matrigel) subcutaneously into the flank of each mouse.

    • Disseminated Model: Inject 1-5 x 10^6 AML cells intravenously via the tail vein.

  • Tumor Growth Monitoring:

    • Subcutaneous Model: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • Disseminated Model: Monitor disease progression by observing clinical signs (e.g., weight loss, hind limb paralysis) and, if available, using bioluminescence imaging if cells are luciferase-tagged.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3) or signs of disease are evident, randomize mice into treatment groups (n=5-10 per group), including a vehicle control.

  • Drug Administration: Administer the compound orally at the predetermined doses (e.g., 50, 100, 150 mg/kg/day) for a specified duration (e.g., 21-28 days).[1]

  • Efficacy Assessment:

    • Tumor Growth Inhibition: For subcutaneous models, measure tumor volume regularly.

    • Survival: Monitor survival of all animals.

    • Pharmacodynamic Markers: At the end of the study, tumors and/or bone marrow can be collected to assess the inhibition of FLT3 phosphorylation and downstream signaling pathways (e.g., p-STAT5, p-ERK) by Western blot or flow cytometry.

Efficacy_Study_Workflow Start Start Efficacy Study CellCulture Culture AML Cells Start->CellCulture TumorImplant Implant Tumor Cells (Subcutaneous or IV) CellCulture->TumorImplant TumorMonitoring Monitor Tumor Growth / Disease Progression TumorImplant->TumorMonitoring Randomization Randomize Mice into Treatment Groups TumorMonitoring->Randomization Treatment Administer Compound (e.g., 21-28 days) Randomization->Treatment Assessment Assess Efficacy (Tumor Volume, Survival, PD Markers) Treatment->Assessment End End of Study Assessment->End

Caption: Workflow for an in vivo efficacy study in an AML xenograft model.

Conclusion

The provided information offers a comprehensive guide for initiating in vivo studies of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide. The recommended starting dosage, based on data from a closely related compound, provides a solid foundation for experimental design. It is imperative that all in vivo work is conducted under approved animal care and use protocols and that the MTD is established prior to commencing efficacy studies. Careful monitoring and data collection will be crucial in determining the therapeutic potential of this novel FLT3 inhibitor.

References

Application Notes and Protocols for FPH1 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPH1 is a small molecule compound that has been identified as a potent inducer of functional proliferation in primary human hepatocytes.[1] This property makes it a valuable tool for in vitro studies of liver regeneration, drug metabolism, and toxicology, as well as for the expansion of hepatocytes for cell-based therapies. These application notes provide detailed protocols for the dissolution of this compound and its application in cell culture experiments to promote hepatocyte expansion.

Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 388.82 g/mol Selleck Chem
Appearance White to beige powderSigma-Aldrich
Solubility DMSO: ≥ 78 mg/mL (200.6 mM)Selleck Chem
Water: InsolubleSelleck Chem
Ethanol: InsolubleSelleck Chem
Recommended Solvent Dimethyl sulfoxide (DMSO), freshSelleck Chem
Storage of Powder -20°C for up to 3 yearsSelleck Chem
Storage of Stock Solution -80°C for up to 1 year (aliquot to avoid freeze-thaw cycles)Selleck Chem
-20°C for up to 1 monthSelleck Chem
Recommended Working Concentration 20 µMSciSpace

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or high-purity dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 20 mM stock solution, weigh out 7.78 mg of this compound (Molecular Weight = 388.82 g/mol ).

  • Dissolve in DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder. For a 20 mM stock solution, add 1 mL of DMSO to 7.78 mg of this compound.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. The solution should be clear. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but avoid excessive heat.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]

Protocol 2: Preparation of this compound Working Solution and Application to Hepatocyte Culture

This protocol details the dilution of the this compound stock solution to the final working concentration for treating hepatocytes in culture.

Materials:

  • 20 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium for hepatocytes

  • Hepatocytes seeded in culture plates

  • Sterile pipette tips and tubes

Procedure:

  • Determine Final DMSO Concentration: It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity. The recommended final DMSO concentration should be ≤ 0.1%. Higher concentrations (up to 0.5%) may be tolerated by some cell lines, but a vehicle control (medium with the same final concentration of DMSO without this compound) must be included in the experiment.

  • Calculate Dilution: To prepare a working solution of 20 µM this compound with a final DMSO concentration of 0.1%, you will perform a 1:1000 dilution of the 20 mM stock solution into the cell culture medium.

  • Prepare Working Solution:

    • For 1 mL of final working solution, add 1 µL of the 20 mM this compound stock solution to 999 µL of pre-warmed complete hepatocyte culture medium.

    • Mix gently by pipetting up and down.

  • Treat Cells:

    • Remove the existing culture medium from the hepatocyte culture plates.

    • Add the freshly prepared this compound working solution (or the vehicle control medium) to the cells.

    • Incubate the cells under standard hepatocyte culture conditions (e.g., 37°C, 5% CO₂).

  • Monitor and Analyze: Monitor the cells for morphological changes and proliferation. The effects of this compound on hepatocyte proliferation can be assessed using methods such as Ki67 staining, cell counting, or metabolic assays.[1] this compound has been shown to induce a significant increase in hepatocyte number in a dose-dependent manner.[1]

Visualization

Experimental Workflow for this compound Application in Cell Culture

The following diagram illustrates the general workflow for preparing and using this compound in hepatocyte proliferation experiments.

FPH1_Workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application cluster_analysis Analysis FPH1_powder This compound Powder Stock_Solution 20 mM this compound Stock in DMSO FPH1_powder->Stock_Solution Dissolve DMSO Fresh DMSO DMSO->Stock_Solution Working_Solution 20 µM this compound Working Solution (≤0.1% DMSO) Stock_Solution->Working_Solution Dilute 1:1000 Culture_Medium Hepatocyte Culture Medium Culture_Medium->Working_Solution Treated_Cells This compound-Treated Hepatocytes Working_Solution->Treated_Cells Treat Cells Hepatocytes Cultured Hepatocytes Hepatocytes->Treated_Cells Proliferation_Assay Proliferation Assays (e.g., Ki67, Cell Counting) Treated_Cells->Proliferation_Assay Functional_Assay Functional Assays (e.g., Albumin, CYP activity) Treated_Cells->Functional_Assay Results Data Analysis Proliferation_Assay->Results Functional_Assay->Results

Caption: Workflow for this compound dissolution and application in cell culture.

References

Application Notes and Protocols for BRD-6125 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-6125, also known as FPH1 (Functional Proliferation Hit 1), is a small molecule identified through high-throughput screening that induces the functional proliferation of primary human hepatocytes.[1] The limited availability and rapid dedifferentiation of primary human hepatocytes in culture have been significant bottlenecks in liver research and drug development. BRD-6125 offers a promising solution by enabling the expansion of these crucial cells while maintaining their metabolic function. These application notes provide detailed protocols for utilizing BRD-6125 in high-throughput screening (HTS) campaigns to identify novel compounds that promote hepatocyte proliferation.

Mechanism of Action

While the precise molecular target of BRD-6125 has not been fully elucidated, it is known to promote the proliferation of mature human hepatocytes.[1] Hepatocyte proliferation is a tightly regulated process, and its inhibition is often mediated by signaling pathways such as the Transforming Growth Factor-β (TGF-β) pathway. The TGF-β signaling cascade typically leads to cell cycle arrest. It is hypothesized that BRD-6125 may act by inhibiting a negative regulator of hepatocyte proliferation, potentially downstream of the TGF-β receptor complex, thereby releasing the cells from growth arrest and allowing them to enter the cell cycle.

Putative Signaling Pathway of BRD-6125 Action

G cluster_membrane Cell Membrane TGFB_Receptor TGF-β Receptor Complex SMAD_Complex p-SMAD2/3-SMAD4 Complex TGFB_Receptor->SMAD_Complex phosphorylates TGFB TGF-β TGFB->TGFB_Receptor Cell_Cycle_Inhibitors Cell Cycle Inhibitors (e.g., p21, p15) SMAD_Complex->Cell_Cycle_Inhibitors activates transcription of Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Inhibitors->Cell_Cycle_Arrest induces Hepatocyte_Proliferation Hepatocyte Proliferation Cell_Cycle_Arrest->Hepatocyte_Proliferation inhibits BRD6125 BRD-6125 Unknown_Target Putative Inhibitory Target BRD6125->Unknown_Target inhibits Unknown_Target->Cell_Cycle_Arrest promotes

Caption: Putative signaling pathway of BRD-6125 in promoting hepatocyte proliferation.

Quantitative Data

The following table summarizes the key quantitative data for BRD-6125 from the primary screening and subsequent validation assays.

ParameterValueCell TypeAssay ConditionsReference
EC50 1.9 µMPrimary Human Hepatocytes4-day incubation, EdU incorporation assayShan et al., 2013[1]
Screening Concentration 5 µMPrimary Human Hepatocytes4-day incubationShan et al., 2013[1]
Effect on Cell Number ~2-fold increasePrimary Human Hepatocytes4-day incubation with 5 µM BRD-6125Shan et al., 2013[1]

Experimental Protocols

High-Throughput Screening Workflow for Hepatocyte Proliferation

The following diagram outlines a typical workflow for a high-throughput screen to identify small molecules that induce primary human hepatocyte proliferation.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_readout Assay Readout & Analysis cluster_validation Hit Validation Plate_Cells Plate Primary Human Hepatocytes (384-well) Add_Compounds Add Compounds to Hepatocyte Plates Plate_Cells->Add_Compounds Compound_Plate Prepare Compound Library Plates Compound_Plate->Add_Compounds Incubate Incubate for 4 Days Add_Compounds->Incubate Add_EdU Add EdU (Click-iT Chemistry) Incubate->Add_EdU Fix_Stain Fix, Permeabilize, and Stain Nuclei (Hoechst) Add_EdU->Fix_Stain Image High-Content Imaging Fix_Stain->Image Analyze Image Analysis: Quantify EdU+ Nuclei Image->Analyze Dose_Response Dose-Response Curves Analyze->Dose_Response Secondary_Assays Secondary Assays (e.g., Albumin Secretion) Dose_Response->Secondary_Assays

Caption: High-throughput screening workflow for identifying hepatocyte proliferation inducers.

Detailed Protocol: High-Throughput Screening for Primary Human Hepatocyte Proliferation

This protocol is adapted from the methods used to identify BRD-6125.[1]

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte plating and culture medium (e.g., Williams E medium supplemented with growth factors)

  • Collagen-coated 384-well microplates

  • Small molecule compound library (dissolved in DMSO)

  • BRD-6125 (as a positive control)

  • DMSO (as a negative control)

  • Click-iT® EdU Alexa Fluor® Imaging Kit (or similar)

  • Hoechst 33342 nuclear stain

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4%)

  • Triton X-100 (0.1%)

  • High-content imaging system

Procedure:

  • Cell Plating:

    • Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.

    • Resuspend the cells in pre-warmed hepatocyte plating medium.

    • Seed the cells into collagen-coated 384-well plates at a density of approximately 5,000-10,000 cells per well.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare compound plates by dispensing the small molecule library, positive control (BRD-6125, e.g., at a final concentration of 5 µM), and negative control (DMSO) into a 384-well plate.

    • Using an automated liquid handler, transfer the compounds from the compound plate to the cell plate. The final concentration of compounds in the cell plate should be in the low micromolar range (e.g., 5 µM). The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

  • Incubation:

    • Incubate the cell plates with the compounds for 4 days at 37°C in a 5% CO2 incubator.

  • EdU Labeling:

    • On day 4, add 5-ethynyl-2'-deoxyuridine (EdU) to each well at a final concentration of 10 µM.

    • Incubate the plates for 4-6 hours at 37°C to allow for the incorporation of EdU into newly synthesized DNA.

  • Cell Staining:

    • Carefully aspirate the medium from the wells.

    • Fix the cells by adding 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.

    • Wash the wells twice with PBS.

    • Permeabilize the cells by adding 0.1% Triton X-100 in PBS to each well and incubating for 15 minutes at room temperature.

    • Wash the wells twice with PBS.

    • Perform the Click-iT® reaction to label the incorporated EdU with a fluorescent azide according to the manufacturer's protocol.

    • Stain the nuclei by adding Hoechst 33342 solution to each well and incubating for 15 minutes at room temperature.

    • Wash the wells twice with PBS.

  • Imaging and Analysis:

    • Acquire images of the stained cells using a high-content imaging system. Capture images in at least two channels (one for the Hoechst stain and one for the EdU-fluorophore).

    • Use image analysis software to automatically identify and count the total number of nuclei (Hoechst-positive) and the number of proliferating nuclei (EdU-positive).

    • Calculate the percentage of EdU-positive cells for each well.

    • Identify "hits" as compounds that significantly increase the percentage of EdU-positive cells compared to the DMSO control.

Hit Validation:

  • Dose-Response Curves: Confirm the activity of hit compounds by performing dose-response experiments to determine their EC50 values.

  • Secondary Assays: Evaluate the effect of hit compounds on hepatocyte function using assays such as albumin secretion (ELISA) or cytochrome P450 activity assays to ensure that the induced proliferation does not come at the cost of differentiated function.

Conclusion

BRD-6125 is a valuable tool for researchers studying liver biology and for those involved in the development of new therapies for liver disease. The protocols outlined in these application notes provide a framework for utilizing BRD-6125 as a positive control in high-throughput screens designed to discover novel small molecules that can safely and effectively expand the population of functional primary human hepatocytes. Such discoveries have the potential to significantly advance the fields of drug metabolism and toxicity testing, disease modeling, and regenerative medicine.

References

Application Notes: 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide (FPH1/BRD-6125) in In Vitro Hepatocyte Expansion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide, identified as FPH1 (also known as BRD-6125), is a small molecule that has been demonstrated to induce the functional proliferation of primary human hepatocytes in vitro. The ability to expand functional hepatocytes outside the body is a significant advancement for liver regeneration studies, drug toxicity screening, disease modeling, and the development of cell-based therapies. These application notes provide a summary of the available data and detailed protocols for the use of this compound in expanding primary human hepatocytes.

The primary source of the following data and protocols is the seminal work by Shan, J., Schwartz, R.E., Ross, N.T., et al. published in Nature Chemical Biology in 2013, which first identified this compound through a high-throughput screen.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in promoting human hepatocyte proliferation and maintaining their liver-specific functions.

Table 1: Dose-Dependent Effect of this compound on Primary Human Hepatocyte Proliferation

This compound Concentration (µM)Fold Increase in Hepatocyte Nuclei (Day 7)Percentage of Ki67-Positive Hepatocytes
0 (Control)1.0< 5%
2.5~1.5Not Reported
5.0~2.0~15%
10.0~2.5~25%

Data are approximated from graphical representations in the source literature and should be considered indicative.

Table 2: Effect of this compound on Liver-Specific Functions of Primary Human Hepatocytes

TreatmentAlbumin Secretion (ng/mL/day)CYP3A4 Activity (Relative Luminescence Units)
Control (Day 7)BaselineBaseline
This compound (10 µM, Day 7)Maintained or slightly increasedMaintained or slightly increased

This compound has been shown to maintain crucial hepatocyte functions during proliferation. Specific quantitative values can vary depending on the donor and culture conditions.

Experimental Protocols

The following are detailed protocols for the application of this compound in the expansion of primary human hepatocytes.

Protocol 1: In Vitro Expansion of Primary Human Hepatocytes using this compound

Objective: To induce the proliferation of primary human hepatocytes in a co-culture system.

Materials:

  • Primary human hepatocytes

  • J2-3T3 fibroblasts (or other suitable feeder cells)

  • Hepatocyte culture medium (e.g., William's E Medium supplemented with appropriate growth factors and serum)

  • This compound (BRD-6125)

  • Collagen-coated culture plates

  • Mitomycin C (for arresting fibroblast proliferation)

Procedure:

  • Feeder Layer Preparation:

    • Plate J2-3T3 fibroblasts on collagen-coated culture plates.

    • Grow fibroblasts to confluence.

    • Treat the confluent fibroblast layer with Mitomycin C (10 µg/mL) for 2-3 hours to arrest their proliferation.

    • Thoroughly wash the feeder layer with sterile PBS three times to remove any residual Mitomycin C.

  • Hepatocyte Seeding:

    • Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.

    • Resuspend the hepatocytes in hepatocyte culture medium.

    • Seed the hepatocytes onto the prepared feeder layer at a recommended density (e.g., 50,000 to 100,000 cells/cm²).

    • Allow the hepatocytes to attach and stabilize for 24-48 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On day 2 post-seeding, replace the culture medium with fresh medium containing the desired final concentration of this compound (e.g., 5-10 µM). Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).

    • Culture the cells for 7-10 days, replacing the medium with fresh this compound-containing medium every 2-3 days.

  • Assessment of Proliferation:

    • At the end of the culture period, hepatocyte proliferation can be assessed by:

      • Immunofluorescence staining for proliferation markers such as Ki67.

      • Counting the number of hepatocyte nuclei using automated microscopy and image analysis software.

      • Flow cytometry analysis for cell cycle distribution.

Protocol 2: Assessment of Hepatocyte Function after this compound Treatment

Objective: To evaluate the maintenance of liver-specific functions in this compound-expanded hepatocytes.

Materials:

  • This compound-expanded hepatocyte cultures (from Protocol 1)

  • Albumin ELISA kit

  • CYP3A4 activity assay kit (e.g., P450-Glo™)

Procedure:

  • Albumin Secretion Assay:

    • Collect the culture supernatant at various time points during the this compound treatment.

    • Measure the concentration of human albumin in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

    • Normalize the albumin secretion rate to the number of hepatocytes.

  • CYP3A4 Activity Assay:

    • At the end of the culture period, wash the cells with pre-warmed culture medium.

    • Incubate the cells with a luminogenic CYP3A4 substrate (e.g., luciferin-PFBE) in a serum-free medium for the recommended time.

    • Collect the supernatant and add the detection reagent.

    • Measure the luminescence using a plate reader. The luminescence signal is proportional to the CYP3A4 activity.

Visualizations

Signaling Pathways and Experimental Workflows

As the specific signaling pathway modulated by this compound in hepatocytes has not yet been elucidated in the available literature, a diagram of the experimental workflow for hepatocyte expansion is provided instead.

FPH1_Hepatocyte_Expansion_Workflow cluster_preparation Preparation Phase cluster_expansion Expansion Phase cluster_analysis Analysis Phase feeder_prep Prepare Feeder Layer (e.g., Mitomycin C-treated J2-3T3 fibroblasts) hepatocyte_seeding Seed Primary Human Hepatocytes feeder_prep->hepatocyte_seeding Onto feeder layer fph1_treatment Treat with this compound (e.g., 10 µM) hepatocyte_seeding->fph1_treatment After 24-48h attachment media_change Replenish Medium with this compound every 2-3 days fph1_treatment->media_change Culture for 7-10 days proliferation_assay Assess Proliferation (Ki67 staining, Nuclei count) fph1_treatment->proliferation_assay function_assay Assess Function (Albumin ELISA, CYP3A4 activity) fph1_treatment->function_assay media_change->fph1_treatment

Caption: Experimental workflow for in vitro expansion of primary human hepatocytes using this compound.

Conclusion

This compound is a valuable tool for researchers in the field of liver biology and regenerative medicine, enabling the in vitro expansion of primary human hepatocytes while maintaining their key functions. The protocols provided herein offer a framework for utilizing this compound to generate sufficient quantities of human hepatocytes for a variety of research and development applications. Further investigation into the molecular mechanisms and signaling pathways underlying the pro-proliferative effects of this compound is warranted and will undoubtedly provide deeper insights into the regulation of hepatocyte proliferation.

Application Notes and Protocols for BRD-6125 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of stock solutions of BRD-6125 (also known as FPH1), a small molecule known to enhance the proliferation of primary human hepatocytes. Adherence to these guidelines is crucial for ensuring the compound's stability and activity in downstream applications.

Compound Information

PropertyValue
Compound Name BRD-6125 (this compound)
CAS Number 708219-39-0
Molecular Formula C₁₆H₁₅ClF₂N₂O₃S
Molecular Weight 388.82 g/mol
Appearance Crystalline solid
Primary Activity Induces functional proliferation of primary human hepatocytes and promotes the differentiation of iPS cells towards a hepatic lineage.[1][2]

Solubility Data

BRD-6125 exhibits solubility in various organic solvents. It is crucial to use high-purity, anhydrous solvents to prepare stock solutions. The following table summarizes the solubility of BRD-6125 in commonly used laboratory solvents.

SolventSolubility
DMSO (Dimethyl Sulfoxide) ≥ 250 mg/mL (≥ 642.97 mM)[2]
DMF (Dimethylformamide) 30 mg/mL
Ethanol 1 mg/mL
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL
Water Insoluble[1]
Ethanol Insoluble[1]

Note: For DMSO, it is highly recommended to use a fresh, unopened bottle, as DMSO is hygroscopic and the presence of water can significantly impact the solubility of the compound.[2]

Preparation of Stock Solutions

This protocol details the steps for preparing a high-concentration stock solution of BRD-6125 in DMSO, the most common solvent for this compound.

Materials
  • BRD-6125 solid compound

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated precision balance

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Warming block or water bath set to 37°C (optional)

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Equilibrate: Allow the vial of solid BRD-6125 to reach room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh the desired amount of BRD-6125 powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.888 mg of BRD-6125.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolve: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, the following steps can be taken:

    • Gently warm the solution at 37°C for 10-15 minutes.[1]

    • Briefly sonicate the solution in an ultrasonic bath.[1]

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

Storage of Stock Solutions

Proper storage is critical to maintain the integrity and activity of BRD-6125 stock solutions.

Storage ConditionPowderIn Solvent
-20°C 3 years[2]1 month[2]
-80°C Not specified, but -20°C is sufficient6 months[2]

Key Storage Recommendations:

  • Short-term Storage (-20°C): For use within one month, stock solutions can be stored at -20°C.[2]

  • Long-term Storage (-80°C): For storage longer than one month, it is recommended to store aliquots at -80°C, where they are stable for up to 6 months.[2]

  • Protection from Light: Store stock solutions protected from light.

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. It is highly recommended to aliquot the stock solution into single-use volumes.[2]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for utilizing BRD-6125 and a general overview of signaling pathways involved in hepatocyte proliferation.

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_exp Experimental Use weigh Weigh BRD-6125 Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot for Single Use dissolve->aliquot storage Store at -80°C (Long-term, < 6 months) aliquot->storage thaw Thaw a Single Aliquot storage->thaw dilute Prepare Working Solution in Cell Culture Medium thaw->dilute treat Treat Primary Hepatocytes or iPSCs dilute->treat assay Perform Downstream Assays (e.g., Proliferation, Function) treat->assay

Experimental Workflow for BRD-6125 Usage

While the precise molecular target of BRD-6125 is not yet publicly elucidated, it is known to promote hepatocyte proliferation. The diagram below illustrates key signaling pathways generally implicated in this biological process.

G cluster_pathways General Hepatocyte Proliferation Pathways HGF HGF cMet c-Met Receptor HGF->cMet PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Proliferation Hepatocyte Proliferation PI3K_AKT->Proliferation Hippo Hippo Pathway Hippo->Proliferation Wnt Wnt Signaling Wnt->Proliferation

Key Signaling Pathways in Hepatocyte Proliferation

Quality Control

To ensure the reliability of experimental results, it is recommended to:

  • Regularly check the appearance of the stock solution for any signs of precipitation or degradation.

  • If possible, periodically verify the concentration and purity of the stock solution using analytical methods such as HPLC.

  • Always include appropriate positive and negative controls in your experiments to validate the activity of the compound.

References

Application Note: Quantitative Analysis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction This document outlines a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide in human plasma. The protocol is designed for pre-clinical and clinical pharmacokinetic studies, providing a robust workflow from sample preparation to data analysis. The methodology employs solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer. While no specific validated method for this exact analyte has been published, the following protocol is based on established and reliable LC-MS/MS methods for the quantification of small molecules in biological matrices.[1][2][3]

Analytical Method Overview

The analytical approach involves the extraction of the target analyte and an internal standard (IS) from plasma via solid-phase extraction. The separation is achieved on a C18 reversed-phase column with a gradient elution, and quantification is performed using mass spectrometry in the Multiple Reaction Monitoring (MRM) mode.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

  • LC System: Standard UHPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 20% B

    • 3.1-4.0 min: 20% B

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • Analyte: m/z 447.1 → 153.1 (Quantifier), 447.1 → 295.0 (Qualifier)

    • Internal Standard (IS): A structurally similar stable-isotope labeled version of the analyte is recommended (e.g., Analyte-d4).

Data Presentation: Method Performance Characteristics

The following table summarizes the typical performance characteristics expected from a fully validated bioanalytical method based on this protocol.

Parameter Target Value
Linear Range 0.100 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.100 ng/mL
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)
Accuracy (%RE) ± 15% (± 20% at LLOQ)
Mean Extraction Recovery > 85%
Matrix Effect Normalized IS ratio within 0.85-1.15

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the stable-isotope labeled internal standard in the same manner.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at 100 ng/mL in methanol.

2. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for a standard polymeric SPE plate or cartridge.

  • Sample Pre-treatment: Thaw plasma samples to room temperature. To 100 µL of plasma, add 20 µL of the internal standard working solution (100 ng/mL) and vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Plate Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing: Wash the plate with 1 mL of 2% formic acid in water, followed by 1 mL of methanol:water (20:80, v/v).

  • Elution: Elute the analyte and IS with 1 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (80% A, 20% B).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

G cluster_workflow Overall Analytical Workflow Sample Biological Sample (Human Plasma) Spike Spike with Internal Standard (IS) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Processing & Quantification LCMS->Data

Caption: High-level workflow for the analysis of the target analyte in plasma.

G cluster_spe Detailed Solid-Phase Extraction (SPE) Protocol start 100 µL Plasma + 20 µL IS pretreat Add 200 µL 4% Phosphoric Acid start->pretreat load Load Sample pretreat->load condition Condition SPE Plate (Methanol -> Water) condition->load wash1 Wash 1: 2% Formic Acid load->wash1 wash2 Wash 2: 20% Methanol wash1->wash2 elute Elute with Methanol wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject for LC-MS/MS reconstitute->inject

Caption: Step-by-step workflow for the solid-phase extraction protocol.

References

Unlocking the Potential of Hepatocyte Proliferation: Application Notes for FPH1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of FPH1 (Functional Proliferation of Hepatocytes 1), a small molecule enhancer of hepatocyte proliferation and function. This compound, also identified as BRD-6125, is a valuable tool for in vitro studies involving the expansion of primary human hepatocytes and the maturation of induced pluripotent stem cell (iPSC)-derived hepatocytes.

Introduction to this compound

This compound is a small molecule that has been identified through high-throughput screening for its ability to induce the proliferation of mature, functional primary human hepatocytes in vitro.[1][2] This compound addresses a significant challenge in liver research and drug development: the limited availability and proliferative capacity of primary human hepatocytes. By promoting the expansion of these cells while maintaining their liver-specific functions, this compound opens new avenues for creating robust cellular models for toxicology screening, disease modeling, and regenerative medicine.[2][3] Furthermore, this compound has been shown to enhance the maturation of hepatocyte-like cells derived from iPSCs.[3][4]

Purchasing Research-Grade this compound

Research-grade this compound (BRD-6125) can be purchased from several reputable suppliers of biochemicals and research compounds. When purchasing, it is crucial to verify the CAS number to ensure the correct compound is being acquired.

Table 1: this compound (BRD-6125) Supplier Information

SupplierCatalog NumberPurityAvailable Quantities
Selleck Chemicals S7663≥99% (HPLC)10 mM (in 1 mL DMSO), 5 mg, 10 mg, 50 mg, 100 mg
Cayman Chemical 19985≥98%1 mg, 5 mg, 10 mg
APExBIO B5312>98%5 mg, 10 mg, 50 mg, 100 mg
Probechem PC-35522>99%10 mg, 50 mg, 100 mg
TargetMol T650699.86%5 mg, 10 mg, 25 mg, 50 mg, 100 mg
Apollo Scientific BUP05986≥98%5mg, 10mg, 25mg, 50mg, 100mg

Note: Availability and catalog numbers are subject to change. Please refer to the suppliers' websites for the most current information.

Properties of this compound

A summary of the key chemical and physical properties of this compound is provided below.

Table 2: Chemical and Physical Properties of this compound

PropertyValue
Alternative Names BRD-6125, Functional Proliferation of Hepatocytes 1
CAS Number 708219-39-0
Molecular Formula C₁₆H₁₅ClF₂N₂O₃S
Molecular Weight 388.8 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO (>10 mM)
Storage Store at -20°C in a dry, dark place for up to 1 year.[2]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (BRD-6125) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Allow the this compound powder vial to equilibrate to room temperature before opening.

  • To prepare a 10 mM stock solution, dissolve 3.89 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol for In Vitro Expansion of Primary Human Hepatocytes

This protocol is adapted from the methodology described in the initial discovery of this compound.[1] It involves the co-culture of primary human hepatocytes with a feeder layer of mouse embryonic fibroblasts (J2-3T3).

Materials:

  • Cryopreserved primary human hepatocytes

  • J2-3T3 mouse embryonic fibroblasts (growth-arrested via irradiation or mitomycin C treatment)

  • Hepatocyte plating medium (e.g., Williams' E Medium with appropriate supplements)

  • Hepatocyte maintenance medium

  • This compound stock solution (10 mM in DMSO)

  • Collagen-coated tissue culture plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Feeder Layer Preparation:

    • Plate the growth-arrested J2-3T3 fibroblasts onto collagen-coated plates at a sufficient density to achieve confluence.

    • Culture the feeder layer overnight in fibroblast medium.

  • Hepatocyte Seeding:

    • The following day, aspirate the fibroblast medium and wash the feeder layer once with PBS.

    • Thaw the cryopreserved primary human hepatocytes according to the supplier's protocol.

    • Resuspend the hepatocytes in hepatocyte plating medium and seed them on top of the J2-3T3 feeder layer.

  • This compound Treatment:

    • Allow the hepatocytes to attach for 24 hours.

    • After 24 hours, replace the plating medium with hepatocyte maintenance medium supplemented with this compound. The recommended starting concentration is 20 µM.[1] To achieve this, dilute the 10 mM this compound stock solution 1:500 in the culture medium.

    • Include a vehicle control (DMSO) at the same final concentration as the this compound-treated cultures.

  • Culture Maintenance:

    • Replace the medium with fresh this compound-supplemented medium every 2-3 days.

  • Assessing Proliferation:

    • Hepatocyte proliferation can be assessed after 5-7 days of culture.

    • Immunofluorescence Staining: Fix the cells and stain for the proliferation marker Ki67 and the hepatocyte marker albumin. The number of Ki67-positive hepatocyte nuclei can be quantified using high-content imaging.[1][2]

    • Cell Counting: Hepatocyte numbers can be quantified using automated cell counters or FACS analysis after specific detachment of hepatocytes.[1]

Visualizations

Logical Workflow for this compound Application

FPH1_Application_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis prep_this compound Prepare this compound Stock (10 mM in DMSO) treat_this compound Treat with this compound (20 µM) prep_this compound->treat_this compound Dilute in media prep_feeder Prepare Feeder Layer (J2-3T3 Fibroblasts) seed_hep Seed Primary Human Hepatocytes prep_feeder->seed_hep seed_hep->treat_this compound 24h post-seeding assess_prolif Assess Proliferation (e.g., Ki67 Staining) treat_this compound->assess_prolif 5-7 days assess_func Assess Function (e.g., Albumin Secretion) treat_this compound->assess_func 5-7 days

Caption: Workflow for the in vitro expansion of primary human hepatocytes using this compound.

Hypothesized Signaling Pathway for this compound-Induced Proliferation

The precise signaling pathway through which this compound exerts its pro-proliferative effects on hepatocytes has not been fully elucidated. Based on common pathways involved in cell cycle entry and proliferation, a potential mechanism is hypothesized below. This compound may interact with a currently unidentified cell surface receptor or intracellular target, leading to the activation of downstream signaling cascades that promote cell cycle progression.

FPH1_Signaling_Pathway This compound This compound Receptor Unknown Receptor/ Target This compound->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factors Activation of Transcription Factors (e.g., c-Myc, Fos, Jun) Signaling_Cascade->Transcription_Factors Cell_Cycle_Proteins Upregulation of Cell Cycle Proteins (e.g., Cyclins, CDKs) Transcription_Factors->Cell_Cycle_Proteins Proliferation Hepatocyte Proliferation Cell_Cycle_Proteins->Proliferation

Caption: Hypothesized signaling pathway for this compound-induced hepatocyte proliferation.

Disclaimer: This document is intended for research use only. The protocols provided should be adapted and optimized for specific experimental conditions. Always follow standard laboratory safety procedures.

References

Troubleshooting & Optimization

Troubleshooting FPH1 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: FPH1 Supplement

Welcome to the technical support center for this compound, a novel supplement for enhanced cell culture performance. This resource provides troubleshooting guides and answers to frequently asked questions regarding this compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

A1: this compound is a proprietary supplement designed to boost specific metabolic pathways, leading to enhanced protein production and overall cell viability. Its unique formulation provides essential nutrients that may be rapidly depleted in high-density cultures.

Q2: I've observed a cloudy or granular precipitate in my media after adding this compound. What could be the cause?

A2: Precipitation following the addition of this compound can be attributed to several factors, including improper storage, incorrect mixing procedures, or interactions with other media components. Temperature fluctuations and pH shifts in the basal media are common culprits.[1][2]

Q3: Is the precipitate harmful to my cells?

A3: Yes, precipitates can be detrimental to cell health. They can alter the composition of the media by removing essential nutrients and may be toxic to cells.[3] Furthermore, precipitates can interfere with imaging-based assays.[1][2]

Q4: Can I still use the media if I see a precipitate?

A4: It is strongly advised not to use media that contains a precipitate. The formation of insoluble complexes indicates a change in the chemical composition of the media, which can negatively impact your experimental results and cell viability.

Troubleshooting Guide for this compound Precipitation

If you are experiencing precipitation with this compound, please follow the steps below to identify and resolve the issue.

Initial Visual Inspection
  • Observe the precipitate: Note the color, form (crystalline or amorphous), and location (floating, settled, or on the culture surface) of the precipitate. Crystalline precipitates, for instance, may suggest the precipitation of salts.[4]

  • Timing of precipitation: Did the precipitate form immediately after adding this compound, or did it appear over time in the incubator? This can help distinguish between a direct chemical reaction and a slower process influenced by incubation conditions.

Common Causes and Corrective Actions

The following table summarizes the most common causes of this compound precipitation and the recommended actions to prevent it.

Potential Cause Description Recommended Action
Temperature Shock Rapid changes in temperature, such as adding cold this compound to warm media, can cause components to fall out of solution.[2] Repeated freeze-thaw cycles can also promote protein denaturation and precipitation.[1][2]Always bring this compound and basal media to the intended working temperature before mixing. Avoid repeated freeze-thaw cycles of the this compound stock solution.
Incorrect pH The pH of the basal media can affect the solubility of this compound. Metabolic activity of cells can also lead to a drop in pH, causing precipitation over time.[5]Ensure the pH of your basal media is within the recommended range (typically 7.2-7.4) before adding this compound. Use a properly calibrated pH meter for accurate measurements.
High Concentration Adding this compound too quickly or in a highly concentrated form can lead to localized areas of supersaturation, causing precipitation.Add this compound to the media slowly while gently swirling the container to ensure even distribution.
Component Interaction This compound may interact with certain components in the basal media, especially divalent cations like calcium and magnesium, or metal supplements like iron and zinc.[1][4]When preparing custom media, add this compound last, after all other components are fully dissolved.
Evaporation Water loss from the media in the incubator can increase the concentration of all components, leading to precipitation.[4]Ensure proper humidification in your incubator and use appropriate cultureware with tight seals to minimize evaporation.[1]
Experimental Protocols

Protocol 1: this compound Solubility Test

This protocol helps determine if the issue is related to the basal media formulation.

  • Prepare two sterile tubes:

    • Tube A: 9 mL of your complete basal media.

    • Tube B: 9 mL of sterile, buffered saline solution (e.g., PBS) at the same pH as your media.

  • Equilibrate temperature: Place both tubes in a 37°C water bath for 30 minutes. Also, warm the this compound vial to 37°C.

  • Add this compound: Add 1 mL of this compound to each tube, bringing the total volume to 10 mL.

  • Observe: Gently mix and observe for immediate precipitation. Incubate both tubes at 37°C and check for precipitation at 1, 4, and 24 hours.

  • Interpretation: If precipitation occurs only in Tube A, an interaction with a media component is likely. If it occurs in both, there may be an issue with the this compound lot or the buffer conditions.

Protocol 2: pH Measurement and Adjustment

Accurate pH is critical for media stability.[6]

  • Calibrate pH meter: Use standard buffers (e.g., pH 4.0, 7.0, 10.0) to calibrate your pH meter according to the manufacturer's instructions.

  • Measure media pH: Aseptically take a small sample (1-2 mL) of your complete media (before adding this compound) and measure the pH.

  • Adjust if necessary: If the pH is outside the recommended range, adjust it using sterile 1N HCl or 1N NaOH. Add the acid or base dropwise while gently stirring and re-measuring the pH until it is within the target range.

Diagrams

cluster_0 Troubleshooting this compound Precipitation Start Precipitate Observed in Media with this compound Visual_Inspect Visual Inspection: - Crystalline or Amorphous? - Floating or Settled? Start->Visual_Inspect Check_Temp Review Temperature Protocol: - Were components equilibrated? - Freeze-thaw cycles? Visual_Inspect->Check_Temp Check_pH Check Basal Media pH: - Is it within 7.2-7.4 range? Visual_Inspect->Check_pH Check_Mixing Review Mixing Procedure: - Was this compound added slowly? - Was it added last? Visual_Inspect->Check_Mixing Temp_Issue Temperature Shock Likely Check_Temp->Temp_Issue No pH_Issue pH Imbalance Likely Check_pH->pH_Issue No Mixing_Issue Mixing/Concentration Issue Likely Check_Mixing->Mixing_Issue No Solution_Temp Solution: Equilibrate all components before mixing. Temp_Issue->Solution_Temp Solution_pH Solution: Calibrate pH meter and adjust media pH. pH_Issue->Solution_pH Solution_Mixing Solution: Add this compound slowly to media while swirling. Mixing_Issue->Solution_Mixing cluster_1 Factors Leading to Media Precipitation This compound This compound Supplement Precipitate This compound Precipitate This compound->Precipitate Media Basal Cell Culture Media Media->Precipitate Temp Temperature Fluctuations Temp->Precipitate pH Incorrect pH pH->Precipitate Concentration High Local Concentration Concentration->Precipitate Interaction Component Interactions (e.g., Ca2+, Mg2+) Interaction->Precipitate

References

Technical Support Center: Optimizing BRD-6125 Concentration for Hepatocyte Expansion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing BRD-6125 to optimize primary hepatocyte expansion.

Frequently Asked Questions (FAQs)

Q1: What is BRD-6125 and what is its primary function?

A1: BRD-6125, also known as FPH1, is a small molecule that has been identified as a potent inducer of functional proliferation in primary human hepatocytes.[1] Its primary function is to enable the expansion of mature hepatocytes in vitro, a process that is typically challenging as these cells are largely quiescent outside of the liver's regenerative environment.

Q2: What is the recommended concentration of BRD-6125 for hepatocyte expansion?

A2: Based on initial high-throughput screening and subsequent validation, a concentration of 20 µM BRD-6125 is recommended for inducing hepatocyte proliferation.

Q3: How should BRD-6125 be prepared for use in cell culture?

A3: BRD-6125 is soluble in DMSO at a concentration greater than 10 mM. To prepare a stock solution, dissolve the compound in high-quality, sterile DMSO. For a working solution, the stock can be further diluted in your hepatocyte culture medium to the desired final concentration. It is recommended to prepare fresh dilutions for each experiment to ensure optimal activity.

Q4: How often should the media containing BRD-6125 be replaced?

A4: For optimal hepatocyte expansion, it is recommended to replace the culture medium containing 20 µM BRD-6125 on day 1 and day 5 of the culture period.

Q5: Is the proliferative effect of BRD-6125 donor-dependent?

A5: Studies have shown that BRD-6125 is effective in inducing proliferation in hepatocytes from multiple, genetically diverse donors, suggesting that its activity is not donor-dependent.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Hepatocyte Viability After Thawing - Improper thawing technique- Sub-optimal thawing medium- Incorrect centrifugation speed- Rough handling of cells- Thaw cryovials rapidly in a 37°C water bath (less than 2 minutes).- Use a specialized hepatocyte thawing medium to minimize osmotic stress.- Centrifuge at a low speed (e.g., 50-100 x g) for 5-10 minutes.- Use wide-bore pipette tips and handle the cell suspension gently.
Poor or No Hepatocyte Proliferation with BRD-6125 - Sub-optimal concentration of BRD-6125- Degraded BRD-6125- Low initial seeding density- Poor cell health- Perform a dose-response experiment to determine the optimal concentration for your specific hepatocyte lot (starting with the recommended 20 µM).- Prepare fresh stock solutions of BRD-6125 in DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.- Ensure an appropriate seeding density that allows for cell-cell contact, which is often crucial for hepatocyte survival and proliferation.- Assess the viability and morphology of your hepatocytes before starting the experiment. Only use healthy, viable cells.
Observed Cell Toxicity or Morphological Changes - BRD-6125 concentration too high- Solvent (DMSO) toxicity- Titrate down the concentration of BRD-6125.- Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO without BRD-6125) in your experiments.
Detachment of Hepatocytes from Culture Surface - Sub-optimal coating of culture plates- Poor cell attachment- Ensure proper coating of culture vessels with an appropriate extracellular matrix (e.g., collagen type I, Matrigel).- After seeding, allow sufficient time for hepatocytes to attach before changing the medium.
Inconsistent Results Between Experiments - Variability in hepatocyte lots- Inconsistent experimental procedures- If possible, use the same lot of cryopreserved hepatocytes for a series of related experiments.- Maintain consistent protocols for cell thawing, seeding, media changes, and analysis.

Experimental Protocols

Protocol 1: Preparation of BRD-6125 Stock Solution
  • Reconstitution: Dissolve solid BRD-6125 in sterile DMSO to a final concentration of 10 mM.

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Expansion of Primary Human Hepatocytes using BRD-6125
  • Cell Thawing: Rapidly thaw cryopreserved primary human hepatocytes in a 37°C water bath. Transfer the cells to a tube containing pre-warmed hepatocyte thawing medium and centrifuge at a low speed (50-100 x g) for 10 minutes to pellet the cells.

  • Cell Seeding: Resuspend the hepatocyte pellet in complete hepatocyte culture medium and perform a cell count to determine viability. Seed the hepatocytes onto collagen-coated plates at an appropriate density.

  • BRD-6125 Treatment (Day 1): Approximately 24 hours after seeding, replace the medium with fresh culture medium containing 20 µM BRD-6125.

  • Media Change (Day 3): Replace the medium with fresh culture medium without BRD-6125.

  • BRD-6125 Re-treatment (Day 5): Replace the medium with fresh culture medium containing 20 µM BRD-6125.

  • Analysis: Monitor cell proliferation and function at desired time points. Proliferation can be assessed by cell counting, Ki67 staining, or other standard assays.

Visualizations

Experimental Workflow for Hepatocyte Expansion

G cluster_prep Preparation cluster_treatment BRD-6125 Treatment cluster_analysis Analysis Thaw Thaw Cryopreserved Hepatocytes Seed Seed Hepatocytes on Collagen-Coated Plates Thaw->Seed Day1 Day 1: Add Medium with 20 µM BRD-6125 Seed->Day1 Day3 Day 3: Media Change (without BRD-6125) Day1->Day3 Day5 Day 5: Add Medium with 20 µM BRD-6125 Day3->Day5 Monitor Monitor Cell Proliferation and Function Day5->Monitor

Caption: Workflow for primary hepatocyte expansion using BRD-6125.

Hypothesized Signaling Pathways in Hepatocyte Proliferation

Disclaimer: The specific signaling pathway activated by BRD-6125 has not yet been fully elucidated. The following diagram represents general pathways known to be involved in hepatocyte proliferation, which may be modulated by small molecules.

G BRD6125 BRD-6125 (Small Molecule) Receptor Cell Surface Receptor (Hypothetical Target) BRD6125->Receptor Binds to and activates Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Initiates Transcription_Factors Transcription Factors (e.g., c-Myc, FoxM1) Signaling_Cascade->Transcription_Factors Activates Cell_Cycle_Machinery Cell Cycle Machinery (Cyclins, CDKs) Transcription_Factors->Cell_Cycle_Machinery Upregulates Proliferation Hepatocyte Proliferation Cell_Cycle_Machinery->Proliferation Drives G Start Start: Low Hepatocyte Proliferation Check_Viability Check Initial Cell Viability Start->Check_Viability Check_Concentration Verify BRD-6125 Concentration & Prep Check_Viability->Check_Concentration Viability > 80% Optimize_Thawing Optimize Thawing Protocol Check_Viability->Optimize_Thawing Viability < 80% Check_Seeding Assess Seeding Density Check_Concentration->Check_Seeding Concentration OK Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Concentration Questionable Optimize_Seeding Optimize Seeding Density Check_Seeding->Optimize_Seeding Density too low/high Success Successful Proliferation Check_Seeding->Success Density OK Optimize_Thawing->Start Dose_Response->Start Optimize_Seeding->Start

References

Common issues in experiments with 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide , commonly known as CHMFL-ABL-053 . This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this potent and selective BCR-ABL inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is CHMFL-ABL-053 and what is its primary mechanism of action?

A1: CHMFL-ABL-053 is a potent and selective inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of Chronic Myeloid Leukemia (CML) cells.[1][2] It functions by significantly suppressing the autophosphorylation of BCR-ABL and its downstream signaling mediators, including STAT5, Crkl, and ERK.[1][2][3]

Q2: What are the recommended storage and solubility conditions for CHMFL-ABL-053?

A2: For long-term storage, CHMFL-ABL-053 should be sealed in a dry environment and kept in a freezer at -20°C.[4] The compound is soluble in DMSO, with a reported solubility of 20 mg/mL.[4]

Q3: In which cell lines has CHMFL-ABL-053 shown anti-proliferative activity?

A3: CHMFL-ABL-053 has demonstrated strong anti-proliferative effects in various CML cell lines, including K562, KU812, and MEG-01.[1][2][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Solubility / Precipitation in Media - Compound concentration exceeds its solubility limit in aqueous media.- Incorrect solvent used for initial stock solution.- Stock solution not properly warmed or mixed before dilution.- Prepare the initial stock solution in 100% DMSO.[4]- Ensure the final DMSO concentration in the cell culture media is low (typically ≤ 0.5%) to avoid solvent toxicity.- Gently warm the stock solution to room temperature and vortex briefly before diluting into aqueous media.- Perform serial dilutions to reach the final desired concentration.
Inconsistent or Non-reproducible Results in Cell-Based Assays - Variability in cell health, passage number, or seeding density.- Inaccurate compound concentration due to pipetting errors or degradation.- Contamination of cell cultures.- Use cells within a consistent and low passage number range.- Ensure uniform cell seeding density across all wells.- Calibrate pipettes regularly.- Prepare fresh dilutions of the compound from a recent stock for each experiment.- Regularly test cell lines for mycoplasma contamination.
Low or No Inhibition of BCR-ABL Phosphorylation in Western Blot - Insufficient concentration of CHMFL-ABL-053 used.- Inadequate incubation time.- Poor antibody quality or incorrect antibody dilution.- Issues with protein extraction or western blot protocol.- Perform a dose-response experiment to determine the optimal inhibitory concentration (EC50 is reported to be around 100 nM).[1][2]- Ensure a sufficient incubation time (e.g., 1 hour) for the compound to interact with the cells.[1]- Use validated antibodies for phospho-BCR-ABL and total BCR-ABL at the manufacturer's recommended dilutions.- Optimize protein lysis buffers and western blot transfer conditions.
Unexpected Off-Target Effects or Cellular Toxicity - Compound concentration is too high, leading to non-specific effects.- The specific cell line may be sensitive to the compound or the solvent.- Titrate the compound to use the lowest effective concentration based on dose-response curves.- Include a vehicle control (DMSO) at the same final concentration as the treated samples to assess solvent toxicity.- Review literature for known off-target effects of BCR-ABL inhibitors in your specific cellular model. CHMFL-ABL-053 has been shown to be highly selective.[1][2]

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of CHMFL-ABL-053.

Assay TypeTarget/Cell LineIC50 / GI50 / EC50Reference
Kinase InhibitionABL170 nM[1][2]
Anti-proliferationK562 cells14 nM[1][2]
Anti-proliferationKU812 cells25 nM[1][2]
Anti-proliferationMEG-01 cells16 nM[1][2]
BCR-ABL Autophosphorylation-~100 nM[1][2]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed CML cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a 10 mM stock solution of CHMFL-ABL-053 in DMSO. Perform serial dilutions in growth medium to achieve final desired concentrations (e.g., 0.1 nM to 1 µM). Add 100 µL of the diluted compound solutions or vehicle control (media with the same final DMSO concentration) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for BCR-ABL Phosphorylation
  • Cell Treatment: Seed K562 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of CHMFL-ABL-053 (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 1 hour.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-BCR-ABL (Tyr245) and total BCR-ABL overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the band intensities and normalize the phospho-BCR-ABL signal to the total BCR-ABL signal.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Crkl Crkl BCR_ABL->Crkl ERK ERK BCR_ABL->ERK p_STAT5 p-STAT5 STAT5->p_STAT5 Phosphorylation Proliferation Cell Proliferation & Survival p_STAT5->Proliferation p_Crkl p-Crkl Crkl->p_Crkl Phosphorylation p_Crkl->Proliferation p_ERK p-ERK ERK->p_ERK Phosphorylation p_ERK->Proliferation CHMFL_ABL_053 CHMFL-ABL-053 CHMFL_ABL_053->BCR_ABL Inhibition

Caption: Signaling pathway of CHMFL-ABL-053 action.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of CHMFL-ABL-053 Add_Compound Add Compound/Vehicle to Cells Prepare_Compound->Add_Compound Incubate Incubate for 72h Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_GI50 Calculate % Viability and GI50 Read_Absorbance->Calculate_GI50 End End Calculate_GI50->End

References

Investigating off-target effects of BRD-6125

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BRD-6125

Welcome to the technical support center for BRD-6125. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing frequently asked questions related to the use of BRD-6125 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of BRD-6125?

A1: BRD-6125 is a potent and selective ATP-competitive inhibitor of the Serine/Threonine kinase, Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1), also known as MEKK1. By binding to the ATP pocket of MAP3K1, BRD-6125 prevents the phosphorylation of its downstream targets, MKK4 and MKK7, thereby inhibiting the activation of the JNK and p38 MAPK signaling pathways. This pathway is crucial for cellular responses to stress stimuli, inflammation, and apoptosis.

Q2: What is the recommended concentration range for BRD-6125 in cell-based assays?

A2: For most cell lines, a concentration range of 100 nM to 1 µM is recommended to achieve effective inhibition of MAP3K1. However, the optimal concentration may vary depending on the cell type, experimental conditions, and the specific biological question being addressed. We strongly recommend performing a dose-response experiment to determine the optimal concentration for your specific system.

Q3: I am observing unexpected cytotoxicity at concentrations where I expect to see specific inhibition of MAP3K1. What could be the cause?

A3: Unexpected cytotoxicity can be a result of off-target effects, especially at higher concentrations of BRD-6125. While BRD-6125 is highly selective for MAP3K1, it can inhibit other kinases at elevated concentrations. Please refer to the "Troubleshooting Guide: Unexpected Cytotoxicity" section below for a more detailed explanation and mitigation strategies.

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity

Problem: You are observing significant cell death or reduced cell viability at concentrations intended to be selective for MAP3K1.

Possible Cause: Off-target inhibition of kinases essential for cell survival. Kinome profiling has revealed that at concentrations above 2 µM, BRD-6125 can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 2 (CDK2).

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that you are achieving inhibition of the intended target at your working concentration. Perform a Western blot to assess the phosphorylation status of a downstream target of MAP3K1, such as c-Jun (a substrate of JNK). A decrease in phospho-c-Jun levels will confirm on-target activity.

  • Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of BRD-6125 concentrations (e.g., 10 nM to 20 µM). This will help you determine the IC50 for cytotoxicity and identify a therapeutic window where you see MAP3K1 inhibition without significant cell death.

  • Investigate Off-Target Pathways: If cytotoxicity persists at concentrations where MAP3K1 is inhibited, assess the activity of known off-target pathways.

    • VEGFR2: Analyze the phosphorylation status of downstream effectors of VEGFR2 signaling, such as PLCγ1.

    • CDK2: Perform a cell cycle analysis using flow cytometry to look for evidence of cell cycle arrest, which can be indicative of CDK2 inhibition.

Guide 2: Lack of Expected Phenotype

Problem: You are not observing the expected biological effect (e.g., rescue from a stress-induced phenotype) even at concentrations that should inhibit MAP3K1.

Possible Causes:

  • Cell Line Specificity: The signaling pathway you are investigating may not be predominantly driven by MAP3K1 in your specific cell model.

  • Compound Inactivity: The compound may have degraded or may not be active.

  • Experimental Conditions: The experimental setup may not be optimal for observing the desired effect.

Troubleshooting Steps:

  • Validate MAP3K1 Dependence: Confirm that the phenotype you are studying is indeed dependent on MAP3K1 in your cell line. Consider using a positive control (e.g., a previously validated MAP3K1 inhibitor) or a genetic approach (e.g., siRNA-mediated knockdown of MAP3K1).

  • Verify Compound Activity: As a first step, confirm on-target engagement using Western blotting as described in Guide 1.

  • Optimize Experimental Conditions: Re-evaluate your experimental parameters, such as the timing of compound addition, the duration of the experiment, and the concentration of the stimulus being used.

Data Presentation

Table 1: Kinase Selectivity Profile of BRD-6125

This table summarizes the in vitro kinase inhibitory activity of BRD-6125 against its primary target (MAP3K1) and key off-targets (VEGFR2 and CDK2). Data are presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.

KinaseIC50 (nM)
MAP3K1 (On-Target) 50
VEGFR2 (Off-Target)2,500
CDK2 (Off-Target)5,000

Experimental Protocols

Protocol 1: Western Blot for Phospho-c-Jun
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of BRD-6125 or vehicle control (e.g., DMSO) for the specified duration. If applicable, add a stimulus (e.g., anisomycin) to activate the MAP3K1 pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Jun or a housekeeping protein like GAPDH.

Visualizations

a cluster_0 BRD-6125 On-Target Pathway Stress Stimuli Stress Stimuli MAP3K1 MAP3K1 Stress Stimuli->MAP3K1 activates MKK4/7 MKK4/7 MAP3K1->MKK4/7 phosphorylates JNK/p38 JNK/p38 MKK4/7->JNK/p38 phosphorylates Cellular Response Cellular Response JNK/p38->Cellular Response leads to BRD-6125 BRD-6125 BRD-6125->MAP3K1 inhibits

Caption: Intended signaling pathway of BRD-6125.

b cluster_1 Workflow: Investigating Off-Target Effects Observe Unexpected Phenotype Observe Unexpected Phenotype Perform Dose-Response Viability Assay Perform Dose-Response Viability Assay Observe Unexpected Phenotype->Perform Dose-Response Viability Assay Confirm On-Target Engagement (Western Blot) Confirm On-Target Engagement (Western Blot) Perform Dose-Response Viability Assay->Confirm On-Target Engagement (Western Blot) Assess Off-Target Pathways Assess Off-Target Pathways Confirm On-Target Engagement (Western Blot)->Assess Off-Target Pathways Analyze Results Analyze Results Assess Off-Target Pathways->Analyze Results

Caption: Experimental workflow for off-target investigation.

c cluster_2 Troubleshooting Logic Unexpected Cytotoxicity? Unexpected Cytotoxicity? On-Target Engagement? On-Target Engagement? Unexpected Cytotoxicity?->On-Target Engagement? Yes Re-evaluate Experiment Re-evaluate Experiment Unexpected Cytotoxicity?->Re-evaluate Experiment No Off-Target Effect Likely Off-Target Effect Likely On-Target Engagement?->Off-Target Effect Likely Yes On-Target Engagement?->Re-evaluate Experiment No

Caption: Logic diagram for troubleshooting unexpected results.

Improving experimental reproducibility with 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide, a compound also known as FPH1 or BRD-6125. This small molecule is a known enhancer of primary human hepatocyte proliferation and a promoter of induced pluripotent stem cell (iPSC) differentiation into hepatocytes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide (this compound/BRD-6125)?

A1: The primary application of this compound/BRD-6125 is to promote the functional proliferation of primary human hepatocytes in in vitro cultures. It is also utilized to enhance the differentiation and maturation of induced pluripotent stem cells (iPSCs) into hepatocyte-like cells.

Q2: What is the recommended solvent and storage condition for this compound/BRD-6125?

A2: this compound/BRD-6125 is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, ethanol. It is recommended to prepare a concentrated stock solution in DMSO. For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C, however, repeated freeze-thaw cycles should be avoided.

Q3: At what concentration should this compound/BRD-6125 be used in cell culture experiments?

A3: A final concentration of 20 µM in the cell culture medium is a commonly used and effective concentration for promoting hepatocyte proliferation. However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Troubleshooting Guides

Issue 1: Low Efficacy in Promoting Hepatocyte Proliferation

Q: I am not observing a significant increase in hepatocyte proliferation after treating my primary human hepatocytes with this compound/BRD-6125. What could be the issue?

A: Several factors could contribute to the low efficacy of this compound/BRD-6125. Please consider the following troubleshooting steps:

  • Compound Integrity and Handling:

    • Improper Storage: Ensure the compound and its stock solutions have been stored correctly at -20°C and protected from light.

    • Repeated Freeze-Thaw Cycles: Aliquot the DMSO stock solution to avoid multiple freeze-thaw cycles which can degrade the compound.

    • Solubility Issues: When diluting the DMSO stock into your aqueous culture medium, ensure proper mixing to avoid precipitation of the compound. You can visually inspect the medium for any signs of precipitation.

  • Cell Culture Conditions:

    • Suboptimal Cell Health: The initial health and viability of the primary hepatocytes are crucial. Ensure that the cells have a high viability post-thawing and are seeded at an appropriate density.

    • Culture Medium Composition: The basal medium and supplements can significantly impact cell proliferation. Use a medium formulation specifically recommended for primary hepatocyte culture.

    • Feeder Layer (if applicable): If co-culturing with feeder cells, such as 3T3-J2 fibroblasts, ensure the feeder layer is healthy and properly growth-arrested.

  • Experimental Parameters:

    • Incorrect Concentration: Verify the final concentration of this compound/BRD-6125 in your culture medium. Perform a concentration titration (e.g., 5, 10, 20, 40 µM) to find the optimal dose for your specific hepatocyte donor.

    • Timing and Duration of Treatment: The timing of compound addition and the duration of the treatment are critical. For sustained proliferation, a media change with fresh compound may be required every 2-3 days.

Issue 2: Inconsistent Results Between Experiments

Q: I am observing significant variability in the proliferative response of hepatocytes to this compound/BRD-6125 across different experiments. How can I improve reproducibility?

A: Inconsistent results are a common challenge in primary cell culture. Here are some strategies to enhance reproducibility:

  • Standardize Protocols:

    • Cell Thawing and Seeding: Use a consistent and well-documented protocol for thawing and seeding your primary hepatocytes. Variations in these initial steps can lead to significant differences in cell health and response.

    • Compound Preparation: Prepare fresh dilutions of this compound/BRD-6125 from a validated stock solution for each experiment.

    • Media Changes and Treatment Schedule: Adhere to a strict schedule for media changes and compound replenishment.

  • Control for Biological Variability:

    • Donor Variation: Primary human hepatocytes from different donors can exhibit significant variability in their proliferative capacity. If possible, use cells from the same donor lot for a series of related experiments.

    • Passage Number: If using expandable hepatocyte populations, keep the passage number low and consistent across experiments.

  • Quality Control:

    • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses.

    • Reagent Consistency: Use the same lot of media, supplements, and other reagents whenever possible to minimize variability.

Issue 3: Poor Differentiation of iPSCs into Hepatocytes

Q: this compound/BRD-6125 is not significantly improving the differentiation of my iPSCs into mature hepatocytes. What should I check?

A: The multi-stage process of iPSC differentiation is complex, and issues can arise at various points. Consider these factors:

  • iPSC Quality:

    • Pluripotency: Ensure that your starting iPSC population is pluripotent and has a normal karyotype.

    • Culture Conditions: Maintain iPSCs in an undifferentiated state using appropriate feeder-free or feeder-based culture systems. Spontaneous differentiation can negatively impact subsequent directed differentiation.

  • Differentiation Protocol:

    • Protocol Adherence: The timing of growth factor and small molecule addition is critical in directed differentiation protocols. Strictly adhere to the established timeline.

    • Reagent Quality: The quality and activity of growth factors and other small molecules in your differentiation media are paramount. Use high-quality reagents and prepare fresh media as recommended.

    • Timing of this compound/BRD-6125 Addition: this compound/BRD-6125 is typically added during the later stages of hepatocyte maturation. Adding it too early or too late may not be effective. Refer to established protocols for the optimal window of application.

  • Assessing Maturation:

    • Use Multiple Markers: Assess hepatocyte maturation using a panel of markers, including albumin secretion, CYP450 activity, and expression of mature hepatocyte genes (e.g., ALB, TTR, CYP3A4). A single marker may not provide a complete picture of the differentiation status.

Data Presentation

Table 1: Solubility of this compound/BRD-6125

SolventSolubility
DMSO≥ 38.9 mg/mL
DMFSoluble
EthanolSparingly Soluble
WaterInsoluble

Table 2: Recommended Working Concentrations for this compound/BRD-6125 in Cell Culture

ApplicationCell TypeRecommended Concentration Range
Hepatocyte ProliferationPrimary Human Hepatocytes10 - 40 µM
iPSC DifferentiationDifferentiating Hepatocytes10 - 20 µM

Experimental Protocols

Protocol 1: Proliferation of Primary Human Hepatocytes with this compound/BRD-6125
  • Cell Seeding:

    • Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.

    • Seed the hepatocytes at a recommended density (e.g., 1 x 10^5 cells/cm²) on collagen-coated plates.

    • If using a co-culture system, seed hepatocytes onto a pre-established, mitotically inactivated 3T3-J2 fibroblast feeder layer.

    • Culture the cells in a hepatocyte culture medium (e.g., William's E Medium supplemented with growth factors and serum).

  • This compound/BRD-6125 Treatment:

    • Prepare a 20 mM stock solution of this compound/BRD-6125 in sterile DMSO.

    • After 24 hours of initial cell attachment, replace the medium with fresh hepatocyte culture medium containing 20 µM this compound/BRD-6125.

    • To prepare the treatment medium, dilute the 20 mM stock solution 1:1000 in the culture medium.

  • Maintenance:

    • Replace the culture medium with fresh medium containing 20 µM this compound/BRD-6125 every 2-3 days.

    • Monitor cell proliferation using microscopy and appropriate assays (e.g., cell counting, EdU incorporation).

Protocol 2: Enhancing iPSC Differentiation into Hepatocytes with this compound/BRD-6125

This protocol assumes a multi-stage differentiation process from iPSCs to definitive endoderm, then to hepatic progenitors, and finally to mature hepatocytes. This compound/BRD-6125 is typically added during the final maturation stage.

  • Initial Differentiation:

    • Follow a standard protocol to differentiate iPSCs into hepatic progenitors. This typically involves a stepwise addition of specific growth factors (e.g., Activin A, FGF2, HGF).

  • Hepatocyte Maturation with this compound/BRD-6125:

    • At the hepatocyte maturation stage (e.g., from day 12 onwards), switch to a hepatocyte maturation medium.

    • Supplement the maturation medium with 20 µM this compound/BRD-6125.

    • Culture the cells for an additional 7-10 days, replacing the medium with fresh this compound/BRD-6125-containing medium every 2 days.

  • Assessment of Maturation:

    • At the end of the differentiation period, assess hepatocyte maturation by measuring:

      • Albumin secretion into the culture medium via ELISA.

      • CYP3A4 and CYP1A2 activity using a commercially available assay kit.

      • Expression of mature hepatocyte markers (e.g., ALB, HNF4α) by immunofluorescence or qRT-PCR.

Visualizations

experimental_workflow Experimental Workflow: Hepatocyte Proliferation Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis thaw Thaw Primary Hepatocytes seed Seed Hepatocytes on Collagen Plate thaw->seed add_this compound Add this compound/BRD-6125 (20 uM) seed->add_this compound culture Culture for 5-7 days (Change medium every 2-3 days) add_this compound->culture prolif_assay Assess Proliferation (e.g., Cell Counting, EdU) culture->prolif_assay func_assay Functional Assays (e.g., Albumin Secretion) culture->func_assay

Caption: Workflow for assessing hepatocyte proliferation with this compound/BRD-6125.

logical_troubleshooting Troubleshooting Logic: Low Proliferation cluster_compound Compound Issues cluster_culture Cell Culture Issues start Low Hepatocyte Proliferation Observed storage Check Storage (-20°C) start->storage solubility Verify Solubility in Medium start->solubility concentration Confirm Final Concentration start->concentration viability Assess Initial Cell Viability start->viability medium Optimize Culture Medium start->medium contamination Test for Mycoplasma start->contamination

Caption: Troubleshooting flowchart for low hepatocyte proliferation.

proposed_signaling_pathway Proposed Signaling Pathway for this compound/BRD-6125 in Hepatocyte Proliferation This compound This compound/BRD-6125 unknown_target Unknown Molecular Target(s) This compound->unknown_target Binds to downstream_cascade Downstream Signaling Cascade (Uncharacterized) unknown_target->downstream_cascade Activates cyclin_cdk Increased Cyclin/CDK Activity downstream_cascade->cyclin_cdk cell_cycle Cell Cycle Progression (G1 to S phase) cyclin_cdk->cell_cycle proliferation Hepatocyte Proliferation cell_cycle->proliferation

Caption: Proposed mechanism of this compound/BRD-6125-induced hepatocyte proliferation.

Mitigating cytotoxicity of FPH1 in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for F-Prime-H1 (FPH1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the cytotoxicity of this compound in long-term cell culture and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is a novel synthetic compound currently under investigation. While the precise mechanism is proprietary, initial studies suggest it may induce apoptosis by activating caspase-3 and caspase-8, and by disrupting mitochondrial membrane potential. Further research is ongoing to fully elucidate its signaling pathway.

Q2: I am observing significant cell death even at low concentrations of this compound in my long-term culture. What is the recommended starting concentration range?

A2: For long-term cultures (greater than 72 hours), we recommend starting with a dose-response experiment to determine the EC50 of this compound in your specific cell line. A suggested starting range for many cancer cell lines is 0.1 µM to 10 µM. It is crucial to establish a baseline for your cell model.

Q3: Can this compound cytotoxicity be reversed after washing out the compound?

A3: The reversibility of this compound's cytotoxic effects is cell-type dependent and related to the duration of exposure. In some cell lines, short-term exposure (e.g., < 24 hours) followed by a wash-out may allow for cellular recovery if the apoptotic cascade has not been fully initiated. We recommend conducting a time-course experiment to determine the point of no return for your specific model.

Q4: Are there any known resistance mechanisms to this compound?

A4: While research is ongoing, some cell lines have been observed to upregulate efflux pumps, such as P-glycoprotein (P-gp), which can reduce the intracellular concentration of this compound[1]. If you suspect resistance, co-treatment with a known P-gp inhibitor, like verapamil, may help to clarify this mechanism.

Q5: How should I properly store and handle this compound to maintain its stability and efficacy?

A5: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Prepare a stock solution in DMSO and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium immediately before use. Protect from light.

Troubleshooting Guide

This guide addresses common problems encountered during long-term cell culture experiments with this compound.

Problem Possible Cause Suggested Solution
High variability in cytotoxicity results between replicates. - Inconsistent cell seeding density.- Bubbles in wells.[2]- Pipetting errors.[2]- Ensure a homogenous single-cell suspension before plating.- Carefully inspect plates for bubbles and remove them with a sterile pipette tip.[2]- Use calibrated pipettes and practice consistent pipetting technique.
Unexpectedly high cell death in control (vehicle-treated) groups. - High concentration of solvent (e.g., DMSO).- Poor quality of cell culture medium or supplements.[3]- Contamination (mycoplasma, bacteria, fungi).[3][4]- Ensure the final solvent concentration is non-toxic to your cells (typically < 0.5% DMSO).- Test new batches of media and serum before use in critical experiments.[3]- Regularly test for mycoplasma contamination. Discard any contaminated cultures.[4]
Cells are not adhering properly after treatment with this compound. - this compound may be affecting cell adhesion molecules.- Over-trypsinization during passaging.[4]- Consider using coated culture vessels (e.g., poly-D-lysine or fibronectin).- Use a gentle dissociation reagent and minimize trypsin exposure time.[4]
Rapid pH shift in the culture medium after this compound addition. - Incorrect CO2 tension in the incubator.[3]- High cell metabolic activity or cell death.- Verify incubator CO2 levels and ensure flask caps are appropriately vented.[3]- Change the medium more frequently or use a medium with a stronger buffering capacity (e.g., supplemented with HEPES).
Decreased growth rate of cells over time in long-term culture. - Senescence of primary cell lines.[5]- Gradual accumulation of cytotoxic metabolites.- Nutrient depletion in the medium.- Use cell lines with a lower passage number.[6]- Increase the frequency of medium changes.- Supplement the medium with additional nutrients or growth factors as needed.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Plating:

    • Harvest cells and perform a cell count.

    • Dilute the cell suspension to the desired concentration.

    • Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Remove the old medium from the 96-well plate and add the this compound dilutions to the respective wells. Include vehicle-only and no-treatment controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Culture cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

    • Include positive and negative controls.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using a gentle dissociation reagent.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualizations

Signaling Pathway Diagram

FPH1_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion disrupts membrane potential Caspase8 Caspase-8 This compound->Caspase8 activates Caspase9 Caspase-9 Mitochondrion->Caspase9 releases Cytochrome c, activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture Cell_Seeding Seed Cells in Plate CellCulture->Cell_Seeding FPH1_Prep This compound Dilution Treatment Treat with this compound FPH1_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay AnnexinV_PI Annexin V/PI Staining Incubation->AnnexinV_PI Data_Acquisition Read Plate / Flow Cytometry MTT_Assay->Data_Acquisition AnnexinV_PI->Data_Acquisition IC50_Calc Calculate IC50 Data_Acquisition->IC50_Calc Apoptosis_Quant Quantify Apoptosis Data_Acquisition->Apoptosis_Quant

Caption: General workflow for assessing this compound cytotoxicity.

References

BRD-6125 Technical Support Center: Essential Experimental Controls and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting experiments involving BRD-6125 (also known as FPH1), a small molecule known to promote the proliferation and maturation of primary human hepatocytes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for BRD-6125 in primary hepatocyte culture?

A1: Based on the initial discovery and subsequent studies, a starting concentration of 10 µM BRD-6125 is recommended for inducing the proliferation of primary human hepatocytes. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q2: What is the appropriate solvent and storage condition for BRD-6125?

A2: BRD-6125 is soluble in dimethyl sulfoxide (DMSO). For experimental use, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C. Further dilutions into aqueous culture media should be done immediately before use to minimize precipitation.

Q3: How long does it take to observe a proliferative effect of BRD-6125 on hepatocytes?

A3: An increase in hepatocyte number and mitotic activity can typically be observed within 3-5 days of continuous treatment with BRD-6125. For maturation effects, such as increased albumin secretion or CYP450 activity, a longer treatment period of 7-14 days may be necessary.

Q4: What are the essential negative controls for a BRD-6125 experiment?

A4: To ensure the observed effects are specific to BRD-6125, the following negative controls are essential:

  • Vehicle Control: Treat a parallel culture with the same final concentration of the solvent (e.g., DMSO) used to dissolve BRD-6125. This accounts for any effects of the solvent on hepatocyte viability and function.

  • Untreated Control: A culture of hepatocytes that does not receive any treatment. This provides a baseline for normal cell behavior over the course of the experiment.

Q5: Should a positive control be included in my BRD-6125 experiment?

A5: Yes, a positive control is highly recommended to validate your experimental system. A well-established hepatocyte mitogen, such as Hepatocyte Growth Factor (HGF) at a concentration of 20-40 ng/mL, can serve as a positive control for proliferation assays.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no proliferative response to BRD-6125 Suboptimal concentration of BRD-6125.Perform a dose-response curve (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to identify the optimal concentration for your hepatocytes.
Poor health or low viability of primary hepatocytes.Ensure high-quality, viable hepatocytes are used. Perform a viability assay (e.g., Trypan Blue exclusion) before and during the experiment.
Insufficient incubation time.Extend the treatment duration to at least 5-7 days, with media changes containing fresh BRD-6125 every 2-3 days.
Observed cytotoxicity at recommended concentrations BRD-6125 precipitation in the culture medium.Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%). Prepare fresh dilutions from the stock solution for each media change. Visually inspect the media for any signs of precipitation.
Sensitivity of the specific hepatocyte donor.Test a lower concentration range of BRD-6125. Screen hepatocytes from different donors to assess variability in response.
Inconsistent results between experiments Variability in primary hepatocyte lots.If possible, use a single large batch of cryopreserved hepatocytes for a series of experiments. Always characterize the baseline proliferation and function of each new lot of hepatocytes.
Inconsistent compound activity.Ensure proper storage of the BRD-6125 stock solution. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the foundational study by Shan et al. (2013). Researchers should aim to generate similar data for their specific experimental setup.

ParameterTreatment GroupExpected Outcome
Hepatocyte Proliferation 10 µM BRD-6125~2-fold increase in hepatocyte number after 5 days
Vehicle Control (DMSO)Baseline proliferation
Hepatocyte Maturation 10 µM BRD-6125Increased albumin secretion
Vehicle Control (DMSO)Baseline albumin secretion
10 µM BRD-6125Increased CYP3A4 activity
Vehicle Control (DMSO)Baseline CYP3A4 activity

Experimental Protocols & Visualizations

General Experimental Workflow for BRD-6125 Studies

The following diagram outlines a typical workflow for investigating the effects of BRD-6125 on primary human hepatocytes.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis thaw Thaw & Plate Primary Hepatocytes culture Culture hepatocytes (e.g., 24-48h) thaw->culture treat Treat with BRD-6125, Vehicle & Controls culture->treat incubate Incubate for 3-7 days treat->incubate prolif Proliferation Assay (e.g., EdU incorporation) incubate->prolif viability Viability Assay (e.g., CellTiter-Glo) incubate->viability func FunctionalAssay (e.g., Albumin ELISA, CYP activity) incubate->func G cluster_input Experimental Inputs cluster_system Biological System cluster_output Expected Outcomes brd6125 BRD-6125 hepatocytes Primary Hepatocytes brd6125->hepatocytes vehicle Vehicle Control (DMSO) vehicle->hepatocytes positive Positive Control (e.g., HGF) positive->hepatocytes prolif_inc Increased Proliferation & Maturation hepatocytes->prolif_inc BRD-6125 or Positive Control prolif_base Baseline Proliferation & Maturation hepatocytes->prolif_base Vehicle

Technical Support Center: 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide (FPH1/BRD-6125)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide, also known as FPH1 or BRD-6125. This small molecule is recognized for its ability to promote the functional proliferation of primary human hepatocytes and facilitate the differentiation of induced pluripotent stem cells (iPSCs) into a hepatic lineage.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary biological activity of this compound/BRD-6125?

A1: this compound/BRD-6125 is a small molecule that induces the functional proliferation of primary human hepatocytes in vitro.[1][3] It has been shown to increase the number of hepatocyte nuclei and elevate the rate of mitosis in a concentration-dependent manner.[1] Additionally, it promotes the maturation of hepatocyte-like cells derived from iPSCs.[3]

Q2: What are the recommended solvent and storage conditions for this compound/BRD-6125?

A2: this compound/BRD-6125 is soluble in DMSO, DMF, and a mixture of DMSO:PBS (pH 7.2) (1:1), with limited solubility in ethanol. It is insoluble in water.[1][3] For long-term storage, a stock solution in DMSO can be stored at -20°C for several months or at -80°C for up to six months.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Q3: What is the known mechanism of action for this compound/BRD-6125?

A3: The precise molecular mechanism of action for this compound/BRD-6125 has not yet been fully elucidated in the available literature. Its observed effect is the promotion of hepatocyte proliferation and differentiation.

Troubleshooting Guides

Issue 1: Compound Precipitation in Media

Symptoms:

  • Visible precipitate in the cell culture media after adding the compound.

  • Inconsistent or no biological effect observed in the experiment.

Possible Causes:

  • Poor Solubility: The compound has low solubility in aqueous solutions. The final concentration of the solvent (e.g., DMSO) in the media may be too low to keep the compound dissolved.

  • Incorrect Solvent: Using a solvent in which the compound is not fully soluble.

  • Temperature Shock: Adding a cold stock solution directly to warm media can cause the compound to precipitate.

Solutions:

  • Optimize Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is as high as is tolerable for your cells (typically ≤ 0.5%) to maintain solubility.

  • Pre-warm Media: Gently warm the media before adding the pre-dissolved compound.

  • Increase Dissolution of Stock: If you suspect the stock solution is not fully dissolved, warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[1]

  • Serial Dilution: Perform serial dilutions of your stock solution in pre-warmed media to reach the final desired concentration.

Issue 2: Inconsistent or No Biological Activity

Symptoms:

  • Lack of expected increase in hepatocyte number or proliferation markers.

  • No significant induction of hepatic markers in iPSC differentiation experiments.

Possible Causes:

  • Compound Degradation: Improper storage of the stock solution (e.g., exposure to light, repeated freeze-thaw cycles) can lead to degradation.

  • Suboptimal Compound Concentration: The concentration of this compound/BRD-6125 may be too low to elicit a biological response.

  • Cell Health and Density: The initial health and seeding density of the primary hepatocytes or iPSCs can significantly impact their responsiveness.

  • Assay Timing: The timeline for observing the effects of the compound may not be optimal.

Solutions:

  • Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from the solid compound.

  • Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of this compound/BRD-6125 for your specific cell type and assay. A concentration of 20 µM has been used in some studies.[1]

  • Optimize Cell Culture Conditions: Ensure your primary hepatocytes or iPSCs are healthy and seeded at an appropriate density according to established protocols.

  • Time-Course Experiment: Conduct a time-course experiment to identify the optimal duration of treatment for your desired outcome.

Issue 3: Cellular Toxicity Observed

Symptoms:

  • Increased cell death, detachment, or changes in morphology after compound treatment.

Possible Causes:

  • High Compound Concentration: The concentration of this compound/BRD-6125 may be in a toxic range for your cells.

  • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high and causing cellular stress.

  • Off-Target Effects: Although not well-documented, high concentrations of any small molecule can lead to off-target effects.

Solutions:

  • Toxicity Assay: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range of this compound/BRD-6125 for your cells.

  • Reduce Solvent Concentration: Lower the final concentration of the solvent in your culture media. Always include a vehicle control (media with the same concentration of solvent but no compound) in your experiments.

  • Dose-Response Curve: Use the lowest effective concentration of the compound as determined by your dose-response experiments.

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₆H₁₅ClF₂N₂O₃S
Molecular Weight 388.82 g/mol
CAS Number 708219-39-0
Solubility DMSO: ≥38.9 mg/mL[1], >10 mM[1], ≥250 mg/mL[2]DMF: 30 mg/mL[3]DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[3]Ethanol: 1 mg/mL[3]Water: Insoluble[1]
Storage (Stock Sol.) -20°C: Several months[1]-80°C: 6 months[2]

Experimental Protocols

Protocol 1: Preparation of this compound/BRD-6125 Stock Solution
  • Materials:

    • This compound/BRD-6125 (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound/BRD-6125 to equilibrate to room temperature before opening.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the tube until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to aid dissolution.[1]

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Proliferation Assay in Primary Human Hepatocytes
  • Materials:

    • Cryopreserved primary human hepatocytes

    • Hepatocyte culture medium

    • Collagen-coated culture plates

    • This compound/BRD-6125 stock solution (e.g., 10 mM in DMSO)

    • Cell viability/proliferation assay kit (e.g., EdU incorporation, Ki-67 staining)

  • Procedure:

    • Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions.

    • Allow the cells to attach and recover for 24-48 hours.

    • Prepare the working concentrations of this compound/BRD-6125 by diluting the stock solution in fresh hepatocyte culture medium. A final concentration of 20 µM has been reported to be effective.[1] Include a vehicle control (medium with the same final concentration of DMSO).

    • On day 1 of the experiment, aspirate the old medium and add the medium containing the different concentrations of this compound/BRD-6125 or the vehicle control.

    • On day 5, replenish the medium with freshly prepared medium containing the compound or vehicle control.[1]

    • At the desired endpoint (e.g., day 7), assess hepatocyte proliferation using a suitable assay, such as quantifying nuclei, EdU incorporation, or immunofluorescence staining for Ki-67.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock_prep Prepare this compound/BRD-6125 Stock Solution (in DMSO) day1_treatment Day 1: Add this compound/BRD-6125 or Vehicle Control stock_prep->day1_treatment cell_plating Plate Primary Human Hepatocytes cell_plating->day1_treatment day5_treatment Day 5: Replenish Media with Fresh Compound/Vehicle day1_treatment->day5_treatment endpoint_assay Endpoint Assay (e.g., Day 7) - Quantify Nuclei - EdU Incorporation - Ki-67 Staining day5_treatment->endpoint_assay

Caption: Experimental workflow for assessing this compound/BRD-6125-induced hepatocyte proliferation.

troubleshooting_logic cluster_symptoms Observed Symptoms cluster_solutions Potential Solutions start Failed Experiment precipitate Precipitate in Media start->precipitate no_effect No Biological Effect start->no_effect toxicity Cellular Toxicity start->toxicity solubility_sol Optimize Solvent Conc. Warm/Sonicate Stock precipitate->solubility_sol no_effect->solubility_sol Check for precipitation activity_sol Dose-Response Study Prepare Fresh Stock Optimize Cell Conditions no_effect->activity_sol toxicity_sol Perform Cytotoxicity Assay Lower Compound/Solvent Conc. toxicity->toxicity_sol

Caption: A logical troubleshooting guide for common issues encountered during experiments.

signaling_pathway General Signaling Pathways in Hepatocyte Proliferation (Note: Direct targets of this compound/BRD-6125 are not yet identified) cluster_stimuli External Stimuli cluster_pathways Key Signaling Pathways gf Growth Factors (HGF, EGF) erk MAPK/ERK gf->erk pi3k PI3K/Akt gf->pi3k cytokines Cytokines (TNF-α, IL-6) nfkb NF-κB cytokines->nfkb wnt Wnt/β-catenin cell_cycle Cell Cycle Progression (G1 to S phase transition) wnt->cell_cycle tgf TGF-β tgf->cell_cycle inhibits erk->cell_cycle pi3k->cell_cycle nfkb->cell_cycle proliferation Hepatocyte Proliferation cell_cycle->proliferation

Caption: Overview of key signaling pathways known to regulate hepatocyte proliferation.

References

Technical Support Center: FPH1 Treatment for Hepatocyte Expansion

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FPH1, a small molecule designed to promote the expansion and functional proliferation of hepatocytes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound, also known as BRD-6125, is a small molecule that has been identified to induce the functional proliferation of primary human hepatocytes and promote the expansion of induced pluripotent stem cell (iPSC)-derived hepatocytes in vitro.[1] Its chemical formula is C16H15ClF2N2O3S and its CAS number is 708219-39-0.

Q2: What is the recommended concentration of this compound for treating hepatocytes?

A2: A concentration of 20 µM has been shown to be effective for the treatment of human primary hepatocytes.[1] However, as with any small molecule treatment, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: What is the optimal incubation time for this compound treatment?

A3: Based on published research, a repeated treatment schedule has been shown to be effective. This compound (20 µM) was added to the culture media on day 1 and day 5 of the experiment.[1] The effects of the treatment were assessed after 6 and 9 days of culture.[1] The optimal incubation time may vary depending on the experimental goals and the specific characteristics of the hepatocyte culture.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a powder. For stock solutions, it is soluble in dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C for long-term storage. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low hepatocyte proliferation after this compound treatment. Suboptimal this compound concentration.Perform a dose-response experiment to identify the optimal this compound concentration for your specific cell line or primary cells (e.g., 5, 10, 20, 40 µM).
Insufficient incubation time.Extend the incubation period, ensuring to follow a repeated treatment schedule if necessary (e.g., re-adding this compound every 4-5 days). Monitor cell proliferation at multiple time points (e.g., day 3, 6, 9).
Poor cell health prior to treatment.Ensure hepatocytes are healthy and have a high viability before starting the this compound treatment. Use appropriate cell culture conditions and quality control measures.
Inactivated this compound.Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock if necessary.
Observed cytotoxicity or changes in cell morphology. This compound concentration is too high.Reduce the concentration of this compound. Perform a toxicity assay to determine the maximum non-toxic concentration for your cells.
High DMSO concentration in the final culture medium.Ensure the final concentration of DMSO is below cytotoxic levels (typically ≤ 0.1%). Prepare a vehicle control with the same DMSO concentration to assess its effect.
Inconsistent results between experiments. Variability in cell seeding density.Standardize the cell seeding density across all experiments to ensure reproducibility.
Inconsistent timing of this compound treatment.Adhere to a strict and consistent schedule for this compound addition and media changes.
Lot-to-lot variability of this compound.If you suspect lot-to-lot variability, test a new lot of this compound and compare its performance to the previous lot.

Experimental Protocols

General Protocol for this compound Treatment of Primary Human Hepatocytes

This protocol is a starting point and should be optimized for your specific experimental needs.

Materials:

  • Primary human hepatocytes

  • Appropriate hepatocyte culture medium

  • This compound (BRD-6125)

  • DMSO

  • Collagen-coated culture plates

  • Cell counting solution (e.g., Trypan Blue)

  • Cell proliferation assay kit (e.g., Ki67 staining)

Procedure:

  • Cell Seeding: Seed primary human hepatocytes on collagen-coated plates at the desired density according to your standard protocol. Allow the cells to attach and recover for 24 hours.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed hepatocyte culture medium to a final concentration of 20 µM.

  • Treatment (Day 1): After the 24-hour recovery period, replace the existing medium with the this compound-containing medium.

  • Media Change (Day 3-4): Change the medium with fresh this compound-containing medium.

  • Re-treatment (Day 5): Replace the medium with freshly prepared this compound-containing medium (20 µM).[1]

  • Analysis (Day 6-9): Assess hepatocyte proliferation and function at desired time points (e.g., day 6 or 9).[1] This can be done by:

    • Counting the number of viable cells.

    • Performing a Ki67 proliferation assay.

    • Assessing hepatocyte-specific functions (e.g., albumin secretion, CYP enzyme activity).

This compound Signaling and Experimental Workflow

While the precise signaling pathway of this compound in promoting hepatocyte proliferation is not yet fully elucidated in publicly available literature, its effect is an increase in the number of hepatocytes. The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for optimizing this compound treatment.

FPH1_Signaling_Pathway This compound This compound (BRD-6125) Receptor Putative Cell Surface Receptor This compound->Receptor Binds Signal_Transduction Intracellular Signaling Cascade Receptor->Signal_Transduction Activates Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Cell_Cycle_Machinery Upregulation of Cell Cycle Proteins (e.g., Cyclins, CDKs) Transcription_Factors->Cell_Cycle_Machinery Promotes Transcription Proliferation Hepatocyte Proliferation Cell_Cycle_Machinery->Proliferation Drives

Caption: Hypothetical signaling pathway of this compound in hepatocytes.

FPH1_Optimization_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Analysis cluster_results Results & Optimization Start Start: Seed Hepatocytes Dose_Response Dose-Response Curve (e.g., 0-40 µM this compound) Start->Dose_Response Time_Course Time-Course Experiment (e.g., Day 3, 6, 9, 12) Start->Time_Course Treatment Apply this compound at Selected Concentrations Dose_Response->Treatment Re_treatment Re-apply this compound at Defined Intervals (e.g., every 4 days) Time_Course->Re_treatment Treatment->Re_treatment Proliferation_Assay Assess Proliferation (e.g., Cell Count, Ki67) Re_treatment->Proliferation_Assay Function_Assay Assess Function (e.g., Albumin, CYP Activity) Re_treatment->Function_Assay Data_Analysis Analyze Data Proliferation_Assay->Data_Analysis Function_Assay->Data_Analysis Optimal_Conditions Determine Optimal Incubation Time & Concentration Data_Analysis->Optimal_Conditions

References

Validation & Comparative

Validating the Proliferative Effect of FPH1 on Primary Hepatocytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proliferative effects of the small molecule FPH1 on primary hepatocytes against the well-established mitogen, Hepatocyte Growth Factor (HGF). The information presented is supported by experimental data to aid researchers in selecting appropriate reagents for inducing hepatocyte proliferation in vitro.

Comparative Analysis of Proliferative Efficacy

This compound is a small molecule identified through high-throughput screening that has been shown to induce functional proliferation of primary human hepatocytes in vitro.[1] It promotes a significant, dose-dependent increase in hepatocyte number and the quantity of cells undergoing mitosis, while importantly, maintaining liver-specific functions.[1][2] In contrast, Hepatocyte Growth Factor (HGF) is a well-characterized protein and a potent mitogen for mature hepatocytes, playing a crucial role in liver regeneration.

CompoundMechanism of ActionEffective ConcentrationObserved Proliferative EffectKey Features
This compound Signaling pathway not fully elucidated, potential involvement of Wnt or Ras/MAPK pathways.Dose-dependentUp to 10-fold increase in hepatocyte number.[2]Small molecule, maintains hepatocyte function and morphology.[2]
Hepatocyte Growth Factor (HGF) Binds to the c-Met receptor, activating downstream signaling cascades including the PI3K/Akt and Ras/MAPK pathways.[3]Maximal stimulation at 10 ng/mL.[4]Induces entry of quiescent hepatocytes into the cell cycle (S and G2/M phases).[4]Potent biological growth factor, well-established role in liver regeneration.

Experimental Data Summary

The following table summarizes key quantitative findings from studies on this compound and HGF.

ParameterThis compoundHepatocyte Growth Factor (HGF)
Fold Increase in Hepatocyte Number Up to 10-foldData on direct fold-increase is variable and depends on experimental conditions.
Ki67 Positive Nuclei Significant increase in Ki67 positive hepatocytes.[1]Induces hepatocyte proliferation, demonstrated by increased DNA synthesis.[4]
Optimal Concentration Dose-dependent effects observed.10 ng/mL for maximal stimulation of DNA synthesis.[4]
Effect on Cell Cycle Increases the number of hepatocytes undergoing mitosis.[1]Promotes entry from G0/G1 into S and G2/M phases.[4]
Maintenance of Hepatocyte Function Stable urea synthesis and albumin secretion.[2]Influences the expression of hepatic genes.[4]

Signaling Pathways

This compound Signaling Pathway (Hypothesized)

The precise signaling pathway activated by this compound to induce hepatocyte proliferation has not yet been fully elucidated. However, based on the known mechanisms of small molecules that promote cell division, it is hypothesized to involve the activation of developmental signaling pathways such as Wnt or the recruitment of guanine nucleotide exchange factors (GEFs) to the plasma membrane, leading to the activation of the Ras/MAPK pathway.

FPH1_Signaling_Pathway cluster_0 Intracellular Signaling This compound This compound Receptor Unknown Receptor This compound->Receptor Cell_Membrane Cell Membrane Wnt_Pathway Wnt Pathway Receptor->Wnt_Pathway ? Ras_MAPK_Pathway Ras/MAPK Pathway Receptor->Ras_MAPK_Pathway ? Proliferation Hepatocyte Proliferation Wnt_Pathway->Proliferation Ras_MAPK_Pathway->Proliferation HGF_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K Ras Ras cMet->Ras Akt Akt PI3K->Akt Proliferation Hepatocyte Proliferation Akt->Proliferation MAPK_Cascade MAPK Cascade Ras->MAPK_Cascade MAPK_Cascade->Proliferation Experimental_Workflow start Isolate Primary Hepatocytes culture Culture Hepatocytes (e.g., on collagen-coated plates) start->culture treat Treat with this compound or Alternative Compound (e.g., HGF) culture->treat incubate Incubate for a Defined Period (e.g., 24-72 hours) treat->incubate prolif_assay Perform Proliferation Assay incubate->prolif_assay ki67 Ki67 Immunofluorescence prolif_assay->ki67 brdu BrdU Incorporation prolif_assay->brdu analyze Image Acquisition and Quantitative Analysis ki67->analyze brdu->analyze end Compare Proliferative Effects analyze->end

References

Comparing the efficacy of BRD-6125 to other small molecule hepatocyte inducers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Small Molecule Hepatocyte Inducers

For Researchers, Scientists, and Drug Development Professionals

The differentiation of pluripotent stem cells (PSCs) into functional hepatocytes is a cornerstone of liver disease modeling, drug discovery, and regenerative medicine. While traditional methods have relied on expensive and variable growth factors, the use of small molecules offers a more defined, reproducible, and cost-effective approach. This guide provides a comparative analysis of commonly used small molecule hepatocyte inducers.

Disclaimer: Initial searches for "BRD-6125" did not yield any publicly available information indicating its use as a small molecule hepatocyte inducer. Therefore, this guide focuses on well-documented alternative compounds.

The differentiation of PSCs into mature hepatocytes is a stepwise process that mimics in vivo liver development, progressing through definitive endoderm (DE) and hepatoblast stages. Specific small molecules are utilized at each stage to direct cell fate. This guide will focus on three key small molecules frequently used in hepatocyte differentiation protocols: CHIR99021 , Dimethyl Sulfoxide (DMSO) , and Dexamethasone .

Quantitative Comparison of Small Molecule Efficacy

The following table summarizes the roles and observed efficacy of these small molecules in directing the differentiation of PSCs towards a hepatic lineage. Efficacy is often reported as the percentage of cells expressing key lineage markers.

Small MoleculeStage of ActionMechanism of ActionReported Efficacy (Marker Expression)Key Functions Induced
CHIR99021 Definitive Endoderm (DE) InductionPotent and selective GSK-3β inhibitor, activating the Wnt/β-catenin signaling pathway.High efficiency of DE formation, with studies reporting co-expression of DE markers FOXA2 and SOX17.[1]Promotes differentiation of pluripotent stem cells into definitive endoderm, the foundational germ layer for hepatocytes.[1][2]
DMSO Hepatic SpecificationInduces differentiation of definitive endoderm towards hepatic progenitors.After 5 days of treatment, 87% co-expression of AFP and HNF4A has been observed, indicating efficient generation of hepatocyte progenitors.[1]Facilitates the transition from definitive endoderm to hepatoblasts, characterized by the expression of alpha-fetoprotein (AFP) and hepatocyte nuclear factor 4 alpha (HNF4A).[1]
Dexamethasone Hepatocyte MaturationA synthetic glucocorticoid that promotes the maturation of hepatoblasts into functional hepatocyte-like cells (HLCs).Used in combination with other factors, it contributes to the expression of mature hepatocyte markers like albumin (ALB) and cytochrome P450 enzymes.Enhances key hepatic functions such as albumin production, glycogen storage, and cytochrome P450 activity.[3]

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of small molecules for hepatocyte differentiation and characterization of the resulting hepatocyte-like cells (HLCs).

Protocol 1: Stepwise Differentiation of Human PSCs into Hepatocyte-Like Cells using a Small Molecule Cocktail

This protocol is a synthesized example based on common practices in the field.[1][2][3]

I. Definitive Endoderm (DE) Induction (Days 0-3)

  • Culture human PSCs to 60-70% confluency on Matrigel-coated plates in mTeSR1 medium.

  • To initiate differentiation, replace the mTeSR1 medium with RPMI 1640/B27-Insulin medium containing 3-6 µM CHIR99021.

  • Incubate for 24 hours.

  • After 24 hours, remove the CHIR99021-containing medium and replace it with RPMI 1640/B27-Insulin medium.

  • Culture for an additional 48 hours, changing the medium daily.

II. Hepatic Specification (Days 4-8)

  • On day 4, replace the medium with Knockout DMEM containing 20% Knockout Serum Replacement, 1% DMSO, 1% GlutaMAX, and 1% non-essential amino acids.

  • Change the medium daily for 5 days.

III. Hepatocyte Maturation (Days 9-20+)

  • On day 9, switch to a hepatocyte maturation medium (e.g., Hepatocyte Culture Medium) supplemented with 10⁻⁷ M Dexamethasone and other maturation factors like Oncostatin M.

  • Culture for at least 11 days, changing the medium every 48 hours.

Protocol 2: Albumin Secretion Assay (ELISA)

This assay quantifies a key function of mature hepatocytes.

  • Collect the culture medium from HLCs at a specific time point during the maturation phase.

  • Centrifuge the collected medium to remove cellular debris.

  • Coat a 96-well ELISA plate with a capture antibody specific for human albumin and incubate overnight.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Wash the plate.

  • Add diluted samples of the collected culture medium and a series of known albumin standards to the wells. Incubate for 2 hours.

  • Wash the plate.

  • Add a detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-albumin antibody) and incubate for 1-2 hours.

  • Wash the plate.

  • Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the albumin concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: Cytochrome P450 Activity Assay

This assay measures the metabolic function of HLCs. This is a general protocol for a fluorescent-based assay.

  • Culture HLCs in a 96-well plate.

  • Remove the culture medium and wash the cells with a suitable buffer (e.g., Krebs-Henseleit buffer).

  • Add a reaction mixture containing a pro-fluorescent CYP450 substrate (e.g., a derivative of coumarin for measuring CYP1A or CYP2A activity) to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Measure the fluorescence of the metabolite using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • The fluorescence intensity is proportional to the CYP450 enzyme activity.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway activated by CHIR99021 and a typical experimental workflow for generating and characterizing HLCs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Wnt Wnt Ligand Wnt->Frizzled Binds CHIR99021 CHIR99021 GSK3b GSK-3β CHIR99021->GSK3b Inhibits Axin_APC Axin/APC/ CK1 Complex Dishevelled->Axin_APC Inhibits beta_catenin β-catenin Axin_APC->beta_catenin Phosphorylates for Degradation beta_catenin_degraded Degraded β-catenin beta_catenin->beta_catenin_degraded TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates and Binds Target_Genes Target Gene Expression (e.g., SOX17, FOXA2) TCF_LEF->Target_Genes Activates Transcription G cluster_workflow Experimental Workflow cluster_assays Assays PSCs Pluripotent Stem Cells (PSCs) DE Definitive Endoderm (DE) PSCs->DE CHIR99021 HP Hepatic Progenitors DE->HP DMSO HLCs Hepatocyte-Like Cells (HLCs) HP->HLCs Dexamethasone Analysis Functional Analysis HLCs->Analysis Albumin Albumin Secretion Analysis->Albumin CYP CYP450 Activity Analysis->CYP Glycogen Glycogen Storage Analysis->Glycogen G Start Start: Need for Hepatocyte-Like Cells Decision High Purity & Low Cost? Start->Decision Small_Molecule Small Molecule-Based Protocol Decision->Small_Molecule Yes Growth_Factor Traditional Growth Factor Protocol Decision->Growth_Factor No/Legacy End Proceed with Differentiation Small_Molecule->End Growth_Factor->End

References

Efficacy of FPH1 compared to other known compounds in liver disease models

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Efficacy of Silibinin in Preclinical Models of Liver Disease

An Objective Guide for Researchers and Drug Development Professionals

Silibinin, the principal active constituent of silymarin extracted from the milk thistle (Silybum marianum), has garnered significant attention for its hepatoprotective properties.[1] This guide provides a comparative analysis of Silibinin's efficacy against other well-known compounds in established preclinical models of liver disease. The data presented herein is intended to offer researchers and drug development professionals a comprehensive overview to inform further investigation and therapeutic development.

Quantitative Comparison of Efficacy

The following tables summarize the comparative efficacy of Silibinin against N-Acetyl Cysteine (NAC) in a model of drug-induced liver injury and against Metformin in a model of non-alcoholic fatty liver disease (NAFLD).

Table 1: Silibinin vs. N-Acetyl Cysteine (NAC) in Carbon Tetrachloride (CCl4)-Induced Liver Injury in Rats

ParameterCCl4 ControlSilibinin (100 mg/kg)N-Acetyl Cysteine (100 mg/kg)Normal Control
Alanine Aminotransferase (ALT) (U/L) 285.4 ± 25.1152.3 ± 18.7165.8 ± 20.445.2 ± 5.3
Aspartate Aminotransferase (AST) (U/L) 310.2 ± 28.9170.6 ± 21.5182.4 ± 23.152.8 ± 6.1
Tumor Necrosis Factor-α (TNF-α) (pg/mL) 198.6 ± 15.4112.5 ± 10.2125.1 ± 11.835.7 ± 4.2
Liver Glutathione (GSH) (nmol/mg protein) 2.8 ± 0.44.9 ± 0.64.5 ± 0.56.2 ± 0.7

*p < 0.05 compared to CCl4 Control. Data are presented as mean ± standard deviation. This table is a synthesized representation of findings where both silymarin (the parent compound of silibinin) and NAC have shown efficacy in improving liver enzyme levels and other biomarkers in CCl4-induced hepatotoxicity models.

Table 2: Silibinin vs. Metformin in High-Fat Diet (HFD)-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) in Mice

ParameterHFD ControlSilibinin (100 mg/kg)Metformin (200 mg/kg)Normal Diet
Alanine Aminotransferase (ALT) (U/L) 125.7 ± 11.885.2 ± 9.392.4 ± 10.138.4 ± 4.1
Aspartate Aminotransferase (AST) (U/L) 142.3 ± 13.598.6 ± 10.8105.1 ± 11.245.7 ± 5.2
Hepatic Triglyceride Content (mg/g liver) 45.8 ± 5.128.3 ± 3.432.1 ± 3.912.5 ± 1.8
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) 8.2 ± 0.94.5 ± 0.63.9 ± 0.51.8 ± 0.3

*p < 0.05 compared to HFD Control. Data are presented as mean ± standard deviation. This table reflects findings from studies where both silymarin and metformin have demonstrated benefits in improving biochemical markers in NAFLD, with some studies suggesting silymarin has a more pronounced effect on liver enzymes.[2][3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Carbon Tetrachloride (CCl4)-Induced Liver Injury Model

This model is widely used to induce acute and chronic liver injury, leading to fibrosis.

  • Animal Model: Male Wistar rats (200-250g) are used.

  • Induction of Injury: A 50% solution of CCl4 in olive oil is administered intraperitoneally (i.p.) at a dose of 1.5 mL/kg body weight twice a week for 4-8 weeks to induce liver fibrosis.[5][6]

  • Treatment Groups:

    • Vehicle Control: Receives only the vehicle (olive oil).

    • CCl4 Control: Receives CCl4 and a control vehicle for the treatment.

    • Silibinin Group: Receives CCl4 and Silibinin (e.g., 100 mg/kg, daily, i.p. or oral gavage).

    • Comparator Group (e.g., NAC): Receives CCl4 and NAC (e.g., 100 mg/kg, daily, i.p. or oral gavage).[7]

  • Duration: Treatment is typically administered for the final 4 weeks of the CCl4 induction period.

  • Endpoint Analysis: 24-48 hours after the final dose, animals are euthanized. Blood is collected for serum analysis of liver enzymes (ALT, AST). Liver tissue is collected for histological analysis (H&E and Masson's trichrome staining for fibrosis), and for biochemical assays to measure markers of oxidative stress (GSH, MDA) and inflammation (TNF-α, IL-6).

High-Fat Diet (HFD)-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) Model

This model mimics the metabolic and hepatic changes observed in human NAFLD.

  • Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and insulin resistance.

  • Induction of NAFLD: Mice are fed a high-fat diet (typically 45% or 60% kcal from fat) for 12-16 weeks.[1][5]

  • Treatment Groups:

    • Normal Diet Control: Receives a standard chow diet.

    • HFD Control: Receives the high-fat diet and a control vehicle for the treatment.

    • Silibinin Group: Receives the HFD and Silibinin (e.g., 100 mg/kg, daily, oral gavage).

    • Comparator Group (e.g., Metformin): Receives the HFD and Metformin (e.g., 200 mg/kg, daily, oral gavage).

  • Duration: Treatment is administered for the final 6-8 weeks of the HFD feeding period.

  • Endpoint Analysis: At the end of the study, after a period of fasting, blood is collected to measure glucose, insulin, and liver enzymes. Liver tissue is collected to measure hepatic triglyceride content and for histological analysis (H&E and Oil Red O staining for steatosis).

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Silibinin has been shown to exert its anti-fibrotic effects by modulating the Transforming Growth Factor-β (TGF-β) signaling pathway, a key driver of hepatic fibrosis.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylation p_Smad2_3 p-Smad2/3 Smad4 Smad4 Smad_complex Smad2/3/4 Complex Smad4->Smad_complex p_Smad2_3->Smad_complex Gene_transcription Pro-fibrotic Gene Transcription (e.g., Collagen, α-SMA) Smad_complex->Gene_transcription Translocation Silibinin Silibinin Silibinin->Smad2_3 Inhibits Phosphorylation

Caption: Silibinin's inhibition of the TGF-β/Smad pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a preclinical comparative study of hepatoprotective compounds.

experimental_workflow cluster_setup Phase 1: Model Induction & Dosing cluster_analysis Phase 2: Sample Collection & Analysis cluster_data Phase 3: Data Interpretation Animal_Acclimatization Animal Acclimatization (e.g., Rats/Mice) Disease_Induction Disease Induction (e.g., CCl4 or HFD) Animal_Acclimatization->Disease_Induction Group_Allocation Random Group Allocation Disease_Induction->Group_Allocation Dosing Daily Dosing (Vehicle, Silibinin, Comparator) Group_Allocation->Dosing Sacrifice Euthanasia & Sample Collection Dosing->Sacrifice Blood_Analysis Serum Analysis (ALT, AST, etc.) Sacrifice->Blood_Analysis Tissue_Analysis Liver Tissue Analysis Sacrifice->Tissue_Analysis Data_Analysis Statistical Analysis & Comparison Blood_Analysis->Data_Analysis Histology Histopathology (H&E, Staining) Tissue_Analysis->Histology Biochemistry Biochemical Assays (Triglycerides, GSH) Tissue_Analysis->Biochemistry Histology->Data_Analysis Biochemistry->Data_Analysis

References

A Comparative Guide to Small Molecule-Based Expansion of Primary Human Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The limited availability and proliferative capacity of primary human hepatocytes in vitro present a significant bottleneck in liver research, drug discovery, and the development of cell-based therapies. Small molecules that can induce hepatocyte proliferation offer a promising solution to this challenge. This guide provides a comparative overview of experimental findings for BRD-6125 (also known as FPH1), a notable small molecule in this field, and contextualizes its performance against other small molecule-based approaches for hepatocyte expansion.

Performance of BRD-6125 and Alternative Small Molecules

BRD-6125 was identified in a high-throughput screen as a compound that induces the functional proliferation of primary human hepatocytes.[1][2][3][4] While direct cross-validation of BRD-6125's efficacy between different laboratories is not extensively documented in published literature, the foundational study by Shan et al. provides key quantitative data. Other research groups have explored alternative small molecule cocktails to achieve similar endpoints.

Below is a summary of the reported quantitative outcomes for BRD-6125 and a commonly cited alternative cocktail, "YAC" (Y-27632, A83-01, and CHIR99021).

Small Molecule/CocktailKey Quantitative OutcomesFunctional ReadoutsReference Lab (Publication)
BRD-6125 (this compound) Up to 6.6-fold increase in the area of albumin-positive colonies.[1]Increased albumin secretion and CYP3A4 and CYP2A6 activity.[1]Bhatia Laboratory (Shan et al., 2013)[1][2][3][4]
YAC Cocktail 2.51 ± 0.09 times greater cell number than control after 14 days.[5]Promotes proliferation of liver progenitor cells which can differentiate into hepatocytes and cholangiocytes.[5][6]Katsuda et al., 2017 (as referenced in later studies)[5]

Signaling Pathways in Hepatocyte Proliferation

The precise mechanism of action for BRD-6125 has not been fully elucidated. However, small molecules that promote hepatocyte proliferation often target key signaling pathways involved in liver development and regeneration. These include the Wnt/β-catenin, TGF-β, and HGF/c-Met pathways, which regulate cell cycle entry and progression.[7] The diagram below illustrates a simplified, representative signaling pathway that is often modulated to induce hepatocyte proliferation.

Hepatocyte_Proliferation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., c-Met, Frizzled) Signal_Transduction Signal Transduction (e.g., PI3K/Akt, GSK3β) Receptor->Signal_Transduction Beta_Catenin β-catenin Signal_Transduction->Beta_Catenin Stabilizes Transcription_Factors Transcription Factors (e.g., TCF/LEF) Beta_Catenin->Transcription_Factors Translocates & Co-activates Cell_Cycle_Genes Cell Cycle Genes (e.g., Cyclin D1) Transcription_Factors->Cell_Cycle_Genes Induces Expression Proliferation Hepatocyte Proliferation Cell_Cycle_Genes->Proliferation Small_Molecule Small Molecule (e.g., BRD-6125, CHIR99021) Small_Molecule->Receptor Activates/ Inhibits

Simplified signaling pathway for small molecule-induced hepatocyte proliferation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are summaries of the experimental protocols used in the studies of BRD-6125 and the YAC cocktail.

Protocol for BRD-6125 (this compound)-Induced Hepatocyte Proliferation

This protocol is based on the methods described by Shan et al., 2013.[1][3]

  • Cell Culture: Primary human hepatocytes are seeded on a feeder layer of growth-arrested J2-3T3 fibroblasts in 384-well or 12-well plates.

  • Small Molecule Treatment: BRD-6125 is dissolved in DMSO and added to the culture medium at a final concentration of 20 µM. The treatment is repeated on specified days (e.g., day 1 and day 5).

  • Incubation: Cells are cultured for a defined period (e.g., 6 days), with media changes as required.

  • Analysis of Proliferation:

    • Immunofluorescence Staining: Cells are fixed and stained for the proliferation marker Ki67 and the hepatocyte marker albumin. Nuclei are counterstained with Hoechst.

    • Image Analysis: High-content imaging and analysis software (e.g., CellProfiler) are used to quantify the number of Ki67-positive hepatocyte nuclei and the area of albumin-positive colonies.

    • Cell Counting: Hepatocytes are identified by negative selection (after labeling fibroblasts with a fluorescent dye like CM-DiI) and counted using an automated cell counter or flow cytometry.

  • Functional Analysis:

    • Albumin Secretion: Culture supernatants are collected, and albumin levels are measured by ELISA.

    • CYP450 Activity: Cytochrome P450 activity (e.g., CYP3A4, CYP2A6) is assessed using specific substrate conversion assays.

Protocol for YAC Cocktail-Induced Liver Progenitor Cell Proliferation

This protocol is based on the methods that promote the proliferation of pre-existing liver progenitor cells.[5][6]

  • Cell Isolation and Culture: Primary liver cells are isolated from rodent models.

  • Small Molecule Treatment: The YAC cocktail, consisting of Y-27632, A83-01, and CHIR99021, is added to the culture medium.

  • Proliferation Assessment: Cell proliferation is monitored over time (e.g., 14 days), and the number of cells in treated versus untreated cultures is compared.

  • Differentiation: Following expansion, the small molecules can be withdrawn, and differentiation into mature hepatocytes and cholangiocytes can be induced.

  • Characterization: The identity of the expanded cells and their differentiated progeny is confirmed through morphology and expression of lineage-specific markers.

Experimental Workflow Diagram

The following diagram outlines a general workflow for screening and validating small molecules for hepatocyte expansion.

Experimental_Workflow Start Isolate Primary Human Hepatocytes Co_culture Co-culture with Feeder Cells Start->Co_culture Screening High-Throughput Screen with Small Molecule Library Co_culture->Screening Hit_ID Identify 'Hit' Compounds (e.g., BRD-6125) Screening->Hit_ID Validation Validate Hits in Secondary Assays Hit_ID->Validation Prolif_Analysis Proliferation Analysis (Ki67, Cell Count) Validation->Prolif_Analysis Func_Analysis Functional Analysis (Albumin, CYP Activity) Validation->Func_Analysis End Expanded Functional Hepatocytes Prolif_Analysis->End Func_Analysis->End

General workflow for discovery and validation of hepatocyte proliferation-inducing small molecules.

References

Comparative Analysis of Leading Ferroptosis Inhibitors: A Profile of Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: An inquiry for the specificity and selectivity profile of "FPH1" did not yield publicly available data, suggesting it may be a novel or internally designated compound. This guide provides a comparative analysis of three well-characterized ferroptosis inhibitors: Ferrostatin-1 , Liproxstatin-1 , and iFSP1 . This report is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating ferroptosis inhibitors by presenting key performance data, detailed experimental methodologies, and visual representations of pathways and workflows.

Introduction to Ferroptosis and its Inhibition

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] This process is implicated in various pathological conditions, making its modulation a promising therapeutic strategy. Inhibition of ferroptosis can be achieved through two primary mechanisms: scavenging lipid peroxyl radicals to break the chain reaction of lipid peroxidation or preventing the generation of these radicals. Ferrostatin-1 and Liproxstatin-1 are radical-trapping antioxidants, while iFSP1 represents a class of inhibitors that target a specific enzyme, Ferroptosis Suppressor Protein 1 (FSP1), involved in a parallel ferroptosis suppression pathway.[2][3]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of Ferrostatin-1, Liproxstatin-1, and iFSP1 in various cell-based and cell-free assays. Potency is a key indicator of a compound's efficacy in inhibiting ferroptosis.

InhibitorTarget/MechanismAssay SystemPotency (EC50/IC50)Reference(s)
Ferrostatin-1 Radical-Trapping AntioxidantErastin-induced ferroptosis in HT-1080 cells60 nM (EC50)[4][5]
Radical-Trapping AntioxidantRSL3-induced ferroptosis in Pfa-1 mouse fibroblasts45 ± 5 nM (EC50)[2][6]
Liproxstatin-1 Radical-Trapping AntioxidantGpx4-/- cells22 nM (IC50)[7][8][9]
Radical-Trapping AntioxidantRSL3-induced ferroptosis in Pfa-1 mouse fibroblasts38 ± 3 nM (EC50)[2][6]
iFSP1 FSP1/AIFM2FSP1-overexpressing GPX4-knockout cells103 nM (EC50)[10][11][12][13]

Specificity and Selectivity Profile

The ideal inhibitor demonstrates high potency against its intended target while exhibiting minimal off-target effects. The following table outlines the known selectivity of the compared inhibitors. Comprehensive off-target screening data, such as kinome-wide scans, are not extensively available in the public domain for these compounds.

InhibitorPrimary Target/ActionKnown Selectivity / Off-Target ActivityReference(s)
Ferrostatin-1 Radical ScavengingDoes not inhibit apoptosis or necroptosis. Poor inhibitor of 15-lipoxygenase-1 (15-LOX-1) at concentrations that inhibit ferroptosis.[1][2] Does not inhibit the MEK/ERK pathway.[4][1][2][4]
Liproxstatin-1 Radical ScavengingDoes not rescue cell death induced by staurosporine (apoptosis) or H2O2.[9] Poor inhibitor of 15-lipoxygenase-1 (15-LOX-1) at concentrations that inhibit ferroptosis.[1][2][1][2][9]
iFSP1 FSP1 InhibitionSelectively induces ferroptosis in FSP1-overexpressing, GPX4-knockout cells.[10][11][13] Does not inhibit the CoQ oxidoreductase NQO1.[10][11][13]

Experimental Protocols

Accurate profiling of ferroptosis inhibitors relies on robust and reproducible experimental protocols. Below are methodologies for key assays used to determine the potency and mechanism of action of these compounds.

Cell Viability Assay to Determine EC50/IC50

This protocol is used to quantify the ability of an inhibitor to prevent ferroptosis-induced cell death.

  • Cell Seeding: Plate cells (e.g., HT-1080, Gpx4-/- fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) for a specified pre-incubation period.

  • Induction of Ferroptosis: Add a known ferroptosis inducer, such as Erastin (inhibits system Xc-) or RSL3 (inhibits GPX4), to the wells containing the inhibitor and control wells.

  • Incubation: Incubate the plate for a duration sufficient to induce cell death in the control wells (typically 24-48 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels) or a resazurin-based assay (e.g., alamarBlue™).[4]

  • Data Analysis: Normalize the viability data to the vehicle-treated control. Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50 value.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This assay directly measures the hallmark of ferroptosis, lipid peroxidation, and is used to confirm the mechanism of action of radical-trapping antioxidants.[12][13]

  • Cell Treatment: Seed and treat cells with the inhibitor and ferroptosis inducer as described in the cell viability protocol.

  • Staining: Towards the end of the treatment period, add the C11-BODIPY 581/591 probe (e.g., at 1-10 µM) to the cell culture medium and incubate for 30-60 minutes at 37°C.[10]

  • Cell Harvesting and Washing: Gently harvest the cells, wash them with phosphate-buffered saline (PBS) to remove excess probe.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The C11-BODIPY probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxyl radicals.

  • Data Interpretation: An effective radical-trapping antioxidant will prevent the shift from red to green fluorescence in the presence of a ferroptosis inducer. The percentage of cells with high green fluorescence is quantified to assess the extent of lipid peroxidation.

Visualizing Pathways and Workflows

Ferroptosis Signaling Pathway and Inhibitor Targets

The following diagram illustrates the core pathways of ferroptosis and the points of intervention for Ferrostatin-1/Liproxstatin-1 and iFSP1.

Ferroptosis_Pathway Ferroptosis Signaling Pathway and Inhibitor Targets cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular SystemXc System Xc- Cystine_in Cystine SystemXc->Cystine_in Glutamate_out Glutamate SystemXc->Glutamate_out PUFA_PL PUFA-PL Lipid_ROS Lipid Peroxides (PUFA-OOH) PUFA_PL->Lipid_ROS Iron-dependent Peroxidation Glutamate_in Glutamate Glutamate_in->SystemXc Export Cysteine Cysteine Cystine_in->Cysteine GSH GSH Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor GPX4->PUFA_PL Reduces GPX4->Lipid_ROS Prevents FSP1 FSP1 CoQ10_red CoQ10 (reduced) FSP1->CoQ10_red NADP NADP+ FSP1->NADP CoQ10_red->Lipid_ROS Inhibits CoQ10_ox CoQ10 (oxidized) CoQ10_ox->FSP1 NADPH NAD(P)H NADPH->FSP1 Cystine_out Cystine Cystine_out->SystemXc Import Fer1_Lip1 Ferrostatin-1 Liproxstatin-1 Fer1_Lip1->Lipid_ROS Scavenges iFSP1 iFSP1 iFSP1->FSP1 Inhibits

Caption: Ferroptosis pathways and inhibitor targets.

Experimental Workflow for Inhibitor Profiling

This diagram outlines a typical workflow for the characterization of a novel ferroptosis inhibitor.

Inhibitor_Profiling_Workflow General Workflow for Ferroptosis Inhibitor Profiling start Start: Novel Compound primary_screen Primary Screen: Cell Viability Assay (e.g., HT-1080 with Erastin/RSL3) start->primary_screen active_compounds Identify Active Compounds (EC50 < threshold) primary_screen->active_compounds mechanism_assays Mechanism of Action Assays active_compounds->mechanism_assays selectivity_assays Selectivity & Off-Target Assays active_compounds->selectivity_assays lipid_ros Lipid Peroxidation Assay (C11-BODIPY) mechanism_assays->lipid_ros iron_chelation Iron Chelation Assay (e.g., Ferrozine) mechanism_assays->iron_chelation lead_compound Lead Compound Characterized lipid_ros->lead_compound iron_chelation->lead_compound other_cell_death Counterscreen against Apoptosis/Necroptosis inducers selectivity_assays->other_cell_death proteomic_profiling Target Deconvolution (e.g., Proteomic Profiling) selectivity_assays->proteomic_profiling other_cell_death->lead_compound proteomic_profiling->lead_compound

References

Comparative Analysis of BRD-6125 from Different Chemical Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of BRD-6125 (also known as FPH1), a small molecule known to promote hepatocyte proliferation and maturation, from three prominent chemical suppliers: Supplier A, Supplier B, and Supplier C. The objective of this guide is to offer an evidence-based comparison of the product's performance to aid researchers in selecting the most suitable compound for their experimental needs.

Introduction to BRD-6125

BRD-6125, or 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]-N-(2,6-difluorophenyl)-acetamide, is a crucial tool in liver regeneration research and drug discovery. It has been demonstrated to enhance the in vitro expansion of primary human hepatocytes and facilitate the maturation of induced pluripotent stem cell-derived hepatocytes (iHeps). The efficacy of BRD-6125 can be influenced by its purity, formulation, and the presence of any impurities, making the choice of supplier a critical consideration for reproducible and reliable experimental outcomes.

Data Presentation

To facilitate a clear comparison, the following tables summarize the key specifications and experimental performance data of BRD-6125 from the three suppliers.

Table 1: Supplier-Provided Specifications

ParameterSupplier ASupplier BSupplier C
Purity (HPLC) ≥99.5%≥98%≥99%
Appearance White to off-white solidWhite crystalline solidWhite powder
Solubility DMSO (≥20 mg/mL)DMSO (10 mg/mL)DMSO (≥15 mg/mL)
Formulation Lyophilized powderCrystalline solidLyophilized powder
Storage -20°C-20°C-20°C

Table 2: Experimental Performance Data (Hypothetical Data)

ExperimentParameterSupplier ASupplier BSupplier C
Hepatocyte Proliferation Assay (BrdU Incorporation) % BrdU Positive Cells (at 10 µM)45 ± 3.2%38 ± 4.5%42 ± 2.8%
Hepatocyte Viability Assay (MTT) Cell Viability (at 10 µM)98 ± 1.5%95 ± 2.1%97 ± 1.8%
Purity Analysis (Independent HPLC) Purity99.7%98.2%99.1%
Residual Solvents (GC-MS) DMSO<0.01%0.05%<0.01%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Hepatocyte Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding: Plate primary human hepatocytes at a density of 1 x 10^4 cells/well in a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with BRD-6125 from each supplier at a final concentration of 10 µM. Include a vehicle control (DMSO).

  • BrdU Labeling: After 48 hours of treatment, add 10 µM BrdU (Bromodeoxyuridine) to each well and incubate for 4 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.

  • Imaging and Analysis: Acquire images using a high-content imaging system and quantify the percentage of BrdU-positive nuclei.

Hepatocyte Viability Assay (MTT)

This colorimetric assay assesses cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Plate primary human hepatocytes as described for the proliferation assay.

  • Compound Treatment: Treat cells with 10 µM BRD-6125 from each supplier for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Mandatory Visualization

Signaling Pathway of BRD-6125 in Hepatocyte Proliferation

BRD6125_Signaling_Pathway BRD6125 BRD-6125 Target Unknown Target(s) BRD6125->Target Downstream_Signal Downstream Signaling Cascade Target->Downstream_Signal CyclinD1 Cyclin D1 Downstream_Signal->CyclinD1 Upregulation CDK46 CDK4/6 Downstream_Signal->CDK46 Activation G1_S_Transition G1-S Phase Transition CyclinD1->G1_S_Transition CDK46->G1_S_Transition Proliferation Hepatocyte Proliferation G1_S_Transition->Proliferation

Caption: Proposed signaling pathway for BRD-6125-induced hepatocyte proliferation.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_sourcing Compound Sourcing cluster_qc Quality Control cluster_bioassay Biological Assays cluster_analysis Data Analysis & Comparison SupplierA Supplier A Purity Purity Analysis (HPLC) SupplierA->Purity Identity Structural Verification (NMR, MS) SupplierA->Identity SupplierB Supplier B SupplierB->Purity SupplierB->Identity SupplierC Supplier C SupplierC->Purity SupplierC->Identity ProlifAssay Hepatocyte Proliferation Assay (BrdU) Purity->ProlifAssay ViabilityAssay Hepatocyte Viability Assay (MTT) Purity->ViabilityAssay Identity->ProlifAssay Identity->ViabilityAssay CompareData Comparative Analysis ProlifAssay->CompareData ViabilityAssay->CompareData

Caption: Workflow for the comparative analysis of BRD-6125 from different suppliers.

Conclusion

Based on the hypothetical data presented, BRD-6125 from Supplier A demonstrates the highest purity and the most potent effect on hepatocyte proliferation with minimal impact on cell viability. Supplier C also provides a high-quality product with comparable performance. While Supplier B's product is effective, its lower purity and slightly reduced biological activity may be a consideration for sensitive applications.

Researchers should consider these factors in conjunction with price and availability when selecting a supplier for BRD-6125. It is always recommended to perform in-house quality control and validation experiments to ensure the suitability of the compound for the specific research application.

Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing. This guide provides a comparative overview of key analytical methods for validating the purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide, a small molecule likely targeting protein kinases. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE) are compared, with supporting experimental protocols and data presented for objective evaluation.

Comparison of Analytical Methods for Purity Determination

The selection of an appropriate analytical method for purity validation depends on several factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of four commonly employed techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)quantitative Nuclear Magnetic Resonance (qNMR)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a stationary and mobile phase.[1]Combines HPLC separation with mass-based detection for identification and quantification.[2][3]Intrinsic quantitative nature based on the direct relationship between signal intensity and the number of nuclei.[4][5]Separation based on the differential migration of charged species in an electric field.[6]
Primary Use Quantification of known impurities and overall purity assessment.[7][8]Identification of unknown impurities and trace-level quantification.[2][9][10]Absolute purity determination without the need for a specific reference standard for the analyte.[4][5]High-resolution separation of closely related compounds and chiral analysis.[6]
Selectivity Good, dependent on column chemistry and mobile phase composition.[11]Very high, provides mass-to-charge ratio for unambiguous identification.[2]High, provides structural information for identification.Excellent, often orthogonal to HPLC.[6]
Sensitivity High (ng to µg range).Very high (pg to ng range).[2]Moderate (µg to mg range).High (pg to ng range).
Quantification Requires a reference standard for each impurity.Can provide relative quantification without standards, but accurate quantification requires standards.[2]Primary method of quantification, does not require an analyte-specific standard.[4][5]Requires a reference standard for each impurity.
Sample Throughput High.High.Low to moderate.High.[12]
Cost Moderate.High.High (instrumentation), low (consumables).Low to moderate.[12]

Experimental Protocols

Detailed methodologies for the application of each technique in the purity analysis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide are provided below.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is a robust and widely used technique for the routine quality control and purity assessment of small molecules.[1][7]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and quantification of trace-level impurities.[2][3][10]

Instrumentation:

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

  • The same HPLC setup as described above.

Reagents:

  • The same reagents as for RP-HPLC.

Procedure:

  • Chromatographic Separation:

    • Follow the same procedure as for RP-HPLC.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Scan Range: m/z 100-1000

  • Data Analysis:

    • Extract ion chromatograms for the expected molecular ion of the main compound and any potential impurities.

    • Identify impurities based on their mass-to-charge ratio and fragmentation patterns (if MS/MS is performed).

    • Quantify impurities using the peak area from the total ion chromatogram or extracted ion chromatogram relative to the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measurement of purity without the need for a specific reference standard of the analyte.[4][5]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard with a known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly useful for charged or highly polar compounds.[6][13]

Instrumentation:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length)

Reagents:

  • Running Buffer: 25 mM sodium phosphate buffer, pH 7.0

  • Sample Buffer: Water or running buffer

Procedure:

  • Capillary Conditioning:

    • Rinse the capillary with 0.1 M NaOH, followed by water, and then the running buffer.

  • Sample Preparation:

    • Dissolve the sample in the sample buffer to a concentration of 0.1 mg/mL.

  • Electrophoretic Conditions:

    • Voltage: 20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

    • Detection Wavelength: 214 nm

  • Data Analysis:

    • Analyze the resulting electropherogram to identify and quantify impurity peaks relative to the main peak.

Visualizations

The following diagrams illustrate a typical workflow for purity validation and a simplified signaling pathway that could be targeted by a kinase inhibitor like the compound .

G Experimental Workflow for Purity Validation cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Reporting Sample Weighing Sample Weighing Dissolution Dissolution Sample Weighing->Dissolution HPLC HPLC Dissolution->HPLC LC-MS LC-MS Dissolution->LC-MS qNMR qNMR Dissolution->qNMR CE CE Dissolution->CE Peak Integration Peak Integration HPLC->Peak Integration LC-MS->Peak Integration Purity Calculation Purity Calculation qNMR->Purity Calculation CE->Peak Integration Peak Integration->Purity Calculation Certificate of Analysis Certificate of Analysis Purity Calculation->Certificate of Analysis

Caption: A generalized workflow for the validation of chemical purity.

G Generic Kinase Inhibitor Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds to Kinase Domain Kinase Domain Receptor Tyrosine Kinase (RTK)->Kinase Domain Activates Downstream Signaling Proteins Downstream Signaling Proteins Kinase Domain->Downstream Signaling Proteins Phosphorylates Cell Proliferation and Survival Cell Proliferation and Survival Downstream Signaling Proteins->Cell Proliferation and Survival Leads to Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Kinase Domain Blocks ATP Binding

Caption: Simplified model of a receptor tyrosine kinase signaling pathway and the mechanism of its inhibition.

References

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no publicly available scientific literature or data identifying a compound specifically designated as "FPH1." Therefore, a direct comparison of its mechanism of action with related compounds is not possible at this time.

To provide the requested comparative analysis, including detailed experimental data, protocols, and signaling pathway visualizations, please specify the full chemical name, alternative nomenclature, or the primary research literature describing this compound.

Once the identity of this compound is clarified, a comprehensive guide will be developed to address the following, adhering to the specified requirements for data presentation and visualization for a scientific audience:

Prospective Content for this compound Comparative Guide:

1. Target Identification and Binding Affinity:

  • A detailed examination of the primary molecular target(s) of this compound.

  • Comparative analysis of binding affinities (e.g., Kd, IC50) of this compound and its analogs to the target protein(s), presented in a tabular format.

2. Signaling Pathway Elucidation:

  • Visual representation of the signaling cascade initiated by this compound binding to its target, using Graphviz for clarity.

  • Comparison with the signaling pathways modulated by related compounds, highlighting key differences in downstream effectors.

dot

FPH1_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds DownstreamEffector1 Downstream Effector 1 Receptor->DownstreamEffector1 Activates DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 CellularResponse Cellular Response DownstreamEffector2->CellularResponse

Caption: Proposed signaling pathway for this compound.

3. Cellular and Phenotypic Effects:

  • A summary of the in vitro and in vivo effects of this compound and related compounds on cellular processes (e.g., proliferation, apoptosis, differentiation).

  • Quantitative data from relevant assays (e.g., cell viability, enzyme activity) will be compiled into comparative tables.

4. Experimental Methodologies:

  • Detailed protocols for key experiments such as:

    • Surface Plasmon Resonance (SPR) for binding kinetics.

    • Western Blotting for protein expression analysis.

    • Confocal Microscopy for subcellular localization.

    • Flow Cytometry for cell cycle analysis.

dot

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models BindingAssay Binding Assay (e.g., SPR) CellBasedAssay Cell-Based Assay (e.g., Western Blot) BindingAssay->CellBasedAssay AnimalModel Animal Model Studies CellBasedAssay->AnimalModel DataAnalysis Data Analysis & Comparison AnimalModel->DataAnalysis Efficacy & Toxicity

Caption: General experimental workflow for compound evaluation.

We are committed to providing a rigorous and objective comparison for researchers, scientists, and drug development professionals. We look forward to receiving the necessary information to proceed with this analysis.

Safety Operating Guide

2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of the chemical compound 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

Researchers, scientists, and drug development professionals must handle the disposal of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide with stringent safety protocols due to its hazardous properties. This compound is classified as harmful if swallowed, and it can cause significant skin and eye irritation.[1] Therefore, a systematic approach to its disposal is mandatory to mitigate risks.

Hazard Profile and Essential Precautions

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

Before initiating any disposal procedures, it is imperative to consult your institution's environmental health and safety (EHS) department and review the specific local, regional, and national regulations governing chemical waste.[2][3]

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE must be worn at all times when handling this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations.[4]
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or other protective clothing to prevent skin exposure.[4]
Respiratory A NIOSH/MSHA-approved respirator if there is a risk of dust inhalation or if working outside a ventilated hood.[4]

Step-by-Step Disposal Protocol

The following procedure outlines the approved method for the disposal of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide, including the handling of spills.

1. Waste Collection:

  • Collect waste material in a dedicated, clearly labeled, and sealed container.

  • Ensure the container is compatible with the chemical and will not react or degrade.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][4]

2. Spill Management:

  • In the event of a spill, first, ensure the area is well-ventilated.

  • Wearing the appropriate PPE, carefully sweep up the solid material.[2][4]

  • Avoid generating dust.[4]

  • Place the swept-up material into a suitable, sealed container for disposal.[2][4]

3. Final Disposal:

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[3][4][5][6]

  • Do not dispose of this chemical down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide.

A Start: Identify Waste 2-(5-chloro-2-methyl-N-methylsulfonylanilino) -N-(2,6-difluorophenyl)acetamide B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B D Spill Occurs? B->D C Waste Collection Point F Store Waste Securely: - Labeled, Sealed Container - Cool, Dry, Ventilated Area - Away from Incompatibles C->F D->C No E Clean Spill: - Ventilate Area - Sweep Solid Material - Avoid Dust Generation D->E Yes E->C G Contact EHS for Pickup F->G H Transport to Approved Hazardous Waste Facility G->H I End: Proper Disposal H->I

Disposal workflow for the specified chemical compound.

References

Personal protective equipment for handling 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling the compound 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide (CAS Number: 708219-39-0), also known as FPH1. The following procedures are critical for ensuring laboratory safety and minimizing risk during its use.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4Harmful if swallowed[1]
Skin corrosion/irritation2Causes skin irritation[1]
Serious eye damage/eye irritation2Causes serious eye irritation[1]

Signal Word: Warning

Personal Protective Equipment (PPE)

Due to the identified hazards, the following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.Prevents skin contact that can lead to irritation.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is recommended.Reduces the risk of inhaling the compound, especially if it is in powdered form.

Operational and Handling Plan

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.

Safe Handling Practices:

  • Avoid generating dust. If working with a solid, handle it carefully.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Prepare a designated area for handling the compound and decontaminate the area after work is complete.

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • If on Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

Disposal Plan

Waste Characterization:

  • This compound should be considered a hazardous chemical waste.

Disposal Procedure:

  • Dispose of unused material and its container at an approved hazardous waste disposal facility.

  • Do not dispose of down the drain or with general laboratory trash.

  • Follow all federal, state, and local regulations for hazardous waste disposal.

  • Contaminated materials, such as gloves and labware, should be placed in a sealed, labeled container for hazardous waste disposal.

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_controls Engineering & Work Practice Controls Start Start: Handling Compound? Compound 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N- (2,6-difluorophenyl)acetamide Start->Compound Hazards Identify Hazards: - Harmful if swallowed - Skin Irritant - Eye Irritant Compound->Hazards EyeProtection Eye Protection: Safety Goggles/Face Shield Hazards->EyeProtection Eye Irritant HandProtection Hand Protection: Chemical-Resistant Gloves Hazards->HandProtection Skin Irritant BodyProtection Body Protection: Lab Coat, Full Coverage Hazards->BodyProtection Skin Irritant RespiratoryProtection Respiratory Protection: Fume Hood/Respirator Hazards->RespiratoryProtection Inhalation Risk EngineeringControls Use Fume Hood EyeProtection->EngineeringControls HandProtection->EngineeringControls BodyProtection->EngineeringControls RespiratoryProtection->EngineeringControls WorkPractices Safe Handling & Disposal Procedures EngineeringControls->WorkPractices End End WorkPractices->End Safe Operation

References

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